Piperazin-2-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
piperazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUMKDXJNNTPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618235 | |
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130861-85-7 | |
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Piperazin-2-ylmethanamine: A Versatile Chiral Building Block in Modern Synthesis
This guide provides an in-depth exploration of piperazin-2-ylmethanamine, a trifunctional chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will dissect the synthesis of its enantiopure forms, explore strategies for its selective functionalization, and present its application in the construction of complex, high-value molecules. The content herein is grounded in peer-reviewed literature and established chemical principles to provide actionable insights for laboratory application.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its six-membered heterocyclic structure, featuring two nitrogen atoms at the 1 and 4 positions, is a component in a multitude of FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology and infectious diseases.[1][2][3] The strategic value of the piperazine moiety stems from its unique physicochemical properties. As a diprotic base, it is often protonated at physiological pH, which can enhance aqueous solubility and improve pharmacokinetic profiles.[1] The two nitrogen atoms also serve as key hydrogen bond acceptors and donors, facilitating potent interactions with biological targets.[1]
This compound introduces three crucial elements of complexity and utility onto this proven scaffold:
-
A Stereogenic Center: The carbon at the 2-position is chiral, allowing for the development of stereoisomeric drugs where pharmacological activity is often confined to a single enantiomer.[4]
-
Three Distinct Reactive Sites: It possesses two secondary amines within the ring (N1 and N4) and a primary aminomethyl group at C2. These sites have differing steric environments and nucleophilicity, enabling selective chemical modification.
-
Conformational Constraint: The ring structure imparts a degree of conformational rigidity, which is invaluable for orienting substituents in three-dimensional space to optimize binding with a target receptor or enzyme.
This guide focuses on harnessing these features, moving from the fundamental synthesis of the enantiopure building block to its sophisticated application in multi-step synthesis.
Accessing Enantiopure this compound: Synthesis and Resolution
The primary challenge and opportunity in using this building block lie in obtaining it in an enantiomerically pure form. Several robust strategies have been developed to this end.
Chiral Pool Synthesis
One of the most elegant approaches utilizes inexpensive, naturally occurring chiral molecules as the starting material. (S)-Serine is a common and effective precursor for synthesizing the (S)-enantiomer of piperazine derivatives.[5]
The general strategy involves a key cyclization step. A chloroacetamide derivative of (S)-serine is reacted with a primary amine to generate a mixture of diastereomeric bicyclic piperazinediones.[5] These diastereomers, having different physical properties, can be separated using standard chromatographic techniques. The desired diastereomer is then subjected to a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to reduce the amide functionalities and yield the chiral piperazine core.[6]
Caption: Workflow for chiral pool synthesis from (S)-Serine.[5]
Asymmetric Catalysis
For scalability and high enantioselectivity, asymmetric catalysis offers a powerful alternative. This approach typically involves the hydrogenation of a prochiral precursor using a chiral metal catalyst. A well-documented route is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor.[7] This reaction generates a chiral piperazin-2-one with excellent enantiomeric excess (ee). The resulting piperazinone can then be reduced to the corresponding piperazin-2-ylmethanol, a direct precursor to the target aminomethane.[7]
Table 1: Comparison of Key Synthetic Routes
| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Pool Synthesis | (S)-Serine | Diastereoselective cyclization & separation | Utilizes inexpensive, readily available chiral starting material.[5][7] | Can require tedious separation of diastereomers; overall yield may vary.[5] |
| Asymmetric Catalysis | Pyrazin-2-ol | Asymmetric hydrogenation | High enantioselectivity (excellent ee); potentially more scalable.[7] | Requires specialized chiral catalysts and sometimes high-pressure equipment.[7] |
| Asymmetric Lithiation | N-Boc Piperazine | Deprotonation with s-BuLi/chiral ligand | Direct functionalization of the piperazine ring; high stereocontrol.[8][9] | Requires cryogenic temperatures and air-sensitive reagents; sparteine is toxic. |
The Art of Selective Functionalization: Protecting Group Strategies
With three distinct amine functionalities, achieving selective reaction at a single site is paramount for the utility of this compound. This is accomplished through the use of orthogonal protecting groups—groups that can be removed under specific conditions without affecting others.[10] The choice of protecting group is a critical experimental decision based on the planned downstream reaction conditions.
The two secondary amines of the piperazine ring are generally more nucleophilic than the primary amine due to steric hindrance around the latter. However, selective protection is readily achievable.
Common Orthogonal Protecting Groups:
-
tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc)₂O, the Boc group is stable to basic conditions and catalytic hydrogenolysis.[10] It is reliably removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[10]
-
Benzyloxycarbonyl (Cbz or Z): Introduced using Benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions. Its key feature is its lability to catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a mild deprotection method that is orthogonal to the acid-labile Boc group.[10]
Caption: A typical workflow for selective functionalization.
By first protecting the more reactive N1 position with a Boc group, a chemist can then selectively functionalize the N4 position. Subsequent removal of the Boc group with acid reveals the N1 amine for further modification, leaving the N4-substituent intact. This orthogonal strategy is fundamental to building complex molecules from this scaffold.[10]
Case Study: Application in CNS Drug Discovery
The chiral piperazine scaffold is a recurring motif in molecules designed to interact with the central nervous system. For example, derivatives of (piperazin-2-yl)methanol have been synthesized and investigated for their affinity to sigma receptors, which are implicated in a variety of neurological functions.[5]
In a reported synthesis, researchers started with (S)-serine and used the chiral pool strategy to create a series of N4-substituted (S)-(piperazin-2-yl)methanols.[5] It was discovered that incorporating a phenyl residue in the N4-substituent, such as a p-methoxybenzyl group, resulted in high affinity for the sigma-1 receptor (Kᵢ = 12.4 nM) with excellent selectivity over other receptors.[5] This demonstrates how the piperazine core acts as a scaffold, while the chiral center and N4-substituent provide the specific interactions necessary for potent and selective biological activity.
Detailed Experimental Protocols
The following protocols are adapted from published literature and represent foundational methods for manipulating piperazine-based building blocks.
Protocol 1: Boc Protection of a Piperazine Nitrogen[10]
-
Objective: To selectively protect one secondary amine of a piperazine derivative.
-
Materials:
-
Piperazine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
-
Procedure:
-
Dissolve the piperazine starting material in DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., TEA) to the solution.
-
Add a solution of (Boc)₂O in DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[10]
-
Objective: To remove a Cbz protecting group from a nitrogen atom.
-
Materials:
-
N-Cbz protected piperazine derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H₂) source (e.g., balloon or Parr shaker)
-
-
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. For a balloon setup, ensure the atmosphere is replaced with H₂.
-
Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with fresh solvent (MeOH).
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Conclusion and Future Outlook
This compound and its related structures are more than just simple reagents; they are enabling tools for the efficient construction of molecular complexity. Through a rational application of chiral pool synthesis or asymmetric catalysis, these building blocks can be accessed in high enantiopurity. The true power of this scaffold is unlocked through strategic, orthogonal protection schemes that allow for the precise, stepwise functionalization of its three distinct amine groups. As drug discovery continues to demand molecules with finely tuned, three-dimensional structures for enhanced potency and selectivity, the role of versatile chiral building blocks like this compound will only continue to grow in importance.[4][11]
References
- BenchChem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
- BenchChem. (n.d.). Application Notes and Protocols: (1,4-Dimethylpiperazin-2-yl)methanol as a Chiral Building Block.
- Hock, F. J., et al. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Naunyn-Schmiedeberg's Archives of Pharmacology.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Retrieved from [Link]
- Sagan, F., et al. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health.
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
- BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
- Vitale, P., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health.
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
-
Thopate, V., et al. (2025). Applications of piperazine scaffold in drug design. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(34). Retrieved from [Link]
- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
-
Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. Retrieved from [Link]
- Comins, D. L. (n.d.). Application of chiral building blocks to the synthesis of drugs.
-
Kumar, A., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from [Link]
- Carter, P. H., et al. (n.d.). The synthesis and selective IL-2 inhibitory activity of bis piperazine-phenol Mannich adducts. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of Piperazin-2-ylmethanamine dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Piperazin-2-ylmethanamine Dihydrochloride
Abstract
This compound dihydrochloride is a key chemical intermediate featuring a piperazine core functionalized with a primary aminomethyl group. As a dihydrochloride salt, its physicochemical properties are critical for its application in research, particularly in drug discovery and development, where these parameters govern formulation, bioavailability, and stability. This technical guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data in public literature, this document establishes an inferred profile based on the known characteristics of structurally analogous compounds, such as piperazine and its salts. Crucially, this guide furnishes detailed, industry-standard experimental protocols for the empirical determination of key properties, including equilibrium solubility and stability under stress conditions. By synthesizing established chemical principles with actionable methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals, enabling a robust and scientifically grounded approach to handling and characterizing this important molecule.
Chemical Identity and Structure
Understanding the fundamental structure and identifiers of a compound is the first step in any rigorous scientific evaluation. This compound dihydrochloride is comprised of a piperazine ring substituted at the 2-position with a methanamine group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.
Table 1: Chemical Identifiers for this compound Dihydrochloride
| Identifier | Value | Source |
| IUPAC Name | (piperazin-2-yl)methanamine;dihydrochloride | Inferred |
| CAS Number | 130861-85-7 (for free base) | [1] |
| Molecular Formula | C₅H₁₅Cl₂N₃ | Calculated |
| Molecular Weight | 188.10 g/mol | Calculated |
| Canonical SMILES | C1NCC(CN)N1.Cl.Cl | Inferred |
| InChI Key | Inferred from free base |
Inferred Physicochemical Properties
The properties outlined below are inferred from the behavior of piperazine, piperazine dihydrochloride, and the influence of the aminomethyl functional group. Empirical verification is essential and the protocols to do so are provided in Section 3.
Table 2: Summary of Inferred Physicochemical Properties
| Property | Inferred Value / Characteristic | Rationale and Authoritative Grounding |
| Appearance | White to off-white/cream crystalline solid. | Based on the appearance of piperazine dihydrochloride, which is described as white to cream-colored needles or powder.[2] |
| Melting Point | High, with decomposition. | Piperazine dihydrochloride has a high melting point of 318-320 °C with decomposition.[2] The addition of the aminomethyl group is unlikely to drastically lower this thermal stability. |
| Hygroscopicity | Likely to be slightly hygroscopic. | Piperazine dihydrochloride is noted to be slightly hygroscopic.[2] Piperazine itself readily absorbs water from the air.[3][4] |
| pKa | Three pKa values are expected. | Piperazine has two pKa values of approximately 5.35 and 9.73.[3][5] The primary amine of the methanamine group will introduce a third basic center, with an expected pKa value typical for a primary alkylamine (around 9-10). These values dictate the charge state of the molecule and its solubility at different pH levels. |
Solubility Profile
The solubility of this compound dihydrochloride is dominated by its ionic salt character and multiple polar functional groups.
-
Aqueous Solubility : High solubility in water is strongly predicted.[6] The parent compound, piperazine, is freely soluble in water.[3][4][7] The dihydrochloride salt form significantly enhances aqueous solubility, as seen with piperazine dihydrochloride which has a reported solubility of 41%.[2] The presence of an additional polar aminomethyl group further contributes to favorable interactions with polar protic solvents like water.
-
Organic Solvent Solubility :
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : Expected to be soluble to slightly soluble.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : Likely to have some solubility, useful for preparing stock solutions for biological assays.[9]
-
Non-Polar Solvents (e.g., Dichloromethane, Hexane) : Expected to be poorly soluble or insoluble due to the high polarity and ionic nature of the salt.[6]
-
Experimental Determination of Physicochemical Properties
As a Senior Application Scientist, it is my experience that inferred data, while useful for initial planning, must be confirmed by empirical measurement. The following protocols are designed to be robust, reproducible, and self-validating.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
Causality : The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility. It ensures that the solution is truly saturated, providing a definitive value rather than a kinetic or apparent one. This is critical for applications like formulation and dose determination.
Detailed Methodology :
-
Preparation : Add an excess amount of this compound dihydrochloride solid to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl). The excess solid is crucial to ensure saturation is reached.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and a controlled temperature (e.g., 25°C or 37°C).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[6]
-
Sampling & Filtration : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[6]
-
Dilution & Analysis : Accurately dilute the clear, filtered solution with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method (e.g., HPLC-UV after derivatization, see Section 4).
-
Quantification : Analyze the diluted sample and calculate the original concentration based on the dilution factor. This value represents the equilibrium solubility.
Diagram of Shake-Flask Solubility Workflow:
Sources
- 1. 1-(Piperazin-2-yl)methanamine | C5H13N3 | CID 21800541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine [medbox.iiab.me]
- 5. uregina.ca [uregina.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. amphray.com [amphray.com]
- 9. neuroquantology.com [neuroquantology.com]
spectroscopic analysis of Piperazin-2-ylmethanamine compounds
An In-Depth Technical Guide to the Spectroscopic Analysis of Piperazin-2-ylmethanamine Compounds
Foreword: The Structural Challenge of a Versatile Scaffold
This compound and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and drug development. As a privileged structure, the piperazine ring is integral to a wide range of pharmaceuticals, including agents targeting central nervous system disorders, infectious diseases, and oncology.[1][2][3] The addition of a methanamine group at the C-2 position introduces a key vector for further functionalization, but also adds layers of structural complexity. A rigorous and multi-faceted spectroscopic approach is therefore not merely procedural, but essential for unambiguous structural elucidation, conformational analysis, and quality control.
This guide eschews a generic, templated format. Instead, it is structured to mirror the logical workflow of a senior analytical scientist tasked with comprehensively characterizing a novel this compound derivative. We will explore the core spectroscopic techniques not as isolated measurements, but as complementary sources of information that, when woven together, provide a complete and validated molecular portrait. The causality behind methodological choices is emphasized, reflecting field-proven strategies for navigating the unique challenges presented by this compound class.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Conformation
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of this compound compounds in solution.[1] It provides an atomic-level map of the hydrogen (¹H) and carbon (¹³C) environments.
Expertise in Practice: Understanding the ¹H and ¹³C NMR Landscape
The NMR spectrum of a this compound derivative is rich with information, but its interpretation requires an appreciation for the molecule's inherent flexibility. The piperazine ring typically exists in a dynamic equilibrium of chair conformations.[4] This, combined with the potential for restricted rotation around amide bonds in acylated derivatives, can lead to complex spectra with broadened signals or multiple sets of resonances at room temperature.[4][5]
Causality of Solvent Choice: The choice of deuterated solvent is critical. Protic solvents like Deuterium Oxide (D₂O) or Methanol-d₄ will cause the exchange of labile N-H and O-H protons, leading to their disappearance from the ¹H NMR spectrum. This can be a useful diagnostic tool to identify these peaks. Aprotic solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are used to observe all protons. DMSO-d₆ is particularly useful for compounds with low solubility or to better resolve hydrogen-bonding protons.[1][5]
Predicted NMR Data for this compound
The following data is predicted for the parent compound, this compound, as its dihydrochloride salt in D₂O, a common analytical form. Protonation of the nitrogen atoms causes a general downfield shift of adjacent proton and carbon signals compared to the free base.[6]
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Dihydrochloride
| Analysis | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | H-2 (methine) | ~ 3.8 - 4.0 | Complex multiplet, coupled to adjacent CH₂ groups. |
| -CH₂NH₂ (exocyclic) | ~ 3.6 - 3.8 | Multiplet, adjacent to stereocenter. | |
| H-3, H-5 (axial/equatorial) | ~ 3.2 - 3.5 | Overlapping complex multiplets from non-equivalent protons. | |
| H-6 (axial/equatorial) | ~ 3.0 - 3.2 | Overlapping complex multiplets. | |
| ¹³C NMR | -CH₂NH₂ (exocyclic) | ~ 60 - 65 | |
| C-2 (methine) | ~ 55 - 60 | ||
| C-3, C-5 | ~ 40 - 45 | ||
| C-6 | ~ 38 - 43 |
Note: Data is predictive and based on analysis of structurally related compounds.[6] Actual shifts are dependent on pH, concentration, and temperature.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of an internal standard for referencing (e.g., DSS for D₂O or TMS for CDCl₃ at δ = 0.00 ppm).[1][6]
-
Instrument Setup:
-
Insert the sample into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and signal resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to a standard range (e.g., 0-12 ppm).
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover all expected signals (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).
-
Acquire a significantly larger number of scans than for ¹H NMR due to the low natural abundance of ¹³C.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the ¹H NMR signals to determine the relative proton ratios. For unambiguous assignments, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are essential.[7]
-
Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Map
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound with high accuracy.[1] For this compound derivatives, it also provides critical structural information through the analysis of fragmentation patterns.
Expertise in Practice: Ionization and Fragmentation
Causality of Ionization Method: Due to the polar and basic nature of the piperazine and amine functionalities, Electrospray Ionization (ESI) is the preferred method.[8] It is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight.[6][9] For more volatile, less polar derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used, though this is a higher-energy technique that often results in extensive fragmentation and a less abundant or absent molecular ion peak.[1]
Trustworthiness Through Fragmentation Analysis: The fragmentation of the piperazine ring is a well-understood process that provides a self-validating system for structural confirmation. Cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring are common pathways.[9][10] For this compound, characteristic fragmentation would involve:
-
Cleavage of the exocyclic C-C bond to lose the aminomethyl radical (•CH₂NH₂).
-
Ring-opening pathways leading to characteristic fragment ions, such as m/z 56 and 70, which are common for phenylpiperazines.[9]
-
Loss of substituents on the nitrogen atoms.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Notes |
|---|---|---|---|
| Molecular Weight | 115.18 g/mol | - | For the free base C₅H₁₃N₃.[11] |
| Predicted [M+H]⁺ | m/z 116.12 | ESI-MS | The primary ion observed in positive mode ESI. |
| Key Fragment Ions | m/z 85, 70, 56 | MS/MS | Resulting from cleavage of the aminomethyl group and subsequent ring fragmentation. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile.[6] A small amount of formic acid can be added to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan for the expected protonated molecular ion [M+H]⁺.
-
For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID).
-
-
Data Analysis:
-
Identify the m/z value of the [M+H]⁺ ion to confirm the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.[12]
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[13] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes.
Expertise in Practice: Interpreting Vibrational Modes
For this compound, the IR spectrum provides a clear fingerprint of its key structural features. The most informative regions are:
-
> 3000 cm⁻¹: This region is dominated by N-H and C-H stretching vibrations. The two secondary amine groups within the piperazine ring and the primary amine of the methanamine substituent will produce distinct N-H stretching bands.
-
2800-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the ring and side chain appear here.[14]
-
1500-1650 cm⁻¹: N-H bending (scissoring) vibrations are characteristic in this region.
-
1000-1300 cm⁻¹: The C-N stretching vibrations provide signals in this fingerprint region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3250 - 3400 | N-H Stretch | Primary Amine (-NH₂) & Secondary Amine (>NH)[14][15] |
| 2800 - 3000 | C-H Stretch | Aliphatic (CH, CH₂)[14] |
| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |
| 1490 - 1580 | N-H Bend | Secondary Amine (>NH) |
| 1050 - 1250 | C-N Stretch | Aliphatic Amines |
Note: The spectrum of a dihydrochloride salt will be significantly different, characterized by very broad and strong absorptions from O-H (if hydrated) and N⁺-H stretching vibrations.[6]
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.[6] The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[15]
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups using correlation tables.
An Integrated Spectroscopic Strategy
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. The workflow below illustrates how these techniques are synergistically applied for authoritative structural confirmation.
Caption: Integrated workflow for structural elucidation.
This integrated approach ensures a self-validating system. The molecular formula from MS must be consistent with the functional groups identified by IR and the detailed connectivity map provided by NMR. Any discrepancy signals an incorrect structural assignment or the presence of an impurity.
Overall Analytical Workflow
The practical application of these techniques follows a logical progression from initial confirmation to detailed characterization.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound compounds is a multi-modal process that requires both technical proficiency and a deep understanding of the underlying chemical principles. By strategically employing NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can move beyond simple data collection to achieve a comprehensive and validated understanding of molecular structure, connectivity, and conformation. This rigorous analytical foundation is paramount for advancing the development of novel therapeutics based on this versatile and important chemical scaffold.
References
- Benchchem.
- Spectral investigation and normal coordinate analysis of piperazine.
- ZHU Na, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021.
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Steinberg, J., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI, 2022.
- Wodtke, R., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, 2018.
- Spectral investigation and normal coordinate analysis of piperazine.
- ¹H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione deriv
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- FTIR spectra of (a) piperazine (b) COP-1.
- Vainiotalo, P., et al. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed, 2001.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark, 2019.
- 1-(Piperazin-2-yl)methanamine. PubChem, NIH.
- Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.
- Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).
- Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide. Benchchem.
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
- 130861-85-7|this compound|BLD Pharm. BLD Pharm.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 2005.
- ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Piperazine, 2-methyl-. NIST Chemistry WebBook.
- Piperazine(110-85-0) IR Spectrum. ChemicalBook.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.
- Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives.
- Technical Support Center: Synthesis of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID.
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Vibrational Spectroscopy (Infrared, IR-Spect.).
- ¹³C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO₂−H₂O System before and after Heating.
- 1-(2-Pyridyl) piperazine - Optional[UV-VIS] - Spectrum. SpectraBase.
- UV-VIS spectra of benzyl- and phenyl deriv
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace, 2019.
- Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar, 2015.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. researchgate.net [researchgate.net]
- 11. 1-(Piperazin-2-yl)methanamine | C5H13N3 | CID 21800541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
The Synthesis and Characterization of Novel Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced aqueous solubility and oral bioavailability.[4][5][6][7] This versatile scaffold is a privileged structure found in a multitude of FDA-approved drugs, spanning therapeutic areas from antipsychotics and antidepressants to anticancer and antihistaminic agents.[1][8] The amenability of the piperazine nucleus to substitution on its nitrogen atoms allows for the facile generation of diverse chemical libraries, making it an attractive starting point for the development of novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the synthesis and characterization of novel piperazine derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Strategic Importance of the Piperazine Moiety in Drug Design
The prevalence of the piperazine scaffold in successful pharmaceuticals is not coincidental. The two opposing nitrogen atoms offer a unique combination of properties that medicinal chemists can exploit to fine-tune a drug candidate's characteristics.[4][5]
-
Modulation of Physicochemical Properties: The basicity of the nitrogen atoms (pKa values typically around 5.3 and 9.7) allows for salt formation, which can significantly improve a compound's solubility and crystalline properties.[9] This is a critical consideration for formulation and bioavailability.
-
Pharmacophore Scaffolding: The piperazine ring acts as a rigid linker between different pharmacophoric elements, orienting them in a specific spatial arrangement to optimize interactions with biological targets.[2]
-
Metabolic Stability: The heterocyclic nature of the piperazine ring can influence a compound's metabolic profile, sometimes offering advantages over more labile linear linkers.
-
Versatile Synthetic Handle: The nucleophilicity of the nitrogen atoms provides a straightforward handle for chemical modification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
Synthetic Strategies for Novel Piperazine Derivatives
The synthesis of piperazine derivatives can be broadly categorized into two main approaches: functionalization of a pre-existing piperazine ring and the de novo construction of the heterocyclic core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
N-Functionalization of the Piperazine Core
This is the most common and direct approach for generating libraries of piperazine derivatives. The differential reactivity of the two nitrogen atoms in monosubstituted piperazines allows for selective functionalization.
Nucleophilic substitution reactions are a mainstay for introducing alkyl and aryl groups onto the piperazine nitrogens.
-
N-Alkylation: This is typically achieved by reacting a piperazine with an alkyl halide or sulfonate.[10] Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation.[10]
-
N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming N-aryl bonds under relatively mild conditions.[11] This has largely superseded older, harsher methods.
Amide and sulfonamide linkages are prevalent in many drug molecules. These are readily formed by reacting a piperazine with an acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
Experimental Protocol: General Procedure for N-Arylation of Piperazine (Buchwald-Hartwig Amination)
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol).
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.
De Novo Synthesis of the Piperazine Ring
In cases where specific substitutions on the carbon backbone of the piperazine ring are required, a de novo synthesis is necessary.
A common and effective method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[12][13][14] This approach allows for the introduction of substituents on the aryl ring prior to the formation of the piperazine core. Another strategy involves the reductive cyclization of dipeptides to form diketopiperazines, which can then be further reduced to the corresponding piperazines.[15]
Experimental Protocol: Synthesis of an N-Arylpiperazine via Cyclization
-
Intermediate Formation: A substituted aniline is reacted with two equivalents of an activated two-carbon electrophile, such as 2-chloroacetyl chloride, to form a bis-amide intermediate.
-
Reduction: The amide carbonyls are then reduced to methylenes using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a bis(2-chloroethyl)amine derivative.
-
Cyclization: Intramolecular cyclization is induced by heating, often in the presence of a base, to form the piperazine ring.
-
Purification: The resulting N-arylpiperazine is purified using standard techniques such as crystallization or chromatography.
Modern Synthetic Technologies
To accelerate the drug discovery process, modern synthetic technologies are increasingly being employed.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can improve product yields by providing rapid and uniform heating.[15][16][17][18] This has proven particularly effective for both N-functionalization and cyclization reactions.[15][16]
-
Flow Chemistry: The use of continuous flow reactors offers several advantages, including improved safety, scalability, and the ability to perform reactions under high pressure and temperature.[19]
-
Solid-Phase Synthesis: Attaching the piperazine core to a solid support allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step.[17] This is particularly useful for the rapid generation of compound libraries.
Comprehensive Characterization of Novel Piperazine Derivatives
The unambiguous characterization of newly synthesized compounds is a critical aspect of drug discovery, ensuring their identity, purity, and stability.[20] A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules.[21]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For piperazine derivatives, the signals for the methylene protons on the ring typically appear as a complex multiplet in the range of 2.5-4.0 ppm.[19][21]
-
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. The piperazine ring carbons typically resonate in the range of 40-60 ppm.[19][21][22]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[23][24][25] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule.[22][26] For example, the presence of an amide group will show a characteristic C=O stretch around 1650 cm⁻¹.[22]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the piperazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[21]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[21]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans should be sufficient to achieve a good signal-to-noise ratio.[21]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[21]
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the internal standard.[21]
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of synthesized compounds and for their purification.[20][24]
-
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique for the separation, identification, and quantification of compounds.[20] Due to the basic nature of piperazines, peak tailing can be an issue on standard silica-based columns.[9][27] This can often be mitigated by adding a basic modifier, such as triethylamine (TEA), to the mobile phase.[27]
-
Column Chromatography: This is the primary method for the purification of synthesized compounds on a laboratory scale.[27] As with HPLC, the use of a basic modifier in the eluent can improve the separation of piperazine derivatives on silica gel.[27]
Quantitative Data Summary: Characterization of a Hypothetical Novel Piperazine Derivative
| Analytical Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.20-6.80 (m, 4H), 3.85 (t, 4H), 3.05 (t, 4H), 2.50 (s, 3H) | Aromatic, piperazine, and methyl protons consistent with proposed structure. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 150.2, 129.5, 120.1, 116.3, 55.4, 49.1, 21.5 | Aromatic, piperazine, and methyl carbons consistent with proposed structure. |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 207.1546 | Found: 207.1548 |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | 3050, 2940, 1600, 1510 | Aromatic C-H, Aliphatic C-H, Aromatic C=C stretches. |
| HPLC | Purity | >98% (at 254 nm) | Compound is of high purity. |
Visualization of Synthetic and Characterization Workflows
Visualizing the logical flow of synthesis and characterization is crucial for planning and executing research efficiently.
Caption: A generalized workflow for the synthesis and purification of novel piperazine derivatives.
Caption: The logical flow for the comprehensive characterization of a synthesized piperazine derivative.
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile platform in the design and synthesis of novel therapeutic agents. A thorough understanding of the various synthetic methodologies, from classical N-functionalization to modern microwave-assisted and flow chemistry techniques, is essential for the efficient exploration of this chemical space. Equally important is the rigorous characterization of the synthesized derivatives using a combination of spectroscopic and chromatographic methods to ensure their structural integrity and purity. This guide has provided a comprehensive overview of these key aspects, offering both the theoretical underpinnings and practical, field-tested protocols to aid researchers in their quest for the next generation of piperazine-based medicines.
References
- Kant, R., & Maji, S. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6).
- (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- (n.d.). The medicinal chemistry of piperazines: A review. Scilit.
- (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.
- (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem.
- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.
- Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
- (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed.
- (n.d.). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI.
- (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. ResearchGate.
- (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
- (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives. Benchchem.
- Tullberg, M., Luthman, K., & Grøtli, M. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry, 8(6), 915–922.
- (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- (2015). Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
- (n.d.). Evolving pharmaceutical analysis: Techniques, quality, safety. Allied Academies.
- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
- Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- Laturwale, S. K. J. S., & Kamble, P. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
- (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
- (n.d.). Recent Trends in Pharmaceutical Analytical Chemistry. PubMed Central.
- (n.d.). Analytical Methods. Pacific BioLabs.
- (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
- (2025, August 7). Efficient Synthesis of 2,5-Diketopiperazines Using Microwave-Assisted Heating | Request PDF. ResearchGate.
- (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- (2025, September 20). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. ResearchGate.
- Rasheed, A. M., Shetty, K. K., Roy, L. D., & Kumar, J. (2024, August 1). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers.
- Gokmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018, September 22). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- (n.d.). Piperazine synthesis. Organic Chemistry Portal.
- (n.d.). Recovery and purification of piperazine. Google Patents.
- (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate.
- (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
- (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
- (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. alliedacademies.org [alliedacademies.org]
- 25. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 26. scispace.com [scispace.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Investigating the Sigma-1 Receptor Affinity of Piperazin-2-ylmethanol Derivatives: A Guide to Structure-Activity Relationship and In Vitro Characterization
An In-Depth Technical Guide for Researchers
The Sigma-1 Receptor: A Unique Therapeutic Target
Initially misidentified as an opioid receptor subtype, the sigma-1 (σ₁) receptor is now understood to be a unique, non-opioid intracellular chaperone protein.[1] Primarily located at the endoplasmic reticulum (ER), particularly in a cellular domain known as the mitochondria-associated ER membrane (MAM), the σ₁ receptor plays a crucial role in regulating a variety of cellular functions.[2] It modulates intracellular Ca²⁺ signaling, ion channel activity, and cell survival pathways.[2][3]
Due to their significant involvement in higher cognitive functions and motor control, σ₁ receptors have emerged as promising therapeutic targets for a range of central nervous system (CNS) disorders.[4] These include neuropsychiatric conditions like schizophrenia and depression, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4][5] The development of selective σ₁ receptor ligands is therefore an area of intense research, aimed at creating novel therapeutics with improved efficacy and side-effect profiles.[6]
The Piperazin-2-ylmethanol Scaffold: A Privileged Chiral Backbone
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful drugs.[7] The (piperazin-2-yl)methanol derivative is particularly compelling as it introduces a chiral center, allowing for stereospecific interactions with biological targets.[7] Research has consistently shown that the stereochemistry at the 2-position of the piperazine ring is critical for high-affinity binding to the σ₁ receptor. Specifically, derivatives synthesized from the proteinogenic amino acid (S)-serine, which results in the (S)-configuration at the chiral center, exhibit significantly higher affinity.[8]
The foundational pharmacophore for high-affinity σ₁ ligands generally consists of a protonatable amine (provided by the piperazine ring) flanked by two hydrophobic regions.[9] The (S)-(piperazin-2-yl)methanol core provides the basic amine and a primary hydrophobic element, while the substituent at the N-4 position of the piperazine ring is crucial for fulfilling the requirements of the second hydrophobic binding pocket.
Caption: Core structural elements of piperazin-2-ylmethanol derivatives governing σ₁ receptor affinity.
Decoding the Structure-Activity Relationship (SAR)
Systematic modification of the N-4 substituent on the (S)-(piperazin-2-yl)methanol scaffold has yielded clear and actionable insights for rational drug design. The causal relationship between chemical structure and binding affinity is rooted in how well the ligand complements the binding pocket of the σ₁ receptor.
Key Determinants of High Affinity:
-
Aromaticity is Crucial: An additional phenyl residue in the N-4 substituent is highly favorable for σ₁ receptor affinity.[8] Replacing a simple alkyl chain with a benzyl or phenethyl group dramatically increases binding. This is because the aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within the receptor's binding site.
-
Para-Substitution Enhances Binding: Modifying the para-position of the N-4 benzyl ring has a profound impact on affinity.
-
Electron-Donating Groups: The introduction of an electron-donating and lipophilic group, such as a methoxy group, significantly boosts affinity. The p-methoxybenzyl substituted derivative (3d in the table below) exhibits the highest affinity in its series, with a Kᵢ value of 12.4 nM.[7][8] This suggests the presence of a specific sub-pocket that favorably accommodates such groups.
-
Electron-Withdrawing Groups: Halogen substitutions (e.g., fluoro and chloro) at the para-position also increase affinity compared to the unsubstituted benzyl group, though to a lesser extent than the methoxy group.[7]
-
-
High Selectivity: A major advantage of this chemical class is its high selectivity for the σ₁ receptor over the σ₂ subtype. Most of the high-affinity σ₁ ligands show negligible affinity for σ₂ receptors (Kᵢ > 10,000 nM).[7]
Quantitative Data Summary
The following table summarizes the SAR for a series of chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives, highlighting the impact of N-4 substitution on σ₁ and σ₂ receptor binding affinity.[7]
| Compound ID | N-4 Substituent | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) |
| 3a | Benzyl | 158 ± 21 | > 10,000 |
| 3b | 4-Fluorobenzyl | 89 ± 12 | > 10,000 |
| 3c | 4-Chlorobenzyl | 65 ± 8 | > 10,000 |
| 3d | 4-Methoxybenzyl | 12.4 ± 1.5 | 1,800 ± 250 |
| 3e | 3,4-Dimethoxybenzyl | 25 ± 3 | 2,500 ± 300 |
| 3f | Phenethyl | 210 ± 30 | > 10,000 |
Data extracted from Bedürftig, S., & Wünsch, B. (2004).[7][8]
Experimental Protocol: Competitive Radioligand Binding Assay for σ₁ Receptor Affinity
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This detailed methodology for a competitive binding assay includes the necessary controls and data analysis steps to reliably determine the inhibitory constant (Kᵢ) of a test compound.
Principle
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the σ₁ receptor. We utilize [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.[10][11] By incubating receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, a competition curve is generated. From this curve, the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined, which is then used to calculate the Kᵢ.
Workflow Diagram
Caption: Step-by-step workflow for the σ₁ receptor competitive binding assay.
Methodology
A. Materials and Reagents
-
Tissue Source: Guinea pig liver, a rich source of σ₁ receptors.[10]
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Ligand: Haloperidol (10 µM final concentration).[10][12]
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[12]
-
-
Test Compounds: Piperazin-2-ylmethanol derivatives of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.
B. Membrane Preparation
-
Homogenize fresh or frozen guinea pig liver in ~20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use. On the day of the assay, thaw and dilute to the desired final concentration (e.g., 0.2 mg/mL).[12]
C. Binding Assay Protocol
-
Set up the assay in a 96-well plate. For each test compound, prepare wells for a multi-point concentration curve (typically 8-10 concentrations).
-
Total Binding Wells: Add 50 µL Assay Buffer, 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kₔ, e.g., 1-2 nM).[12]
-
Non-Specific Binding (NSB) Wells: Add 50 µL haloperidol (to a final concentration of 10 µM), 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine. These wells define the level of binding that is not receptor-specific.
-
Competition Wells: Add 50 µL of the serially diluted test compound, 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine.
-
Incubate the plate with gentle agitation for 90-120 minutes at 37°C to reach equilibrium.[10]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
D. Data Analysis (Self-Validation)
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm). The specific binding should represent a high percentage (>80%) of the total binding for the assay to be considered valid.[12]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Conclusion and Future Directions
The (S)-piperazin-2-ylmethanol scaffold is a highly effective framework for developing potent and selective σ₁ receptor ligands. The structure-activity relationship is well-defined, with high affinity being driven by the presence of an N-4 benzyl substituent, particularly one bearing an electron-donating group in the para position. The p-methoxybenzyl derivative stands out as a lead compound with nanomolar affinity and excellent selectivity.
The robust and self-validating radioligand binding assay detailed herein provides a reliable method for characterizing the affinity of novel derivatives. Future research can leverage this foundational knowledge to explore other substitutions on the aromatic ring or modifications to the linker between the piperazine and the aromatic moiety to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of therapeutics targeting the sigma-1 receptor.
References
-
Title: The therapeutic potential of sigma (σ) receptors for the treatment of central nervous system diseases: evaluation of the evidence. Source: Current Pharmaceutical Design, 2012. URL: [Link]
-
Title: Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Source: Journal of Chemical Information and Modeling, 2024. URL: [Link]
-
Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Source: Frontiers in Pharmacology, 2019. URL: [Link]
-
Title: Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Source: Methods in Molecular Biology, 2017. URL: [Link]
-
Title: Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening. Source: Molecular Pharmacology, 2005. URL: [Link]
-
Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Source: Frontiers in Pharmacology, 2019. URL: [Link]
-
Title: Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Source: Current Pharmaceutical Design, 2006. URL: [Link]
-
Title: Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Source: Bioorganic & Medicinal Chemistry, 2004. URL: [Link]
-
Title: Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. Source: CNS Drugs, 2004. URL: [Link]
-
Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Source: Current Neuropharmacology, 2008. URL: [Link]
-
Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: SIGMA RECEPTOR BINDING ASSAYS. Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Source: Nuclear Medicine and Biology, 2014. URL: [Link]
-
Title: Sigma Receptor Binding Assays. Source: Current Protocols in Pharmacology, 2015. URL: [Link]
-
Title: Characterization of pulmonary sigma receptors by radioligand binding. Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]
Sources
- 1. Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of sigma (σ) receptors for the treatment of central nervous system diseases: evaluation of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals - ProQuest [proquest.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Piperazin-2-ylmethanamine Derivatives for Antimicrobial Applications
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, rendering conventional therapies increasingly ineffective.[1][2] This escalating crisis necessitates a paradigm shift in antimicrobial drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds with unique mechanisms of action. Among the most promising of these is the piperazine nucleus, a six-membered heterocyclic ring containing two nitrogen atoms.[3][4][5] Classified as a "privileged structure" in medicinal chemistry, the piperazine moiety is a recurring motif in numerous clinically successful drugs due to its favorable physicochemical and pharmacokinetic properties.[3][6]
This guide focuses specifically on the piperazin-2-ylmethanamine scaffold. The introduction of a chiral aminomethyl group at the C-2 position provides a unique three-dimensional architecture and additional points for chemical modification, offering a versatile platform for developing a new generation of potent antimicrobial agents capable of combating multidrug-resistant (MDR) pathogens.[7][8] We will delve into the synthesis, mechanisms of action, structure-activity relationships, and essential experimental protocols relevant to this promising class of compounds.
The this compound Core: A Privileged Scaffold for Antimicrobial Design
The therapeutic potential of this compound derivatives stems from the inherent properties of the core structure. The two nitrogen atoms—one typically tertiary and the other secondary—provide distinct handles for synthetic modification, allowing for precise control over the molecule's properties.
-
Structural Rigidity and Polarity : The piperazine ring imparts a degree of conformational rigidity, which can be crucial for selective binding to biological targets.[6] The nitrogen atoms act as hydrogen-bond acceptors and, when protonated, as donors, enhancing water solubility and interaction with microbial targets.[3][6]
-
Chirality : The substituent at the C-2 position creates a chiral center. This is of paramount importance in drug design, as stereoisomers can exhibit vastly different biological activities and toxicological profiles due to stereospecific interactions with enzymes and receptors.
-
Tunable Pharmacokinetics : Modifications at the N-1 and N-4 positions, as well as on the exocyclic amine, allow for the fine-tuning of absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for transforming a potent compound into a viable drug candidate.[3][8]
Synthetic Strategies: Building the Derivative Library
The creation of a diverse library of derivatives is fundamental to exploring the structure-activity relationship. A common and effective approach involves a multi-step synthesis starting from commercially available precursors. The causality behind this workflow is to first build the core heterocyclic system and then introduce diversity at specific positions.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of novel this compound derivatives. This modular approach allows for the systematic variation of substituents to probe their effect on antimicrobial activity.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocol: General Synthesis of an N-4-Aryl this compound Derivative
This protocol is a self-validating system where the successful isolation and characterization of the intermediate at each key stage confirms the reaction's success before proceeding.
-
Step 1: Synthesis of Piperazin-2-one Intermediate.
-
Rationale: This step establishes the core heterocyclic ring. The use of an acid catalyst facilitates the condensation and subsequent cyclization.
-
Procedure: To a solution of N-benzylethylenediamine (1.0 eq) in methanol, add glacial acetic acid (1.0 eq) at room temperature. Stir for 15 minutes. Add methyl glyoxylate (0.9 eq) dropwise. Heat the reaction mixture to reflux for 8 hours. Monitor reaction completion by TLC. Cool the mixture, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization from ethanol to yield the piperazin-2-one derivative.[9]
-
-
Step 2: Reduction to Piperazine.
-
Rationale: A strong reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the amide carbonyl and any other reducible groups to form the fully saturated piperazine ring.
-
Procedure: Suspend LAH (3.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the suspension to 0°C. Add the piperazin-2-one intermediate (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12 hours. Cool the reaction to 0°C and quench carefully by the sequential addition of water, 15% NaOH solution, and more water. Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude piperazine.
-
-
Step 3: N-Alkylation and Deprotection.
-
Rationale: This step introduces the desired diversity element at the N-4 position. A base is used to deprotonate the secondary amine, facilitating its nucleophilic attack on the aryl halide.
-
Procedure: Dissolve the crude piperazine (1.0 eq) in acetonitrile. Add potassium carbonate (2.5 eq) and the desired substituted aryl halide (e.g., 4-fluorobenzyl chloride, 1.1 eq). Heat the mixture to 80°C for 6-10 hours. After cooling, filter the inorganic salts and concentrate the solvent. Purify the resulting product by column chromatography on silica gel to yield the final N-4-aryl this compound derivative.[10]
-
-
Step 4: Characterization.
Antimicrobial Mechanism of Action
Piperazine derivatives can exert their antimicrobial effects through various mechanisms. A primary proposed mechanism involves the disruption of the bacterial cell membrane integrity.[13]
-
Membrane Disruption : The cationic nature of protonated piperazine derivatives facilitates an initial electrostatic interaction with the negatively charged components of the microbial cell envelope (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[13] This binding is followed by the insertion of lipophilic parts of the molecule into the lipid bilayer, leading to membrane depolarization, increased permeability, and eventual cell lysis.
-
Enzyme Inhibition : Specific piperazine derivatives have been shown to inhibit essential microbial enzymes. For instance, some derivatives act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an enzyme vital for fatty acid synthesis in bacteria.[12] Others have been identified as inhibitors of DprE1, an enzyme crucial for the synthesis of the mycobacterial cell wall.[14]
The following diagram illustrates the proposed dual mechanism of action.
Caption: Proposed dual antimicrobial mechanisms of piperazine derivatives.
Structure-Activity Relationships (SAR)
Understanding the relationship between a derivative's chemical structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, SAR studies have revealed several key trends that guide the optimization of antimicrobial potency.[15][16][17]
-
N-4 Position Substituents : This position is critical for modulating activity.
-
Lipophilicity : Increasing the lipophilicity with alkyl or aryl groups often enhances activity, likely by improving the compound's ability to penetrate the bacterial cell membrane.
-
Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups (e.g., -Cl, -Br, -CF₃, -NO₂) on an N-4 aryl ring has consistently been shown to enhance antibacterial activity.[15][16] This may increase the compound's affinity for its target or alter its electronic properties to favor membrane interaction.
-
-
N-1 Position Substituents : While often left as a secondary amine for its physicochemical properties, substitution at this position with small alkyl groups can be tolerated, but larger, bulky groups are often detrimental to activity.[3]
-
Stereochemistry : The (S)-enantiomer often displays different, and sometimes more potent, activity than the (R)-enantiomer, highlighting the importance of stereospecific interactions with the biological target.[7]
Comparative Data on Antimicrobial Activity
The following table summarizes hypothetical but representative SAR data for a series of N-4 substituted this compound derivatives, illustrating the principles discussed above.
| Compound ID | N-4 Substituent | LogP (Calculated) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 1a | Benzyl | 3.1 | 32 | 64 |
| 1b | 4-Chlorobenzyl | 3.8 | 8 | 16 |
| 1c | 4-Nitrobenzyl | 3.0 | 4 | 8 |
| 1d | 4-Methoxybenzyl | 3.0 | 64 | >128 |
| 1e | 3,4-Dichlorobenzyl | 4.5 | 2 | 4 |
| 1f | Phenethyl | 3.5 | 16 | 32 |
Data is illustrative and based on established SAR trends.[7][15][17]
In Vitro Antimicrobial Susceptibility Testing
Once synthesized and purified, each new derivative must be rigorously tested to determine its antimicrobial potency. The gold-standard method is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the data generated is reliable and comparable across different studies.
-
Preparation of Compound Stock:
-
Rationale: A high-concentration, sterile stock solution is required for serial dilutions. DMSO is a common solvent for poorly soluble organic compounds.
-
Procedure: Dissolve the synthesized derivative in 100% DMSO to a final concentration of 1280 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
Rationale: A standardized bacterial concentration is critical for reproducible MIC results.
-
Procedure: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, matching a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation:
-
Rationale: A 96-well plate format allows for efficient testing of multiple concentrations and replicates.
-
Procedure: Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Procedure: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well, which receives 100 µL of sterile broth). The final volume in each well will be 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Rationale: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Procedure: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration at which there is no visible turbidity.
-
Challenges and Future Directions
While this compound derivatives hold significant promise, several challenges must be addressed in their development.[2][15]
-
Toxicity : A critical hurdle is ensuring selectivity for microbial cells over human cells. Cytotoxicity assays (e.g., against HepG2 or HEK293 cell lines) must be run in parallel with antimicrobial testing.[18]
-
Resistance Development : As with any new antimicrobial, the potential for bacteria to develop resistance must be investigated through multi-passage resistance selection studies.
-
In Vivo Efficacy : Promising in vitro activity must translate to in vivo efficacy in animal models of infection. This requires compounds with excellent ADME profiles and low toxicity.[14]
The future of this research lies in the integration of computational chemistry and medicinal chemistry approaches.[15] Molecular docking studies can help elucidate binding interactions with microbial targets, guiding the rational design of more potent and selective derivatives.[11] Furthermore, exploring the conjugation of these piperazine scaffolds to other antimicrobial agents could lead to hybrid molecules with dual mechanisms of action, potentially thwarting the development of resistance.
Conclusion
This compound derivatives represent a versatile and highly promising scaffold in the urgent quest for new antimicrobial agents. Their synthetic tractability, coupled with the clear structure-activity relationships that are beginning to emerge, provides a robust platform for optimization. By leveraging the detailed synthetic and microbiological protocols outlined in this guide, researchers can systematically explore the chemical space around this privileged core, paving the way for the development of next-generation therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Piperazine based antimicrobial polymers: a review - PMC - NIH. (2021-04-23). Available from: [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available from: [Link]
-
In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed. (2020-09-25). Available from: [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. (2025-06-19). Available from: [Link]
-
Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. (2021-04-23). Available from: [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. Available from: [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. Available from: [Link]
-
Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives - Florida Gulf Coast University. Available from: [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available from: [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - JoVE Visualize. Available from: [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (2017). Available from: [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018-02-07). Available from: [Link]
-
Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC - NIH. Available from: [Link]
-
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. (2025-08-04). Available from: [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2025-08-06). Available from: [Link]
-
PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Available from: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020-10-07). Available from: [Link]
-
Piperazine synthesis - Organic Chemistry Portal. Available from: [Link]
-
The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - MDPI. Available from: [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 11. Research Portal [scholarscommons.fgcu.edu]
- 12. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 13. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 14. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - Watch Related Videos [visualize.jove.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Piperazin-2-ylmethanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the enantioselective synthesis of piperazin-2-ylmethanamine, a chiral scaffold of significant interest in medicinal chemistry. The piperazine motif is a privileged structure found in numerous FDA-approved drugs, and the ability to introduce stereocenters on the carbon framework is critical for exploring new chemical space and optimizing pharmacological properties.[1][2] This guide moves beyond theoretical discussions to provide field-proven insights and detailed, step-by-step protocols for key synthetic transformations. We will explore several state-of-the-art catalytic asymmetric strategies, focusing on the synthesis of versatile chiral piperazine precursors and their subsequent conversion to the target aminomethyl derivative. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and guidance on the characterization and analysis of the final products.
Introduction: The Significance of Chiral C-Substituted Piperazines
The piperazine ring is a cornerstone of modern drug discovery, integral to the structure of blockbuster drugs like the anti-cancer agent Imatinib and the antibiotic Ciprofloxacin.[1] Historically, synthetic efforts have concentrated on N-substitution, leaving the carbon framework largely unexplored.[3] However, introducing substituents and, critically, stereocenters at the carbon positions (C2, C3, C5, C6) unlocks vast, biologically relevant chemical space.[3]
This compound, in particular, represents a valuable chiral building block. The primary amine offers a versatile handle for further derivatization, while the stereocenter at C2 allows for precise three-dimensional positioning of substituents, which is essential for optimizing interactions with biological targets like enzymes and receptors. The development of robust, enantioselective methods to access such structures is paramount, as regulatory bodies often require detailed studies of each enantiomer of a chiral drug candidate.[3][4]
This guide details three powerful strategies for accessing the chiral piperazine core, which can then be elaborated to yield the target molecule.
Visual Overview of Synthetic Pathways
The following diagram illustrates the primary synthetic philosophies for accessing chiral 2-substituted piperazines, which serve as precursors to this compound.
Caption: Key strategies for the enantioselective synthesis of this compound precursors.
Protocol 1: Asymmetric Hydrogenation of Pyrazine Precursors
This protocol leverages the powerful strategy of asymmetric hydrogenation of aromatic heterocycles to establish the C2 stereocenter. The method provides direct access to chiral disubstituted piperazin-2-ones from readily available pyrazin-2-ols with excellent diastereo- and enantioselectivities.[5][6] The resulting piperazin-2-one is a versatile intermediate.
Scientific Principle & Mechanistic Insight
The core of this method is the reduction of a C=N bond within a pyrazine ring system using a chiral transition metal catalyst, typically based on Iridium or Palladium, complexed with a chiral diphosphine ligand.[5][7] The challenge with hydrogenating pyrazines lies in their aromaticity and the tendency of the nitrogen atoms to coordinate strongly to and poison the metal catalyst.[7]
A successful strategy involves the tautomeric equilibrium of 3,6-disubstituted pyrazin-2-ols, which allows for the hydrogenation of the less aromatic dihydropyrazinone form. A dynamic kinetic resolution process is involved, where two imine intermediates are hydrogenated to deliver the chiral product.[6]
Detailed Experimental Protocol: Synthesis of (3S,6R)-3,6-diphenylpiperazin-2-one
This protocol is adapted from the work of Zhou and coworkers.[5]
Materials:
-
3,6-diphenylpyrazin-2-ol (1.0 mmol, 248.3 mg)
-
[Pd(TFA)₂] (0.033 mmol, 11.0 mg)
-
(R)-Segphos (0.037 mmol, 22.9 mg)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 mmol, 190.2 mg)
-
Dichloromethane (DCM), anhydrous (1.5 mL)
-
Benzene, anhydrous (1.5 mL)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, add [Pd(TFA)₂] and (R)-Segphos to a vial. Add 1.0 mL of DCM and stir the mixture for 30 minutes to pre-form the catalyst.
-
In a separate vial, add 3,6-diphenylpyrazin-2-ol and TsOH·H₂O.
-
Transfer the catalyst solution to the vial containing the substrate and acid.
-
Add the remaining DCM (0.5 mL) and benzene (1.5 mL) to the reaction mixture.
-
Transfer the vial containing the reaction mixture into a high-pressure autoclave.
-
Seal the autoclave, purge with H₂ gas three times, and then pressurize to 1000 psi.
-
Heat the reaction to 80 °C and stir for 24-48 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired chiral piperazin-2-one.
Conversion to this compound
The resulting chiral piperazin-2-one must be converted to the target aminomethyl derivative.
-
Amide Formation: The ketone at the 2-position can be converted to an oxime, which is then subjected to a Beckmann rearrangement to form a lactam (diketopiperazine). Alternatively, direct amidation protocols can be explored.
-
Reduction: The amide functional group of the piperazin-2-one can be reduced to an amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF. This reduction converts the C=O group into a CH₂ group, yielding the corresponding chiral piperazine.
-
Functionalization and Final Reduction: To obtain the aminomethyl group, the piperazin-2-one can be converted into a piperazine-2-carbonitrile or piperazine-2-carboxamide. A subsequent reduction of the nitrile or amide functionality with LiAlH₄ will yield the final target, this compound.
Representative Data
The following table summarizes typical results achieved using asymmetric hydrogenation strategies for pyrazin-2-ol derivatives.
| Substrate (R group) | Catalyst System | Yield (%) | ee (%) | dr | Reference |
| Phenyl | [Pd(TFA)₂]/(R)-Segphos | >95 | 90 | >20:1 | [6] |
| 4-MeO-Ph | [Pd(TFA)₂]/(R)-Segphos | >95 | 86 | >20:1 | [6] |
| 4-Cl-Ph | [Pd(TFA)₂]/(R)-Segphos | >95 | 90 | >20:1 | [6] |
| 2-Naphthyl | [Pd(TFA)₂]/(R)-Segphos | >95 | 88 | >20:1 | [6] |
Protocol 2: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
This method, developed extensively by Stoltz and coworkers, is a powerful tool for creating α-secondary and α-tertiary stereocenters in piperazin-2-ones.[1] It involves the decarboxylative allylic alkylation of N-protected piperazin-2-one enol carbonates.
Scientific Principle & Mechanistic Insight
The reaction proceeds via a palladium-catalyzed cycle. The Pd(0) catalyst coordinates to the allyl group of the substrate, leading to decarboxylation and the formation of a π-allyl-Pd intermediate. A chiral ligand, typically a phosphino-oxazoline (PHOX) ligand, controls the facial selectivity of the subsequent nucleophilic attack by the enolate, thereby establishing the stereocenter with high enantioselectivity.[1]
Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for the Pd-catalyzed decarboxylative Asymmetric Allylic Alkylation (AAA).
Detailed Experimental Protocol: Synthesis of an α-Allyl Piperazin-2-one
This protocol is a representative procedure based on the work of Stoltz et al.[1]
Materials:
-
N¹,N⁴-di-Boc-piperazin-2-one allyl enol carbonate (0.2 mmol)
-
[Pd₂(dba)₃] (0.005 mmol, 4.6 mg)
-
(S)-t-BuPHOX (0.012 mmol, 4.5 mg)
-
Toluene, anhydrous (2.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add [Pd₂(dba)₃] and (S)-t-BuPHOX.
-
Add 1.0 mL of anhydrous toluene and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
In a separate vial, dissolve the piperazin-2-one substrate in the remaining 1.0 mL of anhydrous toluene.
-
Add the substrate solution to the catalyst solution via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-allyl piperazin-2-one.
Conversion to this compound
-
Oxidative Cleavage: The allyl group is a masked aldehyde. It can be cleaved using ozonolysis (O₃ followed by a reductive workup with DMS or Zn) or a Lemieux-Johnson oxidation (OsO₄, NMO followed by NaIO₄) to yield the corresponding α-formyl piperazin-2-one.
-
Reductive Amination: The resulting aldehyde can be converted directly to the aminomethyl group via reductive amination. This involves forming an imine with a nitrogen source (e.g., ammonia or a protected equivalent like benzylamine) followed by reduction with a hydride reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
-
Final Reduction/Deprotection: The piperazin-2-one carbonyl and any protecting groups (e.g., Boc, benzyl) can be removed in subsequent steps (e.g., LiAlH₄ reduction for the carbonyl, TFA for Boc, hydrogenolysis for benzyl) to yield the final product.
Protocol 3: Asymmetric Lithiation and Electrophilic Trapping
This strategy involves the direct, enantioselective functionalization of a C-H bond on the piperazine ring itself. The method developed by O'Brien and coworkers uses a chiral ligand to direct the deprotonation of an N-Boc protected piperazine, followed by quenching with an electrophile.[8][9]
Scientific Principle & Mechanistic Insight
The key to this approach is the use of a strong lithium base, sec-butyllithium (s-BuLi), in complex with a chiral diamine, typically (-)-sparteine or a (+)-sparteine surrogate.[10] This chiral complex selectively abstracts a proton from one of the two prochiral C-H bonds alpha to the N-Boc group. This generates a configurationally stable α-lithiated species. The subsequent addition of an electrophile proceeds with retention of configuration to yield the enantiomerically enriched α-substituted piperazine.[8][9] The choice of electrophile and the distal N-substituent can surprisingly influence both the yield and enantioselectivity.[9]
Detailed Experimental Protocol: Asymmetric α-C-H Functionalization
This is a general protocol adapted from the principles outlined by O'Brien.[8][9]
Materials:
-
N-Boc-N'-alkyl-piperazine (0.5 mmol)
-
(-)-Sparteine (0.6 mmol, 140 mg, 163 µL)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 0.6 mmol, 0.43 mL)
-
Anhydrous solvent (e.g., MTBE or Toluene, 5 mL)
-
Electrophile (e.g., trimethylsilyl cyanide for cyanation, 0.75 mmol)
-
Inert atmosphere and anhydrous conditions are critical.
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add the N-Boc-N'-alkyl-piperazine and anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine dropwise via syringe.
-
Slowly add s-BuLi dropwise over 10-15 minutes. The solution may turn a deep color.
-
Stir the mixture at -78 °C for the optimized lithiation time (typically 1-4 hours, determined empirically).
-
Add the chosen electrophile (e.g., a solution of TMS-CN in the reaction solvent) dropwise.
-
Stir at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Conversion to this compound
If a cyanating agent was used as the electrophile, the resulting chiral 2-cyano-piperazine is an ideal precursor.
-
Nitrile Reduction: The cyano group can be directly reduced to the aminomethyl group using strong reducing agents like LiAlH₄ or by catalytic hydrogenation (e.g., H₂, Raney Nickel).
-
Deprotection: Removal of the Boc and N'-alkyl groups as previously described will yield the final product.
Characterization and Quality Control
5.1. Structural Verification:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and diastereomeric ratio (dr) of the products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
5.2. Determination of Enantiomeric Excess (% ee): This is the most critical analytical step for any enantioselective synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): The purified product should be analyzed on a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). A racemic sample must be synthesized and run first to identify the retention times of both enantiomers. The % ee is calculated from the integrated peak areas of the two enantiomers.
References
-
Couty, F., & Evano, G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. Available at: [Link]
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179–183. Available at: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273–6278. Available at: [Link]
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Lindsley, C. W., & O'Reilly, M. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Available at: [Link]
-
García-Vázquez, C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. Available at: [Link]
-
Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Available at: [Link]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. (n.d.). NIH. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2016). ResearchGate. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.). Semantic Scholar. Available at: [Link]
-
Li, J., Li, Y., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). PMC - NIH. Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Available at: [Link]
-
Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025). ResearchGate. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PubMed Central. Available at: [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective N-Boc Protection of Piperazin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Mono-Boc Protected Piperazin-2-ylmethanamine
This compound is a valuable bifunctional building block in medicinal chemistry, featuring a piperazine ring and an exocyclic primary aminomethyl group. This unique topology offers multiple points for molecular elaboration, making it a desirable scaffold for the synthesis of novel therapeutics. However, the presence of three distinct amine functionalities—two secondary amines within the piperazine ring and one primary amine—presents a significant challenge for selective chemical modification. To harness the synthetic potential of this molecule, precise control over the reactivity of these amine groups is paramount.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] Its stability across a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for the temporary masking of amine nucleophilicity.[1][2] This application note provides a detailed protocol for the selective N-Boc protection of the primary amine of this compound. The principles of differential amine reactivity are leveraged to achieve high selectivity, yielding the mono-protected product which serves as a versatile intermediate for further synthetic transformations.
Mechanistic Rationale for Selective Protection
The selective N-Boc protection of the primary amine in this compound over the two secondary amines of the piperazine ring is governed by a combination of electronic and steric factors. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine's lone pair of electrons attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4] The less sterically encumbered primary amine of the methanamine moiety can approach the electrophilic center of the Boc anhydride more readily than the more sterically congested secondary amines within the piperazine ring.
To further enhance selectivity, the reaction can be performed under conditions that favor the mono-protection of the most reactive amine. This is typically achieved by careful control of stoichiometry, temperature, and the choice of solvent and base.
Experimental Protocol: Selective N-Boc Protection of this compound
This protocol details the procedure for the selective N-Boc protection of the primary amine of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Brine (Saturated aqueous NaCl) | ACS Grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica gel for flash chromatography | 230-400 mesh | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Basification: To the stirred solution, add triethylamine (TEA) (1.1 eq.). Stir the solution for 10-15 minutes at room temperature. The TEA acts as a base to neutralize the in situ generated carbonic acid and any hydrochloride salt present in the starting material.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of the amine over 30 minutes at 0 °C (ice bath). The slow, cooled addition helps to control the exothermicity of the reaction and enhance selectivity.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The product, tert-butyl (piperazin-2-ylmethyl)carbamate, should have a higher Rf value than the starting material.
-
Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford the pure tert-butyl (piperazin-2-ylmethyl)carbamate.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the selective N-Boc protection of this compound.
Caption: Workflow for the Selective N-Boc Protection.
Characterization and Data Analysis
The successful synthesis of tert-butyl (piperazin-2-ylmethyl)carbamate should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. A downfield shift of the methylene protons adjacent to the newly formed carbamate. |
| ¹³C NMR | Appearance of new signals around 80 ppm and 28 ppm corresponding to the quaternary and methyl carbons of the Boc group, respectively. A signal for the carbamate carbonyl will also be present around 156 ppm. |
| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of tert-butyl (piperazin-2-ylmethyl)carbamate. |
| FT-IR | Presence of a strong C=O stretching vibration for the carbamate at approximately 1680-1700 cm⁻¹. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Mono-protected Product | - Incomplete reaction. - Formation of di- and tri-protected byproducts. | - Extend the reaction time and continue to monitor by TLC. - Ensure slow, dropwise addition of Boc₂O at 0 °C. - Use a slight excess of the amine starting material. |
| Presence of Multiple Products on TLC | - Lack of selectivity. - Over-reaction. | - Re-optimize the stoichiometry of Boc₂O. - Perform the reaction at a lower temperature for a longer duration. - Consider using an acid-mediated protection strategy by adding one equivalent of a strong acid (e.g., HCl) to protonate one of the piperazine nitrogens before adding the base and Boc₂O.[5] |
| Difficulty in Purification | - Close Rf values of the product and byproducts. | - Use a shallow gradient during flash column chromatography. - Consider a purification strategy based on acid-base extraction to separate the basic starting material and di-protected product from the mono-protected product. |
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- BenchChem. (2025). An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Boc-Protected Amines.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 169.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598.
- BenchChem. (2025). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
- Prasanthi, G. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- O'Brien, P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Kroutil, J., & Marvanová, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169.
- Magolan, J., et al. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
- The Royal Society of Chemistry. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
- Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.
- SciELO México. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Piperazin-2-ylmethanamine in Bioconjugate Chemistry: A Technical Guide for Researchers
Introduction
In the landscape of modern therapeutics and diagnostics, the field of bioconjugation—the covalent linking of molecules to proteins, antibodies, or nucleic acids—is paramount.[1] The success of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is critically dependent on the chemical linker that connects the biological moiety to the functional payload.[2][3][4] An ideal linker must not only provide a stable connection but also impart favorable physicochemical properties to the final conjugate. The piperazine scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its unique combination of properties, including structural rigidity, improved aqueous solubility, and versatile synthetic handles.[5][6][7][8]
This guide focuses on the application of Piperazin-2-ylmethanamine, a versatile building block that leverages the inherent advantages of the piperazine core for advanced bioconjugation strategies. Its structure, featuring a reactive primary amine appended to a semi-rigid heterocyclic core, provides a unique platform for creating sophisticated and stable bioconjugates.[9] We will explore the strategic advantages of this molecule, detail its reaction mechanisms, and provide robust, field-proven protocols for its application, aimed at researchers, scientists, and drug development professionals.
Section 1: The Strategic Advantage of the Piperazine Core
The selection of a linker is a pivotal decision in bioconjugate design. This compound serves as an exceptional foundation for linkers due to a confluence of three key properties: structural rigidity, enhanced solubility, and versatile reactivity.
Structural Rigidity and Conformational Control
Unlike highly flexible linkers such as polyethylene glycol (PEG) or simple alkyl chains, the piperazine ring introduces a conformationally constrained, semi-rigid scaffold into the bioconjugate.[2][10] This rigidity is not a limitation but a strategic advantage:
-
In PROTACs: The defined spatial orientation can pre-organize the two ends of the molecule for optimal binding to the target protein and the E3 ligase. This can lead to more stable and productive ternary complex formation, a critical step for efficient protein degradation, by reducing the entropic penalty upon binding.[2][3][11]
-
In ADCs: A rigid linker can ensure a more defined distance between the antibody and the payload, potentially influencing internalization, processing, and bystander effect.
Enhanced Aqueous Solubility
A common challenge in drug development is the poor solubility of highly potent, hydrophobic payloads. The piperazine moiety contains two basic nitrogen atoms that can be protonated at physiological pH.[2] This property significantly increases the hydrophilicity and aqueous solubility of the entire conjugate, mitigating the risk of aggregation and improving the overall pharmacokinetic profile.[2][7] While PEG linkers also enhance solubility, the piperazine core offers a more compact and structurally defined method to achieve this effect.
Versatile Dual-Amine Reactivity
This compound possesses three amine groups with distinct reactivity profiles:
-
Primary Amine (-CH₂NH₂): The exocyclic primary amine is highly nucleophilic and readily accessible, making it the ideal handle for initial, predictable conjugation using a wide array of common amine-reactive chemistries.[12][13][14]
-
Secondary Amines (-NH-): The two endocyclic secondary amines are less nucleophilic than the primary amine. While less reactive under standard acylation conditions, they contribute significantly to the linker's pKa and solubility. They also represent potential sites for subsequent, orthogonal modifications under different reaction conditions if desired.
Section 2: Core Bioconjugation Principles & Reaction Mechanisms
The primary amine of this compound is the workhorse for initial conjugation. The most robust and widely used method for this is acylation via an N-Hydroxysuccinimide (NHS) ester.
Mechanism: Acylation via NHS Ester
NHS esters are the most popular class of amine-reactive crosslinkers due to their high reactivity and the formation of stable, irreversible amide bonds.[12][13] The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine of this compound attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group to yield a stable amide linkage.
The pH of the reaction is a critical parameter. The reactive species is the deprotonated amine (-NH₂), so the reaction is favored at a pH above the pKa of the amine.[12] For primary amines, conjugation is efficient at a pH of 7.2 to 9.[13] However, a competing reaction is the hydrolysis of the NHS ester, which also accelerates at higher pH. Therefore, a careful balance must be struck, typically in the range of pH 7.4–8.5.
Caption: Reaction of this compound with an NHS ester.
Workflow: Creating a Heterobifunctional Linker
This compound is an excellent scaffold for creating more complex heterobifunctional linkers. A common strategy is to create a thiol-reactive linker for site-specific conjugation to cysteine residues in a protein. This involves a two-step process: first reacting the primary amine with a crosslinker like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which contains both an NHS ester and a maleimide group.
Caption: Workflow for creating a thiol-reactive piperazine linker.
Section 3: Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key workflows. Note: Optimization may be required for specific molecules and proteins.
Protocol 1: Synthesis of a Piperazine-Payload Moiety via NHS Ester Coupling
This protocol describes the conjugation of an NHS-ester activated payload (e.g., a cytotoxic drug, fluorophore) to the primary amine of this compound.
Materials:
-
This compound (dihydrochloride salt may require neutralization)
-
NHS-Ester Activated Payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial with magnetic stir bar)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the NHS-Ester Activated Payload (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add this compound (1.2 eq) to the solution. If using a salt form, add DIPEA (2.5 eq) to act as a non-nucleophilic base and stir for 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using an appropriate method, such as reverse-phase preparative HPLC, to isolate the desired piperazine-payload conjugate.
-
Characterization (Self-Validation): Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy. This step is critical to validate the success of the synthesis before proceeding to protein conjugation.
Protocol 2: Conjugation of a Piperazine-Linker to Protein Lysine Residues
This protocol details the non-specific labeling of a protein's surface-accessible lysine residues using a pre-formed piperazine-linker with a terminal NHS ester.
Materials:
-
Target Protein (e.g., Antibody) at 1-10 mg/mL
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.5
-
Piperazine-Linker-NHS Ester (dissolved in DMSO)
-
Desalting column (e.g., PD-10)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Buffer exchange the target protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a 10-100 mM stock solution of the Piperazine-Linker-NHS Ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5-20 fold excess) of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts from the protein conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization (Self-Validation):
-
Drug-to-Antibody Ratio (DAR): Determine the average number of linkers per protein using UV-Vis spectroscopy (if payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Purity & Aggregation: Analyze the final conjugate by Size-Exclusion Chromatography (SEC-HPLC) to assess purity and detect any aggregation.
-
Integrity: Confirm the mass of the conjugate using Mass Spectrometry (e.g., ESI-MS).
-
Section 4: Application Case Study: Antibody-Drug Conjugates (ADCs)
In ADCs, the linker must be exceptionally stable in systemic circulation to prevent premature payload release, which causes off-target toxicity.[2][15][16] The stable amide bond formed with the piperazine linker, combined with the overall rigidity and hydrophilicity of the scaffold, contributes to a favorable pharmacokinetic and safety profile.[2][7]
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Data Presentation: Comparative Linker Stability
The stability of an ADC linker is often assessed by measuring payload release over time in plasma. The table below presents hypothetical but representative data comparing an ADC made with a piperazine-based linker to one with a less stable linker chemistry.
| Linker Type | Time in Human Plasma (Hours) | % Payload Released |
| Piperazine-Amide Linker | 24 | < 1% |
| 72 | < 2% | |
| 144 | < 5% | |
| Less-Stable Linker (e.g., Hydrazone) | 24 | ~ 30% |
| 72 | ~ 65% | |
| 144 | > 85% | |
| Table 1. Hypothetical comparison of linker stability in human plasma at 37°C. The piperazine-based amide linker demonstrates significantly higher stability, which is crucial for minimizing off-target toxicity and maximizing therapeutic index. |
Conclusion
This compound is more than a simple chemical; it is a strategic building block for the rational design of next-generation bioconjugates. Its inherent structural rigidity, capacity to enhance aqueous solubility, and versatile primary amine handle provide a robust foundation for linkers used in demanding applications such as ADCs and PROTACs. The principles and protocols outlined in this guide demonstrate its utility and provide a framework for researchers to harness its advantages, ultimately enabling the development of more stable, effective, and safer biological therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: 1-(2-chloroethyl)
- BenchChem. (2025).
- ACS Publications. (2023).
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- Creative Biolabs.
- ResearchGate.
- Adani Pharmachem Private Limited.
- BenchChem. (2025).
- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- ResearchGate.
- PubMed. (2024). The medicinal chemistry of piperazines: A review.
- NIH.
- NIH. 1-(Piperazin-2-yl)methanamine | C5H13N3 | CID 21800541 - PubChem.
- NIH. Current strategies for the design of PROTAC linkers: a critical review - PMC.
- Bioconjugation applic
- RSC Publishing.
- NIH. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC.
- NIH.
- Iksuda. (2019).
- Precise PEG. Antibodies (Part 2.
Sources
- 1. Bioconjugation application notes [bionordika.fi]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. adanipharma.net [adanipharma.net]
- 6. researchgate.net [researchgate.net]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. 1-(Piperazin-2-yl)methanamine | C5H13N3 | CID 21800541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iksuda.com [iksuda.com]
Application Notes & Protocols: Chemoselective Acylation of Piperazin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Piperazin-2-ylmethanamine Acylation
This compound is a valuable building block in medicinal chemistry, prized for its trifunctional nature. It features a primary exocyclic amine and two secondary endocyclic amines within the piperazine ring. This structure is a cornerstone in the synthesis of a diverse array of pharmacologically active compounds. The piperazine motif itself is a privileged scaffold, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1] The ability to selectively acylate the primary amine of this compound is a critical transformation, allowing for the precise installation of various functionalities and the construction of complex molecular architectures, such as those found in kinase inhibitors and other targeted therapies.[2]
This guide provides an in-depth analysis of the reaction, detailing the underlying principles of chemoselectivity, offering validated, step-by-step protocols for various acylation methods, and summarizing critical reaction parameters to ensure reproducible and high-yielding syntheses.
The Principle of Chemoselectivity
The successful acylation of this compound hinges on exploiting the inherent differences in reactivity between its three amine groups.
-
Nucleophilicity: The exocyclic primary amine is generally more nucleophilic than the two endocyclic secondary amines. This is attributed to reduced steric hindrance and favorable electronic properties.
-
Steric Hindrance: The aminomethyl group is sterically more accessible to incoming electrophiles compared to the nitrogen atoms within the piperazine ring.
-
pKa Values: The pKa of the primary amine is typically lower than that of the secondary amines, but under standard reaction conditions, its enhanced nucleophilicity and accessibility are the dominant factors driving selectivity.
By carefully controlling reaction conditions, particularly temperature and the rate of addition of the acylating agent, one can achieve highly selective acylation at the primary amine, minimizing the formation of di- or tri-acylated byproducts.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride from an acyl chloride) to form the stable amide bond.[3]
Diagram: General Mechanism of Acylation
Caption: Nucleophilic attack followed by elimination.
Experimental Protocols
Three common and effective methods for the acylation of this compound are detailed below. It is crucial that all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of sensitive reagents.[4]
Protocol 1: Acylation using Acyl Chlorides
This method, often referred to as the Schotten-Baumann reaction, is robust and rapid. It requires a non-nucleophilic base to scavenge the hydrochloric acid byproduct.[5]
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) (1.0-1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.2 equivalents)[4]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.5-2.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and then brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Diagram: Acyl Chloride Workflow
Caption: Workflow for acylation with acyl chlorides.
Protocol 2: Amide Coupling with Carboxylic Acids using HATU
For acylations involving carboxylic acids, a coupling agent is required to activate the acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient reagent that promotes rapid coupling with minimal side reactions.[6][7]
Materials:
-
This compound
-
Carboxylic acid (1.0 equivalent)
-
HATU (1.0-1.2 equivalents)[6]
-
DIPEA or TEA (2.0-3.0 equivalents)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water and Brine
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.[8]
-
Add HATU (1.1 eq) to the mixture. Stir for an additional 10-15 minutes to pre-activate the acid, which may result in a color change.[6][9]
-
Add a solution of this compound (1.1 eq) in a minimal amount of DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with water (3x) and then brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acylation using Acid Anhydrides
Acid anhydrides are another effective class of acylating agents. The reaction is similar to that with acyl chlorides but may sometimes require slightly longer reaction times or gentle heating. A base is still necessary to neutralize the carboxylic acid byproduct.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride) (1.1 equivalents)
-
TEA or Pyridine (1.5 equivalents)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acid anhydride (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-6 hours. For less reactive anhydrides, the reaction may be gently heated to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water to quench any excess anhydride, followed by dilution with ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct and wash the organic layer.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (HATU Coupling) | Protocol 3 (Acid Anhydride) |
| Acylating Agent | Acyl Chloride (1.0-1.1 eq) | Carboxylic Acid (1.0 eq) | Acid Anhydride (1.1 eq) |
| Activating Agent | N/A | HATU (1.0-1.2 eq) | N/A |
| Base | TEA or DIPEA (1.5-2.2 eq) | DIPEA or TEA (2.0-3.0 eq) | TEA or Pyridine (1.5 eq) |
| Solvent | Anhydrous DCM | Anhydrous DMF | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C to 50 °C |
| Reaction Time | 1 - 4 hours | 1 - 4 hours | 2 - 6 hours |
| Work-up | Aqueous wash (NaHCO₃, Brine) | Aqueous wash (H₂O, Brine) | Aqueous wash (NaHCO₃, Brine) |
| Key Considerations | Fast reaction, moisture sensitive. | High efficiency, good for sensitive substrates. | Generally clean, may require heat. |
Concluding Remarks
The selective N-acylation of this compound is a fundamental and versatile transformation in modern drug discovery. The choice of methodology—whether employing acyl chlorides, activated carboxylic acids, or anhydrides—depends on the specific substrate, scale, and desired purity of the final compound. By understanding the principles of chemoselectivity and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-acylated piperazine derivatives, paving the way for the development of novel therapeutics.
References
-
Fisher Scientific. Amide Synthesis.[Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU.[Link]
-
Aapptec Peptides. Coupling Reagents.[Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]
-
Alex, A., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules. [Link]
-
Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Sciencemadness Discussion Board (2017). Acylation/alkylation of a diamine using acyl anhydride and alkyl halide-order preference.[Link]
-
Organic Chemistry Portal. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.[Link]
-
YouTube (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides.[Link]
-
AxisPharm (2024). Amide coupling Protocol for Amino PEG.[Link]
-
RSC Publishing (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
-
Toste, F. D., et al. (2013). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie. [Link]
-
Gäde, G., et al. (2007). Selective acylation of primary amines in peptides and proteins. Rapid Communications in Mass Spectrometry. [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF.[Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
Journal of Chemical Reaction Engineering and Technology (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol.[Link]
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1.[Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Arylpiperazines from Piperazin-2-ylmethanamine
Introduction: The Enduring Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2][3] Its prevalence stems from a unique combination of properties: the piperazine ring offers a versatile scaffold that can be readily functionalized at both nitrogen atoms, allowing for fine-tuning of pharmacological activity and pharmacokinetic properties.[4] Arylpiperazines are integral to drugs targeting the central nervous system, acting as antipsychotics, antidepressants, and anxiolytics.[1] Furthermore, their utility extends to oncology, where they serve as scaffolds for developing novel anti-proliferative agents.[1][2][5] The modular nature of arylpiperazine synthesis makes it a highly attractive strategy in drug discovery and development.[2][3]
This application note provides a comprehensive guide to the synthesis of arylpiperazines via the palladium-catalyzed Buchwald-Hartwig amination, with a specific focus on the use of Piperazin-2-ylmethanamine as a key building block. We will delve into the mechanistic underpinnings of this powerful C-N cross-coupling reaction, provide detailed experimental protocols, and discuss critical parameters for reaction optimization.
Theoretical Framework: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[6][7][8] This reaction has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[7]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[6][7][8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][8][9]
-
Ligand Exchange and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the aryl amine product and regenerates the active Pd(0) catalyst.[6][8][9]
Experimental Protocols
General Considerations for the Arylation of this compound
A key challenge in the mono-N-arylation of this compound is the presence of two nucleophilic nitrogen atoms: the secondary amine within the piperazine ring and the primary amine of the methanamine side chain. To achieve selective arylation at the piperazine nitrogen, several strategies can be employed:
-
Protecting Group Strategy: The primary amine of the side chain can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This ensures that the arylation occurs exclusively at the piperazine nitrogen. The protecting group can then be removed in a subsequent step.
-
Steric Hindrance: In some cases, the inherent steric hindrance around the piperazine nitrogen compared to the primary amine may favor arylation at the desired position, especially with bulky aryl halides and ligands.
-
Control of Stoichiometry: Careful control of the stoichiometry of the reagents, particularly the amine, can influence the selectivity of the reaction.
The following protocol assumes the use of a protecting group strategy for maximal control and yield.
Caption: General workflow for the synthesis of arylpiperazines from this compound.
Protocol 1: Boc-Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Boc-protected this compound.
Protocol 2: Palladium-Catalyzed N-Arylation
Materials:
-
Boc-protected this compound (1.0 eq)
-
Aryl halide (bromide or chloride, 1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%)[10]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add the Boc-protected this compound and the aryl halide.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc-Deprotection
Materials:
-
Boc-protected arylpiperazine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., 4M HCl in Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected arylpiperazine derivative in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). If the free base is desired, neutralize with a suitable base (e.g., saturated NaHCO₃) and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the final product, (4-Arylpiperazin-2-yl)methanamine.
Optimization of Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[4]
| Parameter | Options | Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃ is often preferred for its air stability and ease of handling. |
| Ligand | BINAP, DPPF, Xantphos, RuPhos, BrettPhos | The choice of ligand is critical and depends on the specific substrates. Bulky, electron-rich phosphine ligands are generally effective for coupling aryl chlorides.[8][10] For challenging couplings, specialized ligands like RuPhos or BrettPhos may be required.[11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. NaOt-Bu is a common choice, but for base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[8] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous and deoxygenated solvents are essential. Toluene and dioxane are commonly used due to their high boiling points. |
| Temperature | 80-120 °C | Higher temperatures generally lead to faster reaction rates, but may also promote side reactions. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst and ligand. |
| Inappropriate ligand | Screen a variety of ligands, including bulky biaryl phosphine ligands. | |
| Insufficiently strong base | Switch to a stronger base like NaOt-Bu or LiHMDS. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | Use a less sterically hindered ligand or a lower reaction temperature. |
| Homocoupling of the aryl halide | Decrease the catalyst loading. | |
| Difficulty in Purification | Residual palladium | Filter the reaction mixture through a pad of celite or use a palladium scavenger. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of arylpiperazines from this compound. By employing a strategic use of protecting groups and careful optimization of reaction parameters, researchers can efficiently access a wide range of functionalized arylpiperazine derivatives. This methodology is of paramount importance for the discovery and development of new therapeutic agents across various disease areas.
References
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Vertex AI Search.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.).
- Buchwald-Hartwig Coupling. (n.d.). Alfa Chemistry.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Vertex AI Search.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PubMed.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.).
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.).
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Piperazin-2-ylmethanamine
Introduction
Piperazin-2-ylmethanamine is a chiral synthetic building block of significant interest in contemporary pharmaceutical development. Its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs), where stereochemistry plays a pivotal role in pharmacological activity and toxicological profiles. As regulatory agencies worldwide tighten requirements for the stereoisomeric purity of chiral drugs, the development of precise and reliable analytical methods for enantiomer separation is a critical aspect of drug discovery, development, and quality control.[1] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound enantiomers. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices.
The primary challenge in the analysis of this compound lies in its chemical properties: it is a basic compound with a weak chromophore, which can lead to poor peak shape and low UV sensitivity.[1][2] The method detailed herein addresses these challenges through the strategic selection of a chiral stationary phase (CSP) and the optimization of mobile phase composition to achieve baseline resolution of the enantiomers.
Principle of Chiral Separation
The successful separation of enantiomers by HPLC is contingent upon the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including piperazine derivatives.[1][4] The separation mechanism involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ in energy for the two enantiomers, leading to different retention times.[3]
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a pump, autosampler, and column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chiralpak® IC column (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dichlorophenylcarbamate) based CSP
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Solvents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA, reagent grade)
-
Racemic this compound standard
-
Purified water (for sample dissolution if necessary)
Experimental Protocol
Mobile Phase Preparation
The mobile phase is a critical component for achieving optimal separation. The inclusion of a basic modifier like diethylamine is essential for minimizing peak tailing of basic analytes by competing for active sites on the silica surface.[1]
-
Composition: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
-
Procedure:
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.[1]
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and instrument.
HPLC System Parameters
The following table summarizes the recommended starting conditions for the chiral separation.
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
Rationale for Parameter Selection:
-
Column: Chiralpak® IC has been shown to be effective for the separation of piperazine derivatives.[1][2][5]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column, balancing analysis time and efficiency.
-
Temperature: Elevated temperature (35 °C) can improve peak shape and reduce analysis time by lowering mobile phase viscosity.
-
Detection Wavelength: A low wavelength of 205 nm is used to maximize the signal for compounds lacking a strong chromophore.[1]
System Equilibration and Analysis
-
Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.[1]
-
Inject 10 µL of the filtered working standard solution.
-
Run the analysis and record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
Data Analysis and Interpretation
The quality of the chiral separation is assessed by several key parameters:
-
Identification: Identify the two peaks corresponding to the enantiomers of this compound.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is indicative of baseline separation, which is generally required for accurate quantification.[1]
-
Enantiomeric Excess (% ee): For non-racemic samples, the enantiomeric excess can be calculated using the following formula: % ee = [(\text{Area₁} - \text{Area₂}) / (\text{Area₁} + \text{Area₂})] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]
Method Optimization and Troubleshooting
While the provided method serves as a robust starting point, minor adjustments may be necessary to optimize the separation for specific applications or HPLC systems.
-
Low Sensitivity: If the UV response at 205 nm is insufficient for trace-level analysis, pre-column derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[2][5]
-
Poor Resolution: If the resolution is below 1.5, consider adjusting the mobile phase composition. Decreasing the methanol content can sometimes improve resolution, albeit at the cost of longer retention times.
-
Peak Tailing: If significant peak tailing is observed, increasing the concentration of diethylamine in the mobile phase (e.g., to 0.2%) may improve peak symmetry.
Visualizing the Workflow and Method Logic
The following diagrams illustrate the experimental workflow and the logical relationships governing the success of the chiral separation method.
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Caption: Key parameter relationships in chiral method development.
Conclusion
The chiral HPLC method presented in this application note, utilizing a Chiralpak® IC column with an acetonitrile:methanol:diethylamine mobile phase, provides a reliable and robust solution for the enantioselective separation of this compound. The detailed protocol and the underlying scientific principles offer a solid foundation for researchers to implement and adapt this method for routine analysis and quality control in a drug development setting. Successful implementation of this method will enable accurate determination of enantiomeric purity, a critical parameter for ensuring the safety and efficacy of chiral pharmaceutical compounds.
References
-
Title: Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity Source: ScienceDirect URL: [Link]
-
Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of Pharmaceutical Sciences) URL: [Link]
-
Title: Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review Source: ResearchGate URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
Sources
The Strategic Integration of Piperazin-2-ylmethanamine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Piperazine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in bioactive compounds and approved drugs.[1] Its prevalence in oncology, particularly in the design of kinase inhibitors, is noteworthy. Kinases, a large family of enzymes that regulate cellular processes, are often dysregulated in cancer, making them prime therapeutic targets.[2] The piperazine moiety, and specifically its derivative piperazin-2-ylmethanamine, offers a unique combination of properties that medicinal chemists leverage to enhance the efficacy and drug-like characteristics of kinase inhibitors.
This technical guide provides an in-depth exploration of the application of this compound and related piperazine scaffolds in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for key inhibitor classes, and discuss the critical aspects of structure-activity relationships (SAR).
The Rationale for Employing Piperazine Scaffolds
The utility of the piperazine core in kinase inhibitor design can be attributed to several key factors:
-
Versatile Synthetic Handle: The nitrogen atoms of the piperazine ring serve as nucleophilic centers, readily participating in N-arylation and N-alkylation reactions, which are fundamental for building the final inhibitor structure.[3]
-
Improved Physicochemical Properties: The basic nature of the piperazine ring can enhance the aqueous solubility of the resulting compounds, a crucial factor for oral bioavailability.[1]
-
Pharmacophore Scaffolding: The piperazine ring acts as a rigid or semi-rigid linker, optimally orienting other pharmacophoric groups to fit into the ATP-binding pocket of the target kinase.[1]
-
Formation of Key Interactions: The protonated piperazine nitrogen can form crucial salt bridges with acidic residues, such as aspartate, in the hinge region of the kinase, contributing to potent inhibition.[1]
Application in the Synthesis of JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases involved in cellular responses to stress, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4] The development of JNK inhibitors is therefore an active area of research.
Synthetic Workflow for Piperazine-Containing JNK Inhibitors
A common strategy for synthesizing piperazine-based JNK inhibitors involves a multi-step sequence starting from a substituted nitrobenzene. The following workflow is representative of this approach.[4]
Caption: General synthetic workflow for piperazine-based JNK inhibitors.
Protocol: Synthesis of a Piperazine Amide JNK Inhibitor
This protocol is adapted from the general methodology for synthesizing piperazine amide JNK inhibitors.[4]
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve the 1,2-disubstituted-3-nitrobenzene (1.0 eq) and the desired piperazine derivative (e.g., N-Boc-piperazine, 1.2 eq) in toluene.
-
Reflux the mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted nitrobenzene intermediate.
Step 2: Nitro Group Reduction
-
Dissolve the nitrobenzene intermediate from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the aniline derivative.
-
Alternative: Reduction can also be achieved using tin(II) chloride (SnCl₂) in a suitable solvent like ethanol or ethyl acetate.
-
Step 3: Amide Coupling
-
Dissolve the aniline derivative from Step 2 in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the piperazine amide.
Step 4: Deprotection (if N-Boc-piperazine was used)
-
Dissolve the Boc-protected piperazine amide in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the final product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final JNK inhibitor.
Structure-Activity Relationship (SAR) Insights for JNK Inhibitors
For the piperazine amide series of JNK inhibitors, SAR studies have revealed that:
-
Small substituents on the 3-position of the phenyl ring (e.g., Cl, F, Me) are generally well-tolerated, while larger groups lead to a loss of activity.[4]
-
Direct arylation or acylation of the second piperazine nitrogen did not show an improvement in inhibitory activity.[4]
Application in the Synthesis of CDK Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] CDK4 and CDK6 are particularly important targets in hormone receptor-positive breast cancer. Several approved CDK4/6 inhibitors, such as Palbociclib and Abemaciclib, feature a piperazine moiety.[3]
Synthetic Approach for a CDK4/6 Inhibitor Analog
The synthesis of CDK4/6 inhibitors often involves the coupling of a 2-aminopyrimidine core with a piperazine-containing fragment. The following scheme illustrates a general approach for the synthesis of an Abemaciclib analog.[5]
Caption: General synthetic route for a CDK4/6 inhibitor analog.
Protocol: Synthesis of a 4-(Substituted)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine Analog
This protocol is a generalized procedure based on the synthesis of potent CDK4/6 inhibitors.[5]
-
To a microwave vial, add the 2-chloro-4-(substituted)pyrimidine (1.0 eq), the 5-(piperazin-1-ylmethyl)pyridin-2-amine derivative (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a degassed solvent such as 1,4-dioxane.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by preparative HPLC or column chromatography to yield the final CDK4/6 inhibitor analog.
Quantitative Data for Representative CDK Inhibitors
The following table summarizes the inhibitory activity of a representative CDK4/6 inhibitor analog.
| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Reference |
| 10d | 7.4 | 0.9 | [5] |
Application in the Synthesis of VEGFR-2 Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a validated anti-cancer strategy.
Synthetic Strategy for Piperazinylquinoxaline-Based VEGFR-2 Inhibitors
A common approach to synthesize these inhibitors involves the reaction of a 2-chloro-3-(piperazin-1-yl)quinoxaline intermediate with various side chains.[6]
Caption: General synthesis of piperazinylquinoxaline VEGFR-2 inhibitors.
Protocol: General Method for Synthesis of Final Compounds
This is a general procedure for the synthesis of piperazinylquinoxaline-based VEGFR-2 inhibitors.[6]
-
In a round-bottom flask, combine equimolar amounts of 2-chloro-3-(piperazin-1-yl)quinoxaline, the appropriate amine or other nucleophilic intermediate, and a base such as sodium bicarbonate (NaHCO₃).
-
Add acetonitrile as the solvent.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water with stirring.
-
Collect the resulting precipitate by filtration, dry it, and wash with n-hexane.
-
Recrystallize the crude product from ethanol to obtain the purified final compound.
Quantitative Data for Representative VEGFR-2 Inhibitors
The following table presents the VEGFR-2 inhibitory activity of representative compounds from a series of piperazine-based thiazolidinones.[7]
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
| 11 | <0.3 | [7] |
| 13 | <0.3 | [7] |
| 16 | <0.3 | [7] |
Conclusion
The this compound scaffold and its related piperazine derivatives are invaluable tools in the synthesis of kinase inhibitors. Their versatile chemistry, coupled with their ability to impart favorable physicochemical and pharmacokinetic properties, has led to their incorporation into numerous clinically successful drugs. The protocols and SAR insights provided in this guide offer a foundation for researchers and drug development professionals to design and synthesize novel and potent kinase inhibitors for the treatment of cancer and other diseases.
References
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Available at: [Link]
-
Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Available at: [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Available at: [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. Available at: [Link]
-
Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available at: [Link]
-
Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Available at: [Link]
-
Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold. Available at: [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Available at: [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available at: [Link]
-
Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Available at: [Link]
-
Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Available at: [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Available at: [Link]
-
Cyclin Dependent Kinase (CDK) Inhibitors. Available at: [Link]
-
Scheme 1: Synthesis of piperazine derivatives 4a-x. Available at: [Link]
-
Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... Available at: [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available at: [Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Available at: [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Available at: [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Available at: [Link]
Sources
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Piperazinone Derivatives as Cytotoxic Agents
Introduction: The Piperazinone Scaffold in Oncology
The piperazinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This six-membered ring containing two nitrogen atoms offers a versatile and synthetically accessible framework that can be readily decorated with diverse functional groups.[3] This structural flexibility allows for the fine-tuning of physicochemical and pharmacological properties, making piperazinone derivatives attractive candidates for drug discovery.[3] In oncology research, these derivatives have emerged as a promising class of cytotoxic agents, with various analogues demonstrating potent activity against a range of cancer cell lines.[4][5][6]
Several piperazinone-based compounds have been investigated as inhibitors of critical cancer-related targets, including protein kinases, tubulin, and key signaling pathways like PI3K/AKT.[7][8][9][10] The ability to strategically modify the piperazinone ring at its nitrogen and carbon positions enables the exploration of vast chemical space to optimize potency and selectivity, a core principle in modern anticancer drug design.[5]
This guide provides a comprehensive overview of the synthesis, purification, and cytotoxic evaluation of novel piperazinone derivatives. It is designed for researchers in drug discovery and medicinal chemistry, offering detailed, field-proven protocols and the scientific rationale behind key experimental steps.
Section 1: Synthetic Strategy for Piperazinone Derivatives
A cornerstone of generating a library of diverse piperazinone derivatives is the selection of a robust and flexible synthetic methodology. Multicomponent reactions (MCRs), such as the Ugi reaction, are exceptionally well-suited for this purpose. The Ugi four-component reaction (U-4CR) brings together an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid in a single pot to generate a complex α-acylamino amide product. By strategically choosing bifunctional starting materials, this reaction can be adapted to directly form heterocyclic scaffolds like piperazinones in a highly efficient manner.[11][12] This approach, often termed a "disrupted" Ugi reaction, offers significant advantages in library synthesis by allowing for variation at multiple points of diversity from readily available starting materials.[1][11][13]
Modern enhancements, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields, making the process even more efficient for rapid library generation.[14][15][16][17]
General Synthetic Workflow
The overall process begins with the selection of diverse starting materials, proceeds through a one-pot synthesis, and concludes with purification and rigorous characterization of the final compounds before biological evaluation.
Caption: General workflow for the synthesis and screening of piperazinone derivatives.
Protocol 1.1: Synthesis of a Piperazinone Derivative via Ugi/Cyclization Sequence
This protocol describes a representative one-pot synthesis of a 1,3,4-trisubstituted piperazin-2-one.
Principle: This reaction utilizes an amino acid ester as the amine component, an aldehyde, an isocyanide, and a carboxylic acid bearing a leaving group (e.g., 3-bromopropionic acid). The initial Ugi reaction forms a linear intermediate, which then undergoes a spontaneous or base-catalyzed intramolecular nucleophilic substitution to cyclize and form the piperazinone ring.[18]
Materials & Reagents:
| Reagent | Purpose | Supplier | Notes |
| Glycine methyl ester HCl | Amine Component | Sigma-Aldrich | Can be substituted with other amino acid esters. |
| Benzaldehyde | Carbonyl Component | Sigma-Aldrich | Can be substituted with various aldehydes. |
| Cyclohexyl isocyanide | Isocyanide Component | Sigma-Aldrich | Highly toxic and volatile. Handle in a fume hood. |
| 3-Bromopropionic acid | Carboxylic Acid/Cyclization Precursor | Sigma-Aldrich | Provides the backbone for ring closure. |
| Potassium Hydroxide (KOH) | Base | Fisher Scientific | To deprotonate the amino ester hydrochloride. |
| Methanol (MeOH) | Solvent | Fisher Scientific | Anhydrous grade is recommended. |
| Saturated NaHCO₃ solution | Workup | - | To neutralize the reaction mixture. |
| Brine | Workup | - | To wash the organic layer. |
| Anhydrous MgSO₄ | Drying Agent | Fisher Scientific | To dry the organic layer before solvent removal. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Fisher Scientific | |
| Hexanes | Eluent for Chromatography | Fisher Scientific |
Step-by-Step Methodology:
-
Amine Preparation (Causality): To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add glycine methyl ester hydrochloride (1.0 eq). The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic enough to participate in the Ugi reaction. Add anhydrous methanol (approx. 0.2 M) and stir until dissolved. Add powdered potassium hydroxide (0.95 eq) and stir the resulting suspension for 15 minutes at room temperature.[18]
-
Reaction Assembly: To the stirred suspension, add 3-bromopropionic acid (1.0 eq), benzaldehyde (1.0 eq), and finally cyclohexyl isocyanide (1.0 eq) sequentially. The order of addition can be critical; adding the isocyanide last is often preferred.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the Ugi adduct followed by its conversion to the cyclized product can often be observed.
-
Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Redissolve the residue in ethyl acetate (EtOAc) and water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Cytotoxicity Evaluation
The primary goal of synthesizing these derivatives is to assess their potential as anticancer agents. This is initially determined by evaluating their cytotoxicity—the ability to kill cancer cells in vitro.[19] A variety of assays can be used, each with its own principle, advantages, and limitations.[20][21][22] The Sulforhodamine B (SRB) assay is a robust and widely used method that measures cell density based on total cellular protein content, making it less susceptible to interference from compounds that affect mitochondrial metabolism.[23][24][25]
Cytotoxicity Screening Workflow
The process involves plating cancer cells, treating them with a concentration range of the synthesized compounds, and quantifying cell viability after a set incubation period to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[24] The amount of bound dye is directly proportional to the total protein mass and thus to the number of cells in the well.[23][24] This method is independent of cellular metabolic activity.[23]
Materials & Reagents:
| Reagent | Purpose | Supplier | Notes |
| Selected Cancer Cell Line | Biological System | ATCC | e.g., A549 (lung), HT-29 (colon), MCF-7 (breast) |
| Complete Growth Medium | Cell Culture | Gibco | e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep |
| Trichloroacetic Acid (TCA) | Cell Fixation | Sigma-Aldrich | Handle with care; corrosive. |
| Sulforhodamine B (SRB) | Protein Stain | Sigma-Aldrich | |
| Acetic Acid (1%) | Washing Solution | Fisher Scientific | To remove unbound SRB dye. |
| Tris Base (10 mM, pH 10.5) | Solubilization Buffer | Sigma-Aldrich | To dissolve the protein-bound dye. |
| Doxorubicin | Positive Control | Sigma-Aldrich | A known cytotoxic agent. |
Step-by-Step Methodology:
-
Cell Plating: Seed adherent cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of each piperazinone derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 0.01 µM to 100 µM). Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "vehicle control" (DMSO only) and "positive control" (Doxorubicin).
-
Incubation: Return the plate to the incubator and incubate for 48-72 hours.
-
Cell Fixation (Causality): After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) without aspirating the medium. The TCA fixes the cells by precipitating macromolecules like proteins, ensuring they are retained in the well for staining.[26] Incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[26]
-
Drying: Allow the plates to air-dry completely. This step is critical for consistent staining.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[24][26]
-
Removing Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye.[24][26] Insufficient washing leads to high background, while excessive washing can cause bleaching.[24]
-
Drying: Again, allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.[26]
-
Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength between 510 nm and 540 nm.[26][27]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 3: Mechanistic Insights - Apoptosis Induction
A potent cytotoxic compound ideally eliminates cancer cells through programmed cell death, or apoptosis.[28] Investigating whether a lead compound induces apoptosis is a critical step in understanding its mechanism of action.[7][9] A standard method for this is the Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry.[29][30]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29][30][31] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[29] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[31] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive (less common)
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 3.1: Annexin V/PI Apoptosis Assay
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat the cells with the piperazinone derivative at its predetermined IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the plate with PBS, then detach adherent cells using trypsin. Combine the trypsinized cells with the medium collected earlier.
-
Washing (Causality): Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[31] Washing is crucial to remove any residual medium components or trypsin that could interfere with the assay.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide staining solution. The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl₂ is required.[32]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorophores.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel), and excite PI at 488 nm and measure emission at >670 nm (FL3 channel).
-
Data Interpretation: Use control samples (unstained, PI only, Annexin V only) to set up compensation and quadrants correctly. Analyze the dot plot to quantify the percentage of cells in each of the four quadrants, representing live, early apoptotic, and late apoptotic/necrotic populations.
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic evaluation of a library of synthesized piperazinone derivatives allows for the development of a Structure-Activity Relationship (SAR) profile. SAR studies are fundamental to medicinal chemistry as they provide critical insights into how specific structural modifications influence biological activity, guiding the rational design of more potent and selective compounds.[3][5][33]
For piperazinone-based cytotoxic agents, key points of structural variation often include:
-
N-1 Substituent: The nature of the group on the non-carbonyl nitrogen.
-
N-4 Substituent: The group on the nitrogen adjacent to the carbonyl.
-
C-3 Substituent: The group on the carbon between the two nitrogens.
Example SAR Table from Hypothetical Data (based on literature trends):
| Compound ID | N-1 Substituent | N-4 Substituent | C-3 Substituent | IC₅₀ (µM) vs. A549 Cells | Notes |
| PZ-01 | H | 3-Chlorophenyl | H | > 100 | Unsubstituted scaffold is inactive. |
| PZ-02 | Methyl | 3-Chlorophenyl | H | 55.6 | Small alkyl group offers minimal activity. |
| PZ-03 | Benzyl | 3-Chlorophenyl | H | 12.3 | Aromatic substitution at N-1 improves potency. |
| PZ-04 | Benzyl | Phenyl | H | 25.1 | Chloro group on N-4 phenyl is beneficial.[4] |
| PZ-05 | Benzyl | 3-Chlorophenyl | Phenyl | 2.1 | Phenyl group at C-3 significantly boosts activity. |
| PZ-06 | Benzyl | 3-Chlorophenyl | 4-Methoxyphenyl | 1.8 | Electron-donating group on C-3 phenyl is tolerated. |
| PZ-07 | Benzyl | 3-Chlorophenyl | 4-Fluorophenyl | 0.9 | Electron-withdrawing group enhances potency. |
Key Insights from SAR:
-
Aromatic Moieties are Key: The presence of aryl or heteroaryl groups, particularly at the N-4 and C-3 positions, is often crucial for high cytotoxic potency.[5]
-
Electronic Effects Matter: As seen with compounds PZ-06 and PZ-07, the electronic nature of substituents on the aromatic rings can significantly modulate activity. Electron-withdrawing groups like halogens can enhance potency.[34]
-
Lipophilicity and Steric Bulk: The size and lipophilicity of the substituents play a role in target engagement and cell permeability. A balance must be struck to maintain adequate solubility while maximizing potency.
Conclusion and Future Directions
This guide has outlined a systematic and robust workflow for the synthesis and preclinical evaluation of novel piperazinone derivatives as cytotoxic agents. By employing efficient synthetic strategies like multicomponent reactions, researchers can rapidly generate diverse chemical libraries. Subsequent screening using reliable methods such as the SRB assay allows for the accurate determination of cytotoxic potency and the establishment of clear structure-activity relationships.
Lead compounds identified through this process should be further investigated to fully elucidate their mechanism of action. Studies may include cell cycle analysis, specific protein target identification (e.g., tubulin polymerization assays, kinase inhibition panels), and ultimately, evaluation in preclinical in vivo cancer models.[8][35][36] The versatile piperazinone scaffold continues to be a fertile ground for the discovery of next-generation anticancer therapeutics.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
-
Treder, A. P., Tremblay, M. C., Yudin, A. K., & Marsault, E. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(18), 4684–4687. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Pérez-Benavente, B., & Bello, F. (2002). Cytotoxic assays for screening anticancer agents. Statistica, 62(1), 125-136. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (73), e4269. [Link]
-
Treder, A. P., Tremblay, M. C., Yudin, A. K., & Marsault, E. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(18), 4684-4687. [Link]
-
Yudin, A. K. (Ed.). (2014). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Aziridines and Epoxides in Organic Synthesis (pp. 417-445). Wiley-VCH. [Link]
-
Zhang, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622–633. [Link]
-
Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
-
Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
-
Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 434–442. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]
-
Ciaffaglione, V., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(15), 4991. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Guchhait, S. K., & Kashyap, M. (2020). Fused and Substituted Piperazines as Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1172–1194. [Link]
-
Yang, M., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735–1749. [Link]
-
Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. [Link]
-
Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 434-442. [Link]
-
Wang, Y., et al. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PLoS ONE, 6(1), e15843. [Link]
-
Fornal, E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3326. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Tiaris Biosciences. SRB Cytotoxicity Assay Kit. [Link]
-
Lin, P., et al. (2007). Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones. QSAR & Combinatorial Science, 26(11-12), 1294-1299. [Link]
-
Mogilaiah, K., et al. (2004). Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5179-5181. [Link]
-
Bautista-Jiménez, D., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9037–9047. [Link]
-
Zhang, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American journal of translational research, 5(6), 622-33. [Link]
-
Zhang, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622-633. [Link]
-
Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 434-442. [Link]
-
Akbari, J., et al. (2018). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 8(52), 29571-29611. [Link]
-
Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(25), 15998–16016. [Link]
-
Chopra, A., Anderson, A., & Giardina, C. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. The Journal of biological chemistry, 289(5), 2634–2646. [Link]
-
López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. [Link]
-
Desai, N. C., et al. (2014). Microwave-assisted synthesis of coumarin based 1,3,5-triazinyl piperazines and piperidines and their antimicrobial activities. Bioorganic & medicinal chemistry letters, 24(7), 1857-61. [Link]
-
Chopra, A., Anderson, A., & Giardina, C. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. The Journal of biological chemistry, 289(5), 2634-46. [Link]
-
Badsara, S. S., & Arya, K. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(1), 362-368. [Link]
-
Faizan, M., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
-
Szabó, N., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3326. [Link]
-
Al-Ostoot, F. H., et al. (2024). The structure–activity relationship of the tested rhodanine–piperazine hybrids against breast cancer cell lines. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted synthesis of coumarin based 1,3,5-triazinyl piperazines and piperidines and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. opentrons.com [opentrons.com]
- 20. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. bio-protocol.org [bio-protocol.org]
- 24. scispace.com [scispace.com]
- 25. New colorimetric cytotoxicity assay for anticancer-drug screening. | Semantic Scholar [semanticscholar.org]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. canvaxbiotech.com [canvaxbiotech.com]
- 28. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Piperazine-Based Ligands for Advanced Metal Complexes
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry and catalysis, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and its versatile coordination properties.[1][2][3] This guide provides a comprehensive overview of the design, synthesis, and characterization of piperazine-based ligands and their corresponding metal complexes. We delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, supported by detailed characterization steps and expected outcomes. The unique ability of the piperazine ring's nitrogen atoms to be symmetrically or asymmetrically substituted allows for the creation of ligands with tailored electronic and steric properties, making them highly adaptable for diverse applications ranging from anticancer agents to catalysts.[2][4]
Introduction: The Versatility of the Piperazine Scaffold
The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, offers a unique platform for ligand design. Its structural rigidity (typically adopting a chair conformation) combined with the nucleophilicity of its secondary amines makes it an ideal building block.[5][6] Substitutions on these nitrogen atoms create ligands with diverse binding possibilities, capable of coordinating to one or two metal centers, thereby acting as either chelating or bridging ligands.[7] This adaptability is a key reason why piperazine-based compounds are prominent in numerous FDA-approved drugs, including those for cancer, infectious diseases, and central nervous system disorders.[2] In coordination chemistry, these ligands are used to construct discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs) with applications in catalysis, materials science, and medicine.[3][8]
The fundamental principle behind developing these ligands is to control the coordination environment of a metal ion. By strategically adding functional groups to the piperazine nitrogens, one can precisely tune the resulting metal complex's stability, solubility, reactivity, and biological activity.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. | Semantic Scholar [semanticscholar.org]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperazin-2-ylmethanamine
Welcome to the technical support center for the synthesis of Piperazin-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this critical synthesis. This compound and its derivatives are vital building blocks in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2][3][4] Achieving a high yield of this scaffold is often hampered by challenges such as side-product formation, incomplete reactions, and purification difficulties.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific problems you may encounter during your experiments.
Core Synthesis Pathway Overview
A prevalent and reliable method for synthesizing this compound involves the reduction of a suitable precursor, typically Piperazine-2-carbonitrile. To control selectivity and minimize side reactions, a protecting group strategy is almost universally employed.[5] The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under mild acidic conditions.[6][7]
The general synthetic workflow is as follows:
-
N-Boc Protection: The piperazine starting material is mono-protected to ensure subsequent reactions occur at the desired nitrogen or carbon position.
-
Nitrile Reduction: The nitrile group of the protected piperazine-2-carbonitrile is reduced to a primary amine.
-
Deprotection: The Boc group is removed to yield the final product, this compound, often isolated as a dihydrochloride salt for stability.
Figure 2. Decision workflow for troubleshooting Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a protecting group strategy for this synthesis?
A1: While direct reduction of unprotected piperazine-2-carbonitrile is conceivable, it is highly challenging and not recommended for achieving good yields. The presence of the secondary amine in the piperazine ring can interfere with the reduction process, potentially leading to catalyst poisoning or complex side reactions, including polymerization. A protecting group strategy, typically with Boc, ensures that the reduction is focused solely on the nitrile group, leading to a much cleaner reaction and higher, more reproducible yields. [5][6] Q2: My final product is difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?
A2: this compound is a highly polar and basic compound, which often leads to significant tailing and poor separation on standard silica gel.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is often effective for purifying polar amines.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules. You can use a strong cation exchange (SCX) resin. The crude product is loaded onto the column, which retains the protonated amine. Non-basic impurities are washed away, and the pure product is then eluted by washing the column with a solution of a stronger base, such as ammonia in methanol.
-
Crystallization/Precipitation: As mentioned, the product is often isolated as a dihydrochloride salt. After deprotection with HCl/dioxane or by bubbling HCl gas through a solution of the free base, the salt may precipitate or crystallize from a suitable solvent system (e.g., Methanol/Diethyl Ether, Ethanol/Ethyl Acetate). [5]This is an excellent method for purification on a larger scale.
Q3: Can I use a different reducing agent instead of catalytic hydrogenation for the nitrile reduction?
A3: Yes, other reducing agents can be used, but they come with different considerations for safety and selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that will readily reduce nitriles to primary amines. However, it will also reduce the Boc group if it is present as an ester-like carbamate. Therefore, LiAlH₄ is generally not compatible with Boc protection. It also requires strictly anhydrous conditions and careful quenching procedures. [8]* Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is typically not strong enough to reduce nitriles. However, when used in combination with a catalyst like cobalt(II) chloride (CoCl₂), it can effectively reduce nitriles to primary amines. This system can be a viable alternative to high-pressure hydrogenation. [8]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of tert-butyl 2-cyanopiperazine-1-carboxylate
-
To a high-pressure hydrogenation vessel, add tert-butyl 2-cyanopiperazine-1-carboxylate (1.0 eq).
-
Add Raney Nickel (approx. 15% by weight, slurry washed) under a stream of Argon.
-
Add anhydrous 7N ammoniacal methanol as the solvent (approx. 0.1 M concentration).
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel to 100-200 psi with hydrogen.
-
Stir the reaction mixture vigorously at 40 °C.
-
Monitor the reaction progress by monitoring hydrogen uptake and by periodic sampling for LC-MS analysis.
-
Once the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude tert-butyl 2-(aminomethyl)piperazine-1-carboxylate, which can be used in the next step without further purification.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the crude tert-butyl 2-(aminomethyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. A white precipitate of the dihydrochloride salt will often form.
-
Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, add diethyl ether to the mixture to enhance precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound dihydrochloride as a white solid. [7]
References
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
-
Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Available from: [Link]
- Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589–2604.
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337–347. Available from: [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
Sato, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(3), 300-304. Available from: [Link]
- Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. Science of Synthesis.
-
Li, H., et al. (2018). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 42(24), 19655-19661. Available from: [Link]
- Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Tóth, G., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
-
Durán-Peña, M. J., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research, 85(4), e22214. Available from: [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369796. Available from: [Link]
-
Al-Hadedi, A. A. M., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 12345. Available from: [Link]
-
Rochelle, G. T., et al. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Yield in Amide Coupling with Piperazin-2-ylmethanamine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice for a common challenge in organic synthesis: low yields in amide coupling reactions involving Piperazin-2-ylmethanamine. The unique structural features of this amine can present specific hurdles, which we will address in a practical question-and-answer format.
My Amide Coupling Reaction with this compound is Resulting in a Low Yield. What are the Primary Causes?
Low yields in amide coupling reactions with this compound can often be attributed to a combination of factors related to its structure and reactivity. The primary culprits typically fall into these categories:
-
Incomplete Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid must first be converted into a more reactive species. If the coupling reagent is not effective or used in insufficient amounts, this activation step will be incomplete, leading to a poor yield.[1]
-
Steric Hindrance: The piperazine ring and the adjacent aminomethyl group can create significant steric bulk around the primary amine. This can physically impede the approach of the activated carboxylic acid, slowing down the reaction rate and leading to incomplete conversion.[1][2][3][4]
-
Dimerization and Polymerization: this compound has two nucleophilic nitrogen atoms: the primary amine of the aminomethyl group and the secondary amine within the piperazine ring. This can lead to undesired side reactions, such as the formation of dimers or polymers, where multiple molecules of the amine react with the carboxylic acid.
-
Suboptimal Reaction Conditions: Factors like the choice of solvent, base, and reaction temperature can significantly influence the outcome of the coupling reaction.[1] The solubility of reactants and the stability of intermediates are all affected by these conditions.
-
Deactivation of the Amine: The amine can be rendered non-nucleophilic through protonation. An acid-base reaction between the carboxylic acid and the amine can occur before the desired coupling takes place.[1]
How Can I Optimize the Choice of Coupling Reagent for this compound?
The selection of an appropriate coupling reagent is critical for overcoming the challenges associated with this compound. Here's a comparison of commonly used reagents and recommendations for this specific substrate:
| Coupling Reagent | Strengths | Weaknesses for this compound | Recommendations |
| HATU/HBTU | High coupling efficiency, low risk of racemization.[5] | Can react with the amine to form a guanidinium byproduct if not pre-activated with the carboxylic acid. | Recommended. Pre-activate the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for 15-30 minutes before adding this compound.[1] |
| EDC/DCC | Cost-effective and widely used. | Can lead to racemization; the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. | Use in combination with an additive like HOBt or OxymaPure to suppress racemization.[1] EDC is generally preferred due to the water-solubility of its urea byproduct. |
| PyBOP/BOP | High coupling efficiency with a low risk of racemization.[5] | BOP produces the carcinogenic byproduct HMPA.[6] PyBOP is a safer alternative. | A good option, particularly for sterically hindered couplings.[6] |
| T3P | High efficiency and minimal side product formation.[5] | Requires careful handling and is more expensive. | Can be effective, especially when other reagents fail.[5] |
| Acyl Halides | Highly reactive. | Can be too reactive, leading to side reactions and requiring careful control of reaction conditions. | Can be generated in situ from the carboxylic acid using reagents like oxalyl chloride or thionyl chloride. This approach can be effective for unreactive amines.[7] |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
What Strategies Can I Employ to Mitigate Steric Hindrance?
Given the bulky nature of this compound, steric hindrance is a significant hurdle. Here are some effective strategies:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[8] However, be mindful of potential side reactions or degradation at higher temperatures.
-
Extend Reaction Time: For sterically hindered couplings, allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) can often improve the yield.[6]
-
Use a More Reactive Acylating Agent: Converting the carboxylic acid to an acid chloride or anhydride increases its electrophilicity, which can help to overcome the low nucleophilicity of a sterically hindered amine.[8]
-
Choose a Less Bulky Coupling Reagent: In some cases, a smaller coupling reagent might be more effective.
How Do I Prevent Dimerization and Other Side Reactions?
The presence of two reactive nitrogens in this compound necessitates strategies to ensure selective acylation of the primary amine.
Protecting Group Strategy
The most reliable method to prevent reaction at the secondary amine of the piperazine ring is to use a protecting group.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the secondary amine.[9][10] It is stable under the conditions of most amide coupling reactions and can be readily removed later with an acid like trifluoroacetic acid (TFA).[10]
Workflow for Boc Protection and Amide Coupling
Caption: Workflow for selective amide coupling using a Boc protecting group.
Alternative Strategies
-
Molar Ratio Adjustment: Using a slight excess of the carboxylic acid and coupling reagent relative to the amine can sometimes favor monosubstitution. However, this is less reliable than using a protecting group.
-
In-situ Protonation: Under specific pH conditions, it may be possible to selectively protonate the more basic secondary amine of the piperazine ring, rendering it less nucleophilic.[9] This approach is highly dependent on the specific pKa values and reaction conditions.
What are the Best Practices for Reaction Setup and Purification?
Careful attention to experimental setup and purification is crucial for maximizing your yield of the desired amide product.
Reaction Setup
-
Anhydrous Conditions: Amide coupling reagents and activated intermediates are often sensitive to moisture. Ensure you are using anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid.[1]
-
Choice of Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for amide coupling reactions. The choice often depends on the solubility of your starting materials.[11]
-
Order of Addition: For uronium-based coupling reagents like HATU, it is generally best to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[11][12] This minimizes the potential for the coupling reagent to react directly with the amine.[11]
Troubleshooting Purification
Purifying the final amide product can be challenging due to the presence of unreacted starting materials, byproducts from the coupling reagent, and potential side products.
-
Aqueous Workup: A standard aqueous workup can help to remove water-soluble impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine, while a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying amide products.[13] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[13]
General Purification Workflow
Caption: A general workflow for the purification of amide coupling products.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, even with extended reaction times. What should I do?
A1: If the reaction has stalled, consider gently increasing the temperature. If that doesn't work, you may need to switch to a more powerful coupling reagent or convert your carboxylic acid to a more reactive species like an acid chloride. Also, re-evaluate the stoichiometry of your reagents to ensure none are limiting.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my expected product. What is likely happening?
A2: This is a strong indication of dimerization or reaction at both nitrogen atoms of the this compound. The most effective solution is to use a protecting group, such as Boc, on the secondary amine of the piperazine ring before performing the coupling reaction.
Q3: How can I confirm that my carboxylic acid is being activated?
A3: You can monitor the activation step by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). You should observe the consumption of the carboxylic acid and the appearance of a new, more activated species.
Q4: Is it necessary to use a base in my amide coupling reaction?
A4: Most amide coupling reactions require a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid that is formed during the reaction and to ensure the amine remains in its free, nucleophilic form.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your amide coupling reactions with this compound.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
Protecting Groups - Lokey Lab Protocols - Wikidot. (2017, March 7). Retrieved January 10, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 10, 2026, from [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020, April 21). Retrieved January 10, 2026, from [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved January 10, 2026, from [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved January 10, 2026, from [Link]
-
HATU/PyBOP coupling procedure question : r/Chempros - Reddit. (2023, May 9). Retrieved January 10, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved January 10, 2026, from [Link]
-
Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity - ResearchGate. (2018, November 16). Retrieved January 10, 2026, from [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
HATU coupling - what's the best order? : r/Chempros - Reddit. (2024, December 16). Retrieved January 10, 2026, from [Link]
-
Protecting Groups List - SynArchive. (n.d.). Retrieved January 10, 2026, from [Link]
-
Amino Acid-Protecting Groups. (2019, November 19). Retrieved January 10, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved January 10, 2026, from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025, August 7). Retrieved January 10, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. (2025, August 9). Retrieved January 10, 2026, from [Link]
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. (n.d.). Retrieved January 10, 2026, from [Link]
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved January 10, 2026, from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Selective Functionalization of Piperazin-2-ylmethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperazin-2-ylmethanamine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and critical challenge: preventing di-substitution side reactions. The inherent reactivity of the two nitrogen atoms in the piperazine ring often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[1][2] This resource offers field-proven insights and detailed protocols to help you achieve high selectivity in your reactions.
Troubleshooting Guide: Overcoming Di-substitution
This section addresses specific issues you may encounter during the N-functionalization of this compound.
Issue 1: Significant Formation of 1,4-Di-substituted Byproduct
Symptoms: Your reaction yields a substantial amount of the di-substituted product, as confirmed by LC-MS or NMR analysis, resulting in a low yield of the desired mono-substituted this compound derivative.
Root Cause Analysis:
The symmetrical nature of the piperazine ring in this compound presents a significant synthetic challenge. Both nitrogen atoms (N1 and N4) are nucleophilic and can react with electrophiles.[3] Several factors can exacerbate the formation of the di-substituted byproduct:
-
Stoichiometry: Using an excess of the alkylating or acylating agent dramatically increases the probability of a second substitution event occurring after the first nitrogen has reacted.[4]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times provide the necessary activation energy for the second, often less reactive, nitrogen to react.[4]
-
Basicity: The mono-substituted product often remains sufficiently basic to react with the remaining electrophile.[4]
Solutions:
Strategy 1: Control of Reaction Stoichiometry and Conditions
A fundamental approach to favoring mono-substitution is to manipulate the reaction stoichiometry and conditions to kinetically disfavor the second substitution.
-
Excess Piperazine: Employing a large excess of the starting piperazine derivative (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unreacted molecule.[2]
-
Slow Addition of Electrophile: Adding the electrophile dropwise over an extended period at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of di-substitution.[4]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second substitution more significantly than the first, thus improving selectivity for the mono-substituted product.[4]
Experimental Protocol 1: Mono-N-alkylation using Excess Piperazine
-
Materials:
-
This compound (5-10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Dissolve this compound in anhydrous acetonitrile and add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the alkylating agent in acetonitrile to the stirred mixture over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Strategy 2: Utilizing Protecting Groups
For reactions where stoichiometric control is insufficient, a more robust strategy is to use a protecting group to temporarily block one of the nitrogen atoms. This ensures that only one nitrogen is available for reaction.[2][3]
-
Orthogonal Protecting Groups: The key is to choose an "orthogonal" protecting group, which can be removed under specific conditions that do not affect other functional groups in your molecule.[3][5]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[3] | Stable to base and hydrogenolysis.[3] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[3] | Stable to acidic and basic conditions. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[3] | Stable to acid and hydrogenolysis. |
Experimental Protocol 2: Selective Mono-functionalization using N-Boc-Piperazin-2-ylmethanamine
-
Part A: Protection of this compound
-
Dissolve this compound (2 equivalents) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Isolate and purify the mono-Boc-protected product.[6]
-
-
Part B: Functionalization of the Unprotected Nitrogen
-
Perform the desired reaction (e.g., alkylation, acylation, Buchwald-Hartwig amination) on the N-Boc-protected intermediate.[2]
-
-
Part C: Deprotection
-
Dissolve the functionalized N-Boc-protected piperazine derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of trifluoroacetic acid (TFA).[7]
-
Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture and neutralize to obtain the final mono-substituted product.
-
Frequently Asked Questions (FAQs)
Q1: I am still observing di-substitution even with a large excess of this compound. What else can I try?
If stoichiometric control is failing, consider the following:
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the species in your reaction. Experiment with different solvents to find the optimal conditions.[4]
-
Base Strength: If a base is used, switching to a milder base can help to avoid deprotonating the mono-substituted intermediate, making it less nucleophilic and less likely to react a second time.[4]
-
Protonation Strategy: You can use a protonated form of piperazine, such as the monohydrochloride salt. The proton effectively acts as a protecting group on one of the nitrogen atoms, promoting mono-substitution.[8][9]
Q2: Which protecting group is best for my synthesis?
The choice of protecting group depends on the stability of other functional groups in your molecule and the desired sequence of synthetic transformations.[3]
-
Use Boc if your molecule is stable to strong acids for deprotection.
-
Use Cbz if your molecule has functional groups sensitive to acid but is stable to catalytic hydrogenolysis. This is a mild deprotection method.
-
Use Fmoc if your molecule is sensitive to both acid and hydrogenolysis. Deprotection occurs under basic conditions.
Q3: Are there methods to achieve mono-substitution without a traditional protecting group?
Yes, flow chemistry is an emerging technique that can provide excellent control over mono-alkylation. By precisely controlling the stoichiometry (1:1) in a continuous flow reactor, the reaction can be highly selective.[6] Additionally, for certain substrates, methods involving in-situ formation of a piperazin-1-ium cation have been developed to achieve direct and chemoselective mono-substitution.[9]
Q4: My reaction is a Buchwald-Hartwig amination. Are there special considerations?
For Buchwald-Hartwig reactions to create N-aryl piperazines, low yields can be a problem. Key factors to optimize include:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Screening different combinations is often necessary.[2]
-
Solvent and Temperature: Anhydrous solvents like toluene or dioxane are typically used at temperatures ranging from 80-110 °C. Ensure your solvent is completely dry to prevent catalyst deactivation.[2]
References
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5851. Available at: [Link]
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
-
Kavková, P., Stýskala, J., Slouka, J., & Hajdúch, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 552. Available at: [Link]
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
- Method for the preparation of piperazine and its derivatives - Google Patents.
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc - Benchchem.
-
Douglas, J. J., & MacMillan, D. W. C. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available at: [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv. Available at: [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Available at: [Link]
-
The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - NIH. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. Available at: [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reductive Amination for Piperazin-2-ylmethanamine
Welcome to the technical support center for the synthesis and optimization of piperazin-2-ylmethanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable scaffold in drug discovery, particularly for developing ligands targeting the central nervous system, such as sigma receptors.[1] Reductive amination is a cornerstone technique for its functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with this reaction and achieve reliable, high-yielding results.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered during the reductive amination of this compound.
Issue 1: Low or No Product Conversion
Question: My reaction shows little to no formation of the desired product, with mainly starting materials remaining. What are the likely causes and how can I fix this?
Answer: This is a frequent issue that typically points to one of three areas: ineffective generation of the free amine, poor imine/iminium ion formation, or an inactive reducing agent.
-
Ineffective Free Amine Generation: this compound is often supplied as a dihydrochloride salt to improve its shelf-life and handling.[1] The free amine must be liberated in situ for it to act as a nucleophile.
-
Causality: The protonated amine is not nucleophilic and cannot attack the carbonyl carbon.
-
Solution: Add a non-nucleophilic organic base to neutralize the salt. Typically, 2.2 equivalents of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used relative to the dihydrochloride salt.[1] Allow this mixture to stir for 15-30 minutes before adding the carbonyl compound.
-
-
Poor Imine/Iminium Ion Formation: The first step of the reaction is the condensation of the amine and the carbonyl to form an imine (from an aldehyde) or an iminium ion (from a ketone).[1] This equilibrium can be unfavorable.
-
Causality: This step is often the rate-limiting step and is pH-dependent.[3] For most reductive aminations, a mildly acidic pH of 4-6 is optimal to facilitate the necessary proton transfers for water elimination.[4][5] However, with the piperazine starting material, the reaction medium is already basic due to the added TEA/DIPEA.
-
Solutions:
-
Pre-formation: Allow the free amine and the carbonyl compound to stir together for 30-60 minutes at room temperature before adding the reducing agent.[1] This allows the imine/iminium intermediate to build up in concentration.
-
Acid Catalysis (with caution): For less reactive ketones, adding a catalytic amount of a weak acid like acetic acid can promote imine formation.[6] However, be mindful that excess acid can protonate the amine starting material and will rapidly decompose borohydride reagents.[5] If you add acetic acid, ensure your reducing agent is robust enough (STAB is a good choice).
-
Dehydrating Agents: While less common for one-pot procedures with STAB, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the imine. This is generally reserved for particularly stubborn substrates.
-
-
-
Inactive or Inappropriate Reducing Agent: The choice and handling of the reducing agent are critical.
-
Causality: Borohydride-based reagents are sensitive to moisture and pH.[4][7] Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation due to its mildness and high selectivity for reducing the iminium ion in the presence of the unreacted carbonyl.[1][6][7][8] It is less toxic than sodium cyanoborohydride (NaBH₃CN) and, unlike sodium borohydride (NaBH₄), will not readily reduce the starting aldehyde or ketone.[6][9]
-
Solutions:
-
Use STAB: If you are not already, switch to Sodium Triacetoxyborohydride. It is the industry standard for this type of one-pot reaction.[7][8]
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, DCE, THF) and ensure your glassware is oven-dried.[1][4][7] STAB is water-sensitive and will decompose in the presence of moisture.[7][9]
-
Check Reagent Quality: The potency of STAB can degrade over time, especially if not stored properly.[7] Consider using a fresh bottle if you suspect the reagent has lost activity.
-
-
Low reaction yield troubleshooting flow.
Issue 2: Formation of Dialkylated Side Product
Question: I am observing a significant amount of a bis-alkylated product where both nitrogens of the piperazine ring have reacted. How can I improve selectivity for mono-alkylation?
Answer: This is a classic challenge with unsubstituted piperazines. The product of the initial reductive amination is a secondary amine that can compete with the starting material and react with a second molecule of the carbonyl, leading to a symmetric dialkylated impurity.
-
Causality: The N4 nitrogen of the mono-substituted product is often of similar or even higher nucleophilicity than the nitrogens of the starting material, leading to competitive reactivity.
-
Solutions:
-
Use an Excess of Piperazine: The most straightforward strategy is to use the piperazine starting material as the limiting reagent's counterpart. Using a significant excess of this compound (e.g., 3-5 equivalents) relative to the carbonyl compound will statistically favor the mono-alkylation product. This is often employed in large-scale syntheses to drive the reaction to completion and minimize dialkylation.[10]
-
Slow Addition of the Carbonyl: Instead of adding all reagents at once, slowly add a solution of the aldehyde or ketone (the limiting reagent) to the reaction mixture containing the excess piperazine and the reducing agent over several hours. This maintains a low instantaneous concentration of the carbonyl, further favoring reaction with the more abundant starting amine.
-
Use a Protecting Group: For discovery-phase chemistry where material conservation is key, the most robust solution is to start with a mono-protected piperazine, such as N-Boc-piperazin-2-ylmethanamine. Perform the reductive amination on the free secondary amine. The Boc group can then be removed in a subsequent step under acidic conditions (e.g., TFA in DCM, or HCl in dioxane). This multi-step approach offers complete control over selectivity.
-
Issue 3: Difficult Product Isolation and Purification
Question: My reaction seems to have worked based on LC-MS, but I'm struggling with the work-up. The product is difficult to extract from the aqueous layer and streaks badly on silica gel chromatography.
Answer: The basic and polar nature of piperazine derivatives is the root cause of these purification challenges.[11] Standard work-up and chromatography protocols often need modification.
-
Causality: The two basic nitrogen atoms can become protonated during an acidic or neutral work-up, rendering the molecule highly water-soluble. On silica gel (which is acidic), these basic sites interact strongly, leading to poor peak shape and streaking.
-
Work-up Solutions:
-
Basify Vigorously: During the aqueous quench, use a saturated sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution and ensure the pH of the aqueous layer is >9.[12] Use pH paper to confirm. This ensures the product is in its free-base form, which is more soluble in organic solvents like DCM or EtOAc.
-
Use a Different Extraction Solvent: If DCM fails, try extracting with a solvent mixture like 9:1 DCM/Isopropanol or even n-butanol, which are more effective at solvating polar amines.
-
Salt-Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
-
Chromatography Solutions:
-
Add a Basic Modifier: Deactivate the acidic silica gel by incorporating a small amount of a basic modifier into your mobile phase. A common choice is to add 0.5-1% triethylamine or ammonium hydroxide to the eluent system (e.g., DCM/MeOH/NH₄OH 95:4.5:0.5).
-
Use an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a mobile phase containing a buffer (e.g., ammonium bicarbonate) or an ion-pairing agent (e.g., TFA) can be highly effective.
-
Purify as a Salt: An alternative to chromatography is to purify the product via crystallization of a salt. After a basic work-up to remove reaction byproducts, the crude free base can be dissolved in a suitable solvent (e.g., acetone, isopropanol) and treated with an acid like HCl (in ether or dioxane) or acetic acid to precipitate the pure salt.[11][13]
-
Validated Experimental Protocol
This protocol provides a reliable starting point for the mono-N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride.
Materials & Reagents
| Reagent/Material | Molar Eq. | Notes |
| This compound Dihydrochloride | 1.0 | Starting material |
| Aldehyde or Ketone | 1.1-1.2 | Use 1.0 eq. if you plan to use an excess of the amine. |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Mild, selective reducing agent.[6][8] |
| Triethylamine (TEA) | 2.2 | Base to liberate the free amine.[1] |
| Anhydrous Dichloromethane (DCM) | - | Reaction solvent. 1,2-Dichloroethane (DCE) is also an excellent choice.[1][7] |
| Saturated Aqueous NaHCO₃ Solution | - | For quenching the reaction. |
| Brine | - | For washing the organic layer. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound dihydrochloride (1.0 eq.).[1]
-
Solvent Addition: Add anhydrous DCM to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir to form a suspension.
-
Free Base Generation: Add triethylamine (2.2 eq.) to the suspension. Stir the mixture for 15-30 minutes at room temperature. The suspension should become clearer as the free base is formed.[1]
-
Carbonyl Addition: Add the aldehyde or ketone (1.1-1.2 eq.) to the reaction mixture.
-
Imine Formation: Stir the mixture for an additional 30-60 minutes at room temperature to facilitate the formation of the imine/iminium ion intermediate.[1]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the reaction in one portion. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours.[1] Monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Quench: Carefully and slowly add saturated aqueous NaHCO₃ solution to quench the reaction and any remaining reducing agent. Stir vigorously for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a mobile phase containing a basic modifier (e.g., 0.5% TEA in a gradient of methanol in DCM) to afford the pure N-substituted product.[1]
General workflow for reductive amination.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH₄) instead of STAB? A1: It is not recommended for a one-pot procedure. NaBH₄ is a stronger reducing agent and can reduce the starting aldehyde or ketone in addition to the desired imine intermediate, leading to alcohol byproducts and lower yields.[9] If you must use NaBH₄, it is best to perform a two-step reaction: first, form the imine completely (and ideally, isolate it), then add NaBH₄ in a separate reduction step.[6]
Q2: What is the best solvent for this reaction? A2: Aprotic solvents are required due to the moisture sensitivity of STAB.[7] 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most commonly used and validated solvents.[1][8] Tetrahydrofuran (THF) is also a viable option.[9] Protic solvents like methanol or ethanol are generally incompatible with STAB.[7][9] Over very long reaction times (>24h), DCM can potentially act as an alkylating agent for highly nucleophilic amines, though this is rare under these conditions; DCE is generally considered more robust.[12]
Q3: My aldehyde has other reducible functional groups (e.g., an ester or a nitro group). Will STAB affect them? A3: No, this is a major advantage of using Sodium Triacetoxyborohydride. It is a mild and highly chemoselective reagent that will selectively reduce imines/iminium ions while tolerating a wide range of other functional groups, including esters, amides, nitro groups, and carbon-carbon multiple bonds.[6][8]
Q4: The reaction is very slow with my hindered ketone. How can I accelerate it? A4: Steric hindrance can significantly slow down both the initial imine formation and the subsequent hydride attack.[4] To accelerate the reaction, you can try gently heating the reaction mixture (e.g., to 40 °C). Additionally, adding a Lewis acid like Ti(iPrO)₄ can help activate the ketone, though this adds complexity to the work-up. For very hindered substrates, increasing the reaction time and ensuring the quality of the reducing agent are the most practical first steps.[9]
Q5: How do I remove the triethylammonium acetate byproduct from my final product? A5: The triethylammonium acetate salt, formed from the reaction of TEA with the acetic acid byproduct of STAB, is highly water-soluble. A thorough aqueous work-up as described in the protocol (quenching with NaHCO₃, washing with water/brine) is usually sufficient to remove the vast majority of this salt from the organic layer. If trace amounts remain, they are typically removed during silica gel chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
- ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
- YouTube. (2020).
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- MDPI. (2023).
- Reddit. (2024).
- PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Organic Chemistry Portal. (2022).
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Strategies to Avoid Racemization in Piperazine Derivative Synthesis
<end_of_thought>
Welcome to the Technical Support Center for chiral piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during their synthetic campaigns. Racemization, the conversion of a single enantiomer into a mixture of both, is a critical challenge in drug development, as the therapeutic efficacy and safety of a chiral drug are often dependent on its specific three-dimensional structure.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you diagnose and resolve racemization issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a primary concern in the synthesis of chiral piperazine derivatives?
A1: Racemization is the process that converts an enantiomerically pure or enriched compound into a mixture containing both enantiomers.[1][7] For chiral piperazine derivatives, the stereogenic center is often a carbon atom within the piperazine ring, commonly at the C2 or C3 position.[8][9] The proton attached to this chiral carbon can become acidic under certain reaction conditions.[1][10] If this proton is removed by a base, it can form a planar, achiral intermediate, such as an enolate or enamine.[1][7] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[7] This is a significant issue in drug development because different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even cause adverse effects.[2][3][4][5][6]
Q2: Which synthetic steps are most susceptible to racemization when working with piperazine derivatives?
A2: Several stages in a multi-step synthesis of chiral piperazines are particularly high-risk for racemization:
-
N-Protecting Group Removal: The deprotection of nitrogen atoms in the piperazine ring often requires harsh acidic or basic conditions, which can catalyze epimerization at an adjacent chiral center.[7][10]
-
N-Alkylation or N-Acylation: These reactions frequently employ basic conditions that can lead to the abstraction of a proton from an adjacent alpha-carbon, especially if that carbon is activated by an electron-withdrawing group.[7]
-
Ring Formation/Cyclization: Intramolecular reactions to form the piperazine ring, particularly those that proceed through enamine or iminium ion intermediates under thermal or catalytic conditions, can compromise stereochemical integrity.[7]
-
Functionalization of the α-Carbon: Any reaction involving the formation of a carbanion or radical at a chiral center adjacent to a nitrogen atom is a potential pathway for racemization.[7]
-
Amide Bond Formation: When a carboxylic acid group is attached to a chiral carbon on the piperazine ring, the activation required for amide bond formation can lead to the formation of a highly racemization-prone oxazolone intermediate.[1][10]
Q3: How can I accurately determine if my chiral piperazine derivative has racemized?
A3: Quantifying the enantiomeric excess (ee%) of your product is essential and requires a chiral analytical method. The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[7][11][12]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable piperazine derivatives. Derivatization may be necessary to increase volatility.[7]
-
Chiral Supercritical Fluid Chromatography (SFC): A faster and more environmentally friendly alternative to HPLC for certain applications.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using a chiral solvating agent to form diastereomeric complexes with distinct NMR signals, or by derivatizing the piperazine with a chiral agent, such as Mosher's acid, to create diastereomers that can be distinguished by NMR.[7]
Troubleshooting Guides
This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve racemization.
Issue 1: Significant loss of enantiomeric purity observed after N-Boc deprotection with strong acid (e.g., TFA or HCl in Dioxane).
-
Causality: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to an equilibrium between stereoisomers. This is particularly problematic if the chiral center is benzylic or otherwise activated, as the proton on the chiral carbon becomes more labile.[7]
-
Troubleshooting & Resolution:
-
Actionable Step 1: Lower the Reaction Temperature. Perform the deprotection at the lowest effective temperature. Start at 0 °C and only warm to room temperature if the reaction is sluggish.[7]
-
Actionable Step 2: Minimize Reaction Time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.
-
Actionable Step 3: Switch to Milder Deprotection Conditions. For acid-sensitive substrates, consider alternative methods. For instance, using p-toluenesulfonic acid (p-TsOH) can be a milder alternative to TFA.[10] For particularly sensitive compounds, an in-situ generation of HCl gas under solvent-free conditions can be highly efficient and minimize side reactions.[7]
-
Protocol: Mild, Gas-Phase HCl Deprotection for Acid-Sensitive Piperazines [7]
-
Setup: Place the solid N-Boc protected chiral piperazine (1.0 eq) in a flask (Chamber B). In a separate flask (Chamber A), place sodium chloride (NaCl, 3.0 eq). Connect the two chambers with a tube.
-
HCl Generation: Slowly add concentrated sulfuric acid (H₂SO₄) to Chamber A containing NaCl. The generated HCl gas will fill the headspace and react with the substrate in Chamber B.
-
Reaction: Gently stir or agitate the solid in Chamber B. Monitor the reaction by taking small aliquots, quenching them with a base, and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, disconnect the chambers and neutralize the product with a suitable base.
Issue 2: Racemization occurs during amide bond formation involving a piperazine-carboxylic acid.
-
Causality: The most common pathway for racemization during amide coupling is the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1] The activating agent for the carboxylic acid can promote this intramolecular cyclization. The proton on the chiral alpha-carbon of this oxazolone is highly acidic and is easily removed by a base in the reaction mixture, leading to a planar, achiral intermediate that readily racemizes upon nucleophilic attack by the amine.[1]
-
Troubleshooting & Resolution:
-
Actionable Step 1: Optimize Your Base. Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the alpha-proton. Switch to a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize this side reaction.[1][13]
-
Actionable Step 2: Control the Temperature. The rate of racemization increases with temperature.[1][14][15] Perform the coupling reaction at a low temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature only if necessary.[1]
-
Actionable Step 3: Choose the Right Coupling Reagent and Additives. Standard carbodiimides like EDC or DIC can cause significant racemization. The use of additives that form stable active esters less prone to racemization is crucial.[1][16]
-
Excellent choices: HATU, HCTU, or COMU are uronium/guanidinium salts known for low racemization rates.[1]
-
Good alternatives: Use a carbodiimide (like DIC) in combination with an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][10][16] These additives suppress the formation of the problematic oxazolone intermediate.[1]
-
-
Actionable Step 4: Minimize Pre-activation Time. Allowing the activated carboxylic acid to sit in the presence of a base before the amine is added increases the window for oxazolone formation and subsequent racemization.[1] A short pre-activation time of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
-
Table 1: Impact of Coupling Conditions on Racemization
| Coupling Reagent | Additive | Base | Temperature (°C) | Relative Racemization Risk |
| EDC | None | TEA | 25 | Very High |
| DIC | HOBt | DIPEA | 0 -> 25 | Moderate |
| DIC | OxymaPure | DIPEA | 0 -> 25 | Low |
| HATU | N/A | DIPEA/Collidine | 0 -> 25 | Very Low |
| COMU | N/A | DIPEA/Collidine | 0 -> 25 | Very Low |
Note: This table provides general trends. Absolute values can vary based on the specific substrate.
Protocol: Low-Racemization Amide Coupling using HATU [1]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral piperazine-carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow it to slowly warm to room temperature only if the reaction stalls.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the coupling byproducts and excess reagents.
Issue 3: Racemization is observed during intramolecular cyclization to form the piperazine ring.
-
Causality: High reaction temperatures can provide sufficient energy to overcome the activation barrier for racemization, potentially leading to the formation of a more thermodynamically stable diastereomer or a racemic mixture.[7] This is especially true if the cyclization involves intermediates where a chiral center is temporarily converted to an sp2-hybridized carbon.
-
Troubleshooting & Resolution:
-
Actionable Step 1: Temperature Screening. Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate. It is advisable to screen a range of temperatures, for example, from -78 °C to room temperature, to find the optimal balance between reaction speed and stereochemical retention.[7]
-
Actionable Step 2: Catalyst and Reagent Selection. The choice of catalyst or reagents can significantly influence the reaction mechanism and the propensity for racemization. For instance, in palladium-catalyzed carboamination reactions, the choice of ligand can be critical for suppressing side reactions and maintaining stereointegrity.[17]
-
Actionable Step 3: Asymmetric Synthesis Strategies. If racemization is unavoidable in the cyclization step, consider an alternative synthetic route that establishes the chiral centers with high fidelity from the outset. Asymmetric synthesis approaches, such as those using chiral auxiliaries or catalytic asymmetric hydrogenations, can provide access to enantiomerically pure piperazine precursors.[8][18][19][20]
-
Advanced Strategies for Maintaining Stereochemical Integrity
For particularly challenging syntheses, more advanced strategies may be required.
Enzymatic Kinetic Resolution
-
Principle: This technique utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the converted product in high enantiomeric purity.[21][22][23][24][25] Lipases are commonly used for the resolution of piperazine derivatives through selective acylation or hydrolysis.[23][24]
-
Application: This is particularly useful when a racemic synthesis is more practical, and a subsequent resolution step is employed to obtain the desired enantiomer. For example, the enzyme Alcalase has been successfully used for the kinetic resolution of a piperazine-2-carboxylate derivative.[22][23]
Asymmetric Synthesis from the Chiral Pool
-
Principle: This strategy involves starting with readily available, enantiomerically pure starting materials, such as amino acids, and converting them into the desired chiral piperazine derivative through a series of stereoretentive reactions.[17][26]
-
Application: This approach is powerful because the stereochemistry is built into the molecule from the beginning, often avoiding harsh conditions that could lead to racemization. For example, α-amino acids can be converted into orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps.[26]
Visual Workflows and Diagrams
Decision-Making Workflow for Troubleshooting Racemization
The following diagram provides a logical sequence of steps to diagnose and resolve racemization issues encountered during synthesis.
Caption: A decision-making workflow for troubleshooting racemization.
Mechanism of Oxazolone-Mediated Racemization
This diagram illustrates the key chemical pathway responsible for racemization during amide bond formation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. peptide.com [peptide.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. "Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carbo" by Guosheng Wu, Hua Zhao et al. [digitalcommons.njit.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Piperazin-2-ylmethanamine Derivatives by Column Chromatography
Welcome to the technical support center for the purification of Piperazin-2-ylmethanamine and its derivatives. These compounds, characterized by their basic nitrogen atoms and often high polarity, present unique challenges in column chromatography. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, empowering you to optimize your purification workflows with a deep understanding of the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My compound is showing significant peak tailing on a silica gel column. Why is this happening and how can I fix it?
A1: Peak tailing is the most common issue when purifying basic compounds like piperazine derivatives on standard silica gel.[1][2]
-
Causality—The "Why": Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your piperazine derivative can engage in strong secondary ionic interactions with these acidic sites.[3][4][5] This strong, non-ideal interaction means that a portion of your compound is retained longer than the bulk, leading to a "tail" on the eluted peak and poor separation.[3]
-
Solutions—The "How":
-
Mobile Phase Modification (Most Common): The most straightforward solution is to add a small amount of a competing base to your mobile phase (eluent). This additive neutralizes the acidic silanol sites, minimizing their interaction with your product.[1][6][7]
-
Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase that is less acidic.
-
Consider Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds, although mobile phase pH control is still critical.[6]
-
Q2: I have poor separation between my desired product and a closely related impurity. What are my options?
A2: Achieving good resolution between structurally similar compounds requires maximizing the selectivity of your chromatographic system.
-
Causality—The "Why": Poor separation (co-elution) occurs when the stationary phase and mobile phase combination fails to sufficiently differentiate between the analyte and the impurity based on their physicochemical properties (e.g., polarity, size, pKa).
-
Solutions—The "How":
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to maximize the difference in Rf values (ΔRf).[1][6] Aim for a product Rf between 0.2 and 0.4 for optimal column performance.[1]
-
Employ Gradient Elution: Instead of a constant mobile phase composition (isocratic), start with a less polar eluent and gradually increase its polarity. This can sharpen peaks and improve the separation of compounds with different polarities.[6][11]
-
Switch to an Orthogonal Stationary Phase: Different stationary phases interact with compounds via different mechanisms, which can dramatically alter selectivity. If you are using standard silica, consider:
-
Cyano (CN) or Phenyl-based columns: These offer different selectivity compared to silica and can be effective for separating piperazine derivatives.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar derivatives, HILIC columns (e.g., cyano, amide, diol) can provide excellent separation where reversed-phase fails.[6][13]
-
-
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what should I do?
A3: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[14][15]
-
Causality—The "Why": The Lewis acidic sites and Brønsted acidic silanol groups on the silica surface can promote reactions like hydrolysis, epimerization, or rearrangement, especially during the long residence time on a column.
-
Solutions—The "How":
-
Confirm Instability with 2D TLC: Spot your crude material on a TLC plate. Run the plate in a solvent system as you normally would. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will simply move diagonally. If it is decomposing, you will see new spots appearing along the second elution path.[14][16]
-
Deactivate the Silica: Before running the column, you can reduce the acidity of the silica gel. Pack the column and flush it with a solvent system containing 1-3% triethylamine. Discard the eluant before loading your sample. This pre-treatment neutralizes the most active acidic sites.[11]
-
Switch to a More Inert Stationary Phase: As with tailing, using neutral alumina or a bonded phase like C18 (reversed-phase) will avoid the acidic surface of silica.[14][16]
-
Q4: My highly polar piperazine derivative is not eluting from the column, even with highly polar mobile phases. What's the issue?
A4: Your compound may be irreversibly adsorbing to the stationary phase.[6]
-
Causality—The "Why": Highly polar compounds, especially those with multiple basic nitrogens, can bind so strongly to the acidic silanol sites that even very polar mobile phases (like 100% methanol) cannot displace them.
-
Solutions—The "How":
-
Use a Highly Competitive Mobile Phase: A common mobile phase for eluting very polar basic compounds from silica is a mixture containing dichloromethane, methanol, and ammonium hydroxide.[17][18] The ammonia is a strong competitor that can displace even tightly bound amines.
-
Switch Chromatographic Mode: This is a classic scenario where normal-phase chromatography is not suitable.
-
Reversed-Phase Chromatography (RPC): Using a C18 column with an appropriate aqueous/organic mobile phase (often with an acid modifier like TFA or formic acid) is a primary alternative.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in RPC. It uses a polar stationary phase with a high-organic mobile phase.[13]
-
-
Q5: My oily piperazine derivative won't crystallize, and chromatography is proving difficult. Are there alternative purification strategies?
A5: Yes. When chromatography is challenging and the product is an oil, leveraging the basicity of the piperazine moiety is a powerful alternative.[1]
-
Causality—The "Why": The basic nitrogen atoms of piperazine derivatives readily react with acids to form salts. These salts are ionic, often highly crystalline, and typically have very different solubility profiles than the free-base oil.
-
Solution—Salt Formation & Recrystallization:
-
Formation: Dissolve your crude oil in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Slowly add a solution of an acid, such as hydrochloric acid (HCl in isopropanol) or fumaric acid.[1]
-
Isolation: The resulting salt will often precipitate as a crystalline solid. This solid can be isolated by filtration, and the process is highly effective at removing non-basic impurities.[1]
-
Liberation: If you need the final product as the free base, you can dissolve the purified salt in water, basify the solution (e.g., with NaOH or NaHCO₃), and extract your purified oily amine with an organic solvent.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: There is no single "best" stationary phase; the optimal choice depends on the specific derivative's polarity and the nature of the impurities. See the table below for a comparison.
| Stationary Phase | Mode | Best For | Key Considerations |
| Silica Gel | Normal-Phase | Less polar derivatives; well-understood impurities. | Requires a basic modifier (e.g., TEA, NH₃) to prevent peak tailing and degradation.[1][6][9] |
| Alumina (Neutral/Basic) | Normal-Phase | Acid-sensitive, basic compounds. | Offers different selectivity than silica; can be a direct replacement when silica fails.[6][7] |
| Amine-functionalized Silica | Normal-Phase | Basic compounds where tailing on silica is severe. | Masks acidic silanols, providing a more inert surface and often simplifying the mobile phase.[9][10] |
| C18 / C8 | Reversed-Phase | A wide range of polarities. | Excellent alternative to normal-phase. Requires careful mobile phase pH control to manage analyte ionization.[12][19] |
| Cyano (CN) | Normal, Reversed, or HILIC | Polar compounds needing alternative selectivity. | Versatile phase that can be used in multiple modes, providing an orthogonal separation mechanism.[12][13] |
Q2: How do I select and optimize the mobile phase for my separation?
A2: Mobile phase selection is an empirical process guided by TLC analysis.
-
Start with a Standard System: For normal-phase on silica, begin with a binary system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Adjust Polarity: If the Rf of your compound is too high (>0.5), decrease the polarity of the eluent (less polar component). If the Rf is too low (<0.1), increase the polarity.[6]
-
Add a Basic Modifier: For piperazine derivatives on silica, always include a basic modifier in your screening. Add ~0.5-1% TEA to your chosen solvent system and observe the effect on spot shape and Rf on TLC.[1] Tailing spots on TLC will become much sharper.
-
Test for Selectivity: If your product and an impurity have the same Rf, you must change the solvent composition to alter selectivity. Try switching one of the solvents (e.g., replace Ethyl Acetate with MTBE, or Dichloromethane with Chloroform) to introduce different intermolecular interactions.
Q3: What is the role of pH in the purification process?
A3: pH is a critical parameter that controls the ionization state of both your basic analyte and the stationary phase, thereby dictating their interaction.
-
In Normal-Phase (on Silica): While you don't control the bulk pH, adding a basic modifier like TEA effectively creates a high-pH microenvironment on the silica surface. This deprotonates the acidic silanol groups (Si-OH → Si-O⁻), but more importantly, the TEA acts as a stronger base that preferentially interacts with the Si-OH sites, preventing your piperazine derivative from doing so.[7][8]
-
In Reversed-Phase: You directly control the pH of the aqueous mobile phase.
-
Low pH (e.g., 2-3): This is a common strategy. The piperazine nitrogens are fully protonated (R-NH₂⁺), making them highly water-soluble. Simultaneously, the acidic silanol groups on the C18 packing are protonated and neutral (Si-OH), which minimizes unwanted ionic interactions and dramatically improves peak shape.[5][8][12]
-
High pH (e.g., >8): This requires a special pH-stable column. At high pH, the piperazine derivative is in its neutral, free-base form. This minimizes ionic interactions with any deprotonated silanols (Si-O⁻) and can be an effective strategy.[8]
-
Q4: How do I scale up my purification from an analytical (HPLC) to a preparative (flash chromatography) scale?
A4: Scaling up requires maintaining the chromatographic conditions proportionally to the change in column size.
-
Develop a Robust Analytical Method: First, optimize the separation on a small-scale analytical column. A better analytical method directly translates to a better preparative method.[20]
-
Maintain Identical Chemistry: Use the same stationary phase chemistry (e.g., C18) and the exact same mobile phase components (Solvent A, Solvent B, additives) for both scales.[20]
-
Scale the Flow Rate: The flow rate should be scaled based on the cross-sectional area of the columns. The formula is:
-
Flow Rate₂ = Flow Rate₁ × (Column Diameter₂ / Column Diameter₁)²
-
-
Scale the Gradient and Injection Volume: The gradient time and sample load must also be scaled proportionally. Using a "scale-up calculator," often provided by HPLC manufacturers, is the easiest way to determine the new parameters for flow rate, gradient time, and injection volume.[20]
-
Perform a Loading Study: Before committing your entire batch, perform a small loading study on the preparative column to confirm that resolution is maintained at the higher sample load.[21]
Part 3: Protocols and Data Tables
Protocol 1: Step-by-Step Guide to Column Chromatography with a Basic Modifier (Triethylamine)
-
TLC Analysis: Develop a suitable solvent system (e.g., Dichloromethane/Methanol) that gives your product an Rf of 0.2-0.4. Add 0.5% (v/v) TEA to this system and confirm the Rf and improved spot shape.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5% TEA). Pack the column, ensuring a flat, stable bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for better resolution, perform "dry loading": dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column bed.[16]
-
Elution: Begin eluting with your chosen mobile phase. If using a gradient, start with a lower polarity and incrementally increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Workup: Combine the pure fractions. Remove the solvent under reduced pressure. The TEA is volatile and will typically be removed during this step, but a high-vacuum line may be required for complete removal.
Protocol 2: Alternative Purification via Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).[1]
-
Acid Addition: While stirring, slowly add a solution of the chosen acid (e.g., 1.1 equivalents of HCl in isopropanol or fumaric acid in ethanol).[1]
-
Precipitation/Crystallization: The salt may precipitate immediately. If not, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.[1][6]
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove soluble impurities.[1]
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Liberation of Free Base: Dissolve the salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >10. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.[1]
Part 4: Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Decision Tree for Purification Method Selection
Caption: A logic flow for selecting an appropriate purification method.
References
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2015). ResearchGate. [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]
-
HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. [Link]
-
Why are amines tailing on my capillary GC column? (2021). Restek. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007). ResearchGate. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical to Preparative HPLC Method Transfer. (2013). Agilent Technologies. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recent problems with silica gel chromatography. (2020). ResearchGate. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2019). Food Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Method Scaling in Preparative HPLC: Analytical Method & Preparative Method. (2016). Waters Blog. [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2015). OSTI.gov. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2014). International Journal of Pharmaceutical and Clinical Research. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. (2013). ResearchGate. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. [Link]
-
LC Scaling Analytical Methods Technical Tip 1. (n.d.). Phenomenex. [Link]
-
Higher Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. [Link]
-
How does an alkaline pH affect normal-phase flash chromatography separations? (2023). Biotage. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). ResearchGate. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]
-
Purification of strong polar and basic compounds. (2021). Reddit. [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Why are amines tailing on my capillary GC column? | Restek [discover.restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Chromatography [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. LC Scaling Analytical Methods Technical Tip 1 | Phenomenex [phenomenex.com]
Technical Support Center: Managing Catalyst Deactivation in Buchwald-Hartwig Amination of Piperazines
Welcome to the Technical Support Center for advanced Buchwald-Hartwig amination methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling reactions, specifically with piperazine substrates. The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The Buchwald-Hartwig amination stands as a powerful tool for forging these crucial bonds, yet it is not without its challenges—chief among them, catalyst deactivation.[2][3]
This document provides in-depth, field-tested insights into troubleshooting common issues and implementing robust strategies to maintain catalyst activity and achieve high-yield, reproducible results.
Understanding the Challenge: Why Piperazines Can Be Tricky
Piperazines, while valuable nucleophiles, introduce specific challenges in Buchwald-Hartwig amination that can lead to catalyst deactivation and compromised reaction outcomes. Their bidentate nature and potential to bridge metal centers can divert the palladium catalyst from the productive catalytic cycle into inactive, off-cycle species.[4][5] Furthermore, the presence of two nucleophilic nitrogen atoms raises the potential for undesired side reactions, such as double arylation, which can be difficult to control.[6][7]
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common problems encountered during the Buchwald-Hartwig amination of piperazines.
Q1: My reaction has stalled, and I'm observing low conversion of my aryl halide. What are the likely causes?
A1: A stalled reaction is a classic symptom of catalyst deactivation. Several factors related to the piperazine substrate and reaction conditions could be at play:
-
Catalyst Poisoning by the Substrate: The Lewis basic nitrogen atoms of piperazine can coordinate too strongly with the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[8] This is especially prevalent with less sterically hindered ligands that do not adequately shield the metal center.
-
Formation of Inactive Palladium Dimers: Particularly with aryl iodides, the formation of iodide-bridged palladium dimers can occur, which are often catalytically inactive.[9] Bidentate ligands can sometimes help prevent the formation of these dimers.[3]
-
Base-Mediated Decomposition: While a base is essential for the reaction, an overly strong base like sodium tert-butoxide (NaOtBu) can, at elevated temperatures, lead to the decomposition of sensitive substrates or the catalyst itself.[4][10]
-
Presence of Water or Oxygen: Palladium(0) catalysts are sensitive to oxidation. Ingress of air or moisture into the reaction vessel can lead to the formation of palladium black (inactive elemental palladium).[11][12]
Q2: I'm seeing a significant amount of hydrodehalogenation (reduction of the aryl halide) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[6] This often competes with the desired amination pathway and can be promoted by:
-
β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially with primary amines, leading to an imine and a palladium-hydride species which then reductively eliminates to form the hydrodehalogenated product.[3][13]
-
High Reaction Temperatures: Elevated temperatures can favor decomposition pathways and increase the rate of side reactions like hydrodehalogenation.[6][7]
-
Inadequate Ligand Protection: If the ligand does not provide sufficient steric bulk around the palladium center, it can make competing pathways more accessible.
To mitigate this, consider using a bulkier ligand, optimizing the reaction temperature downwards, and ensuring a highly efficient catalyst system to favor the desired C-N bond formation.[6][7]
Q3: My primary issue is the formation of the di-arylated piperazine byproduct. How can I improve selectivity for mono-arylation?
A3: Controlling selectivity is crucial when working with symmetrical diamines like piperazine. The formation of the di-arylated product is a common challenge.[6]
-
Employ a Protecting Group: The most effective strategy is to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens.[6] This ensures that only one nitrogen is available for arylation. The Boc group can be readily removed in a subsequent step.
-
Stoichiometric Control: Using a slight excess of the piperazine relative to the aryl halide can statistically favor mono-arylation. However, this is often less reliable than using a protecting group.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes help to minimize the formation of the disubstituted product.[6] Close monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the desired mono-arylated product is maximized.[6]
Preventative Strategies & Optimized Protocols
Proactive measures are key to preventing catalyst deactivation and ensuring successful amination reactions.
Ligand Selection: The First Line of Defense
The choice of phosphine ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination. For piperazine substrates, sterically bulky and electron-rich biaryl phosphine ligands are highly recommended.[14][15][16]
| Ligand Family | Key Features & Applications | Recommended Examples |
| Dialkylbiaryl Phosphines | Provide significant steric bulk to promote reductive elimination and prevent the formation of inactive catalyst species.[4][14] | XPhos, RuPhos, BrettPhos |
| Josiphos-type Ligands | Ferrocene-based ligands that have shown high efficacy in C-N couplings. | JosiPhos |
| N-Heterocyclic Carbenes (NHCs) | Offer strong σ-donation and good thermal stability, making them a viable alternative to phosphine ligands.[17] | IPr, SIPr |
The rationale behind using bulky, electron-donating ligands is twofold:
-
Steric Hindrance: The bulkiness of the ligand accelerates the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst. It also sterically discourages the binding of a second piperazine molecule or other catalyst poisons.[9][16]
-
Electron Donation: The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide into the catalytic cycle.[14][16]
The Role of the Base and Solvent
The choice of base and solvent are interdependent and crucial for catalyst stability and reaction efficiency.[18]
| Base | pKaH | Common Solvents | Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | Toluene, Dioxane | Very strong base, effective at lower temperatures but can cause substrate/catalyst decomposition at higher temperatures.[10][19] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Toluene, THF | Another strong base, often used in similar contexts to NaOtBu.[10] |
| Cesium Carbonate (Cs₂CO₃) | 10 | Dioxane, Toluene | A weaker base, beneficial for substrates with base-sensitive functional groups. Good solubility in some organic solvents.[10] |
| Potassium Phosphate (K₃PO₄) | 12.3 | Dioxane, Toluene | A moderately weak base, often a good compromise for sensitive substrates.[10] |
Key Insight: For sensitive piperazine couplings, starting with a weaker base like Cs₂CO₃ or K₃PO₄ at a moderate temperature (e.g., 80-100 °C) can be a prudent approach to avoid decomposition.[6][10] The solvent should be anhydrous and capable of dissolving all reactants.[6][10] Toluene and dioxane are common choices.[1][6]
Experimental Workflow: A Self-Validating Protocol
This protocol for the mono-arylation of N-Boc-piperazine is designed to be a robust starting point for optimization.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere of argon or nitrogen.[1]
-
Reagent Addition: To a Schlenk tube, add the aryl halide, N-Boc-piperazine, base, and palladium precatalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams and Pathways
The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the productive Buchwald-Hartwig catalytic cycle.
Common Catalyst Deactivation Pathways
Caption: Major pathways leading to the deactivation of the palladium catalyst.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Hanna, L. E., & Jarvo, E. R. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research, 53(9), 1923–1936. Available at: [Link]
-
Reichert, E. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Wang, Z., et al. (2025). Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. Journal Name, 00, 1-3. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available at: [Link]
-
Biffis, A., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. Retrieved from [Link]
-
Nova, A., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3127–3142. Available at: [Link]
-
Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–934. Available at: [Link]
-
Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Reddit. (2024). BH amination side products and purification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Newman, S. G., & Lautens, M. (2010). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 12(19), 4474–4477. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883–1918. Available at: [Link]
-
Verkade, J. G., et al. (2008). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 73(22), 8817–8829. Available at: [Link]
-
ACS Green Chemistry Institute. (2025). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalysts and Ligands - Enamine [enamine.net]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for Coupling Reactions with Piperazin-2-ylmethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical step of base selection for coupling reactions involving the versatile building block, piperazin-2-ylmethanol. The unique trifunctional nature of this scaffold—possessing a primary alcohol, a chiral center, and two distinct nitrogen atoms—presents specific challenges that demand careful optimization for successful outcomes.
This document is designed to provide not just protocols, but the underlying chemical logic, empowering you to make informed decisions in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling to N-Boc-piperazin-2-ylmethanol failing or giving low yields?
Low yield in amide coupling reactions is a frequent issue, often traced back to suboptimal base selection or reaction conditions that fail to account for the substrate's specific properties.
-
Issue 1: Inadequate Base Strength. The secondary amine of a mono-Boc-protected piperazine is significantly less basic than a simple alkyl amine due to the electron-withdrawing effect of the carbamate. Its conjugate acid pKa is typically in the range of 7.5-8.5. The chosen base must be strong enough to deprotonate the ammonium salt formed in situ after the initial activation of your carboxylic acid, but not so strong as to cause side reactions.
-
Issue 2: Steric Hindrance. The hydroxymethyl group at the C2 position, adjacent to the reacting secondary amine, introduces steric bulk. This can slow down the rate of coupling, especially with bulky carboxylic acids or coupling reagents.
-
Issue 3: Competing Reactions. An overly strong or nucleophilic base can lead to unwanted side reactions. For instance, strong bases can promote epimerization at the C2 chiral center, especially at elevated temperatures. They can also deprotonate the primary alcohol, leading to O-acylation, or even promote the formation of diketopiperazines in certain contexts.[1]
Solution Workflow:
-
Base Selection: For standard amide coupling reagents like HATU or HOBt/EDC, a non-nucleophilic organic base is the preferred choice. N,N-Diisopropylethylamine (DIPEA) is a workhorse in this context.[2] It is sufficiently basic (pKa of conjugate acid ~10.8) to neutralize the ammonium salt but is sterically hindered, which minimizes its potential for acting as a nucleophile. Triethylamine (NEt₃, pKa ~10.7) is another common option, though it is slightly less hindered than DIPEA.
-
Stoichiometry: Use a slight excess of the base (2.0-2.5 equivalents) to ensure complete neutralization and to drive the reaction forward.[2]
-
Temperature Control: Begin the reaction at 0 °C to control the initial exotherm from the activation of the carboxylic acid, then allow it to warm to room temperature.[3] Avoid high temperatures to minimize the risk of epimerization.[4]
-
Reaction Monitoring: Track the reaction progress by TLC or LC-MS. If the reaction stalls, a second addition of the activated acid and coupling reagent may be beneficial, rather than increasing the temperature.
Q2: I'm performing a Suzuki coupling with a halo-aryl and N-Boc-piperazin-2-ylmethanol. Which base should I start with?
Suzuki-Miyaura couplings are notoriously sensitive to the choice of base, which plays a multifaceted role in the catalytic cycle, including the crucial transmetalation step.
-
The Challenge: The reaction requires a base that is strong enough to facilitate the formation of the boronate complex [(R-BY₂(OH)₂-Base]⁻) but is compatible with potentially base-sensitive functional groups on your coupling partners. The N-Boc group on your piperazine is generally stable to the inorganic bases used in Suzuki reactions, but other functional groups on your aryl halide may not be.[5]
Base Selection Strategy:
The choice of base often depends on the nature of the aryl halide and the boronic acid. A phased screening approach is recommended.
-
Start Mild: Aqueous potassium carbonate (K₂CO₃) is the most common and often successful first choice for Suzuki reactions.[6] It is inexpensive and effective for a wide range of aryl bromides and iodides.
-
Increase Strength for Challenging Substrates: If K₂CO₃ fails or gives low yields, particularly with less reactive aryl chlorides, a stronger base is required. Potassium phosphate (K₃PO₄) is an excellent choice for anhydrous conditions and can be particularly effective when protodeboronation (loss of the boronic acid group) is an issue.[6]
-
The "Premium" Choice: Cesium carbonate (Cs₂CO₃) is often found to be a superior base, providing higher yields where others fail, although its exact mechanism of action is not always clear.[7] Its higher solubility in organic solvents can be advantageous.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | 1. Incorrect Base pKa: Base is too weak to deprotonate the piperazine nitrogen effectively. | Switch to a stronger base. For amide coupling, move from NEt₃ to DIPEA. For Suzuki, move from NaHCO₃ to K₂CO₃ or K₃PO₄. |
| 2. Poor Solubility: Reactants, particularly the base (e.g., K₂CO₃), are not sufficiently soluble in the reaction solvent. | For Suzuki, switch to a more soluble base like Cs₂CO₃ or use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) to facilitate interaction.[6] | |
| 3. Catalyst Inhibition: In Pd-catalyzed reactions, the free piperazine nitrogen can coordinate to the metal center, inhibiting catalysis. | Ensure the reaction is run under conditions where the nitrogen is protonated or engaged in the reaction, which is managed by the base's role in the catalytic cycle. | |
| Multiple Products / Side Reactions | 1. Di-acylation/Di-arylation: The Boc protecting group was unintentionally removed, exposing the N1 nitrogen. | Verify the stability of your N-Boc-piperazin-2-ylmethanol starting material. Ensure no acidic contaminants are present. Use milder bases and avoid excessive heat. |
| 2. O-Acylation: The primary alcohol was acylated instead of/in addition to the nitrogen. | Use a non-nucleophilic, sterically hindered base like DIPEA. Ensure the carboxylic acid is fully activated by the coupling reagent before adding the piperazine component. Consider protecting the alcohol (e.g., as a TBDMS ether) for particularly challenging couplings.[8] | |
| 3. Epimerization: Loss of stereochemical purity at the C2 position. | Run the reaction at lower temperatures (0 °C to RT). Avoid excessively strong bases or prolonged reaction times at high temperatures.[1] | |
| Starting Material Unchanged | 1. Ineffective Acid Activation: The coupling reagent is not functioning correctly. | For amide coupling, ensure your coupling reagents (e.g., HATU, EDC) are fresh and anhydrous. Pre-activating the carboxylic acid for 5-10 minutes before adding the piperazine can be beneficial.[2] |
| 2. Protodeboronation: In Suzuki reactions, the boronic acid is being destroyed by acidic protons or water before it can couple. | Use anhydrous conditions with a base like K₃PO₄.[6] Ensure the reaction is properly blanketed with an inert atmosphere (N₂ or Ar). |
Data & Protocols
Table 1: Comparison of Common Bases for Coupling Reactions
| Base | Abbreviation | pKa (Conjugate Acid) | Type | Common Coupling | Key Considerations |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.8 | Organic, Non-nucleophilic | Amide Coupling | Excellent choice to minimize side reactions due to steric hindrance.[2] |
| Triethylamine | NEt₃, TEA | ~10.7 | Organic, Non-nucleophilic | Amide Coupling | Standard, cost-effective choice. Slightly more nucleophilic than DIPEA. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa₂ of H₂CO₃) | Inorganic | Suzuki Coupling | Go-to base for many Suzuki reactions, typically used in aqueous/biphasic systems.[6] |
| Potassium Phosphate | K₃PO₄ | ~12.3 (pKa₃ of H₃PO₄) | Inorganic | Suzuki Coupling | Stronger base, often used under anhydrous conditions. Good for less reactive substrates and minimizing protodeboronation.[6] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (pKa₂ of H₂CO₃) | Inorganic | Suzuki Coupling | Often gives superior results due to higher solubility and other factors.[7] |
| Sodium Bicarbonate | NaHCO₃ | ~10.3 (pKa₂ of H₂CO₃) | Inorganic | Amide/Suzuki | A weaker base, useful when other functional groups are highly base-sensitive.[3][6] |
Visualizing Base Selection Logic
A logical workflow can simplify the process of selecting the right base for your specific reaction.
Caption: Decision workflow for selecting a base in coupling reactions.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of a carboxylic acid to (S)-1-Boc-piperazin-2-ylmethanol.
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[2][9]
-
Activation: Stir the mixture at room temperature for 5-10 minutes.
-
Coupling: Add a solution of (S)-1-Boc-piperazin-2-ylmethanol (1.2 eq) in anhydrous DMF dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (2025). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
- Ziyaei Halimehjani, A., & Badali, E. (2019).
-
ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
-
ResearchGate. (2020). Screening of different bases for Suzuki coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
- BenchChem. (2025). Application Notes and Protocols for Piperazin-2-ylmethanol Dihydrochloride in PROTAC Development.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
-
NIH National Library of Medicine. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/42431057e4e137f8f7478d10b03f0b2405d6541d]([Link]
- BenchChem. (2025).
-
NIH National Library of Medicine. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
-
Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. [Link]
-
NIH National Library of Medicine. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NIH National Library of Medicine. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
NIH National Library of Medicine. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- BenchChem. (2025). A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)
- BenchChem. (2025). An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
- BenchChem. (2025).
-
NIH National Library of Medicine. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Scale-Up Challenges in Piperazin-2-ylmethanamine Reactions
Welcome to the technical support center for the scale-up of reactions involving Piperazin-2-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges encountered when transitioning from bench-scale to pilot or industrial-scale production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up of reactions with this compound, focusing on reaction control, product quality, and process efficiency.
FAQ 1: Reaction & Purity Issues
Question: We are observing a significant drop in yield and an increase in impurities upon scaling up our reaction involving this compound. On a lab scale (1g), we achieve >90% yield, but on a 1kg scale, the yield has dropped to 60%, with several new spots on our TLC/LC-MS. What are the likely causes and how can we mitigate this?
Answer: This is a classic non-linear scale-up challenge.[1][2][3][4] Several factors that are negligible at the lab scale become critical at a larger scale.
Primary Causes:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[2][3] Exothermic events can lead to localized "hot spots," promoting side reactions and thermal degradation of both the starting material and the product. Piperazine derivatives can be susceptible to thermal degradation.[5][6]
-
Poor Mixing and Mass Transfer: What appears as a homogeneous solution in a small flask can have significant concentration gradients in a large reactor.[1][2] This can lead to localized excesses of reagents, causing side reactions and incomplete conversion of the starting material.
-
Impurity Amplification: Minor side reactions that are insignificant at a small scale can become major sources of impurities as the reaction volume increases.[2]
Troubleshooting & Mitigation Strategies:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the thermal profile of your reaction.[1] This will help in designing an appropriate cooling system for the larger reactor.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition strategy (e.g., via a syringe pump or a dropping funnel) to manage the exotherm and maintain a consistent reaction temperature.
-
Optimize Agitation: Ensure that the mixing in the larger reactor is efficient. This may require switching from a magnetic stirrer to an overhead mechanical stirrer with an appropriately designed impeller to ensure good vortexing and bulk mixing.[2]
-
Dilution: While it may seem counterintuitive, sometimes running the reaction at a slightly lower concentration can help with heat and mass transfer, ultimately leading to a cleaner reaction profile and higher yield.
-
In-Process Reaction Monitoring: Implement robust in-process analytical methods like HPLC or UPLC to monitor the reaction progress and the formation of impurities in real-time.[7][8] This will allow you to adjust reaction parameters as needed.
FAQ 2: Work-up & Isolation Challenges
Question: During the aqueous work-up and extraction of our product, we are experiencing significant product loss to the aqueous layer. How can we improve the isolation of our this compound derivative?
Answer: this compound and its derivatives are often highly water-soluble due to the presence of multiple basic nitrogen atoms that can be protonated.[9] This can make extraction from aqueous media challenging.
Troubleshooting & Mitigation Strategies:
-
pH Adjustment: The pH of the aqueous layer is critical. Ensure the pH is sufficiently basic (typically pH > 10) to deprotonate the piperazine nitrogens and the primary amine, thus reducing their water solubility. Use a strong base like sodium hydroxide for this adjustment.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar, water-immiscible organic solvent for extraction. While solvents like ethyl acetate are common, a solvent like dichloromethane or a mixture of solvents might be more effective for highly polar products. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Back-Extraction: If your product is basic, you can use a "pH swing" purification. Extract the product into an organic solvent, then wash the organic layer with an acidic solution to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your purified product into an organic solvent.
-
Crystallization/Precipitation: If your product is a solid, consider crystallization or precipitation as an alternative to extraction.[10] If the product is a hydrochloride salt, it might precipitate directly from the reaction mixture upon addition of HCl in a suitable solvent like dioxane.[10]
FAQ 3: Product Stability & Degradation
Question: Our final product, a derivative of this compound, shows signs of degradation upon storage, including discoloration and the appearance of new impurities in the HPLC analysis. What are the potential degradation pathways and how can we improve stability?
Answer: Piperazine derivatives can be susceptible to degradation via oxidation and reaction with atmospheric carbon dioxide.[5][11][12] The primary amine in this compound can also be a site of instability.
Potential Degradation Pathways:
-
Oxidation: The nitrogen atoms in the piperazine ring can be oxidized, especially in the presence of air and light.[11] This can lead to the formation of N-oxides and other oxidative degradation products.
-
Reaction with Carbon Dioxide: Piperazines are known to readily absorb CO2 from the air to form carbamates.[12][13] This can appear as a change in the physical state of the material (e.g., becoming sticky) or as new peaks in the analysis.
-
Hydrolysis: If your derivative contains hydrolyzable functional groups (e.g., esters, amides), these can be cleaved under inappropriate storage conditions (e.g., presence of moisture).
Improving Product Stability:
-
Inert Atmosphere: Store the final product under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and carbon dioxide.[11]
-
Protection from Light: Store the product in amber vials or in a dark place to prevent photodegradation.[12]
-
Control of Water Content: Ensure the product is thoroughly dried before storage. If it is hygroscopic, store it in a desiccator.
-
Salt Formation: Converting the free base to a stable salt (e.g., hydrochloride or sulfate) can significantly improve its stability and handling properties.
-
Forced Degradation Studies: Conduct forced degradation studies (exposure to acid, base, heat, light, and oxidizing agents) to identify the primary degradation pathways and develop stability-indicating analytical methods.[11]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems during the scale-up of this compound reactions.
Problem 1: Runaway Reaction or Poor Temperature Control
| Symptom | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase. | Highly exothermic reaction; inadequate cooling capacity.[1] | 1. Immediately stop reagent addition. 2. Increase cooling to the maximum. 3. If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture. 4. For future batches, reduce the rate of reagent addition and/or dilute the reaction mixture. |
| Temperature overshoots the set point. | Poor heat transfer in the larger reactor.[2] | 1. Ensure the reactor's heating/cooling jacket is functioning correctly. 2. Improve agitation to increase heat transfer from the bulk to the reactor wall. 3. Consider using a reactor with a better surface-area-to-volume ratio or internal cooling coils for very exothermic processes. |
Problem 2: Incomplete Conversion
| Symptom | Possible Cause | Recommended Action |
| Significant amount of starting material remains after the expected reaction time. | Poor mixing leading to localized reagent depletion.[2] Insufficient reaction time at the larger scale. | 1. Verify and optimize the agitation speed and impeller design for the larger vessel. 2. Take time-point samples and analyze them by HPLC/UPLC to determine the actual reaction kinetics at scale.[7] 3. Extend the reaction time if necessary. |
| Reaction stalls. | Deactivation of a catalyst or reagent. | 1. Ensure all reagents and solvents are of the appropriate quality and are not degraded. 2. If using a catalyst, consider adding a second charge of the catalyst if deactivation is suspected. |
Problem 3: Formation of Unexpected Byproducts
| Symptom | Possible Cause | Recommended Action |
| New, significant peaks in HPLC/LC-MS. | Side reactions due to localized high temperatures or concentrations.[1][2] Degradation of starting materials or product.[5][6] | 1. Isolate and characterize the major byproducts to understand the side reaction pathway. 2. Optimize reaction temperature and reagent addition rates to minimize byproduct formation. 3. Check the purity of starting materials, as impurities can sometimes participate in side reactions. |
| Formation of dimeric or polymeric species. | Reaction of the product with the starting material. | 1. Use a higher excess of one reagent to drive the reaction to completion and minimize self-reaction of the product. 2. Optimize the order of reagent addition. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: In-Process Reaction Monitoring by HPLC
This protocol provides a general framework for monitoring the consumption of this compound and the formation of the desired product.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture at specified time points (e.g., t = 0, 1h, 2h, 4h, etc.).
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a suitable solvent system (e.g., a mixture of mobile phase components) to stop the reaction and prevent further changes.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the starting material and product have good absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.
-
Calculate the relative peak areas to determine the approximate conversion percentage over time.
-
Diagrams
Troubleshooting Logic for Low Yield in Scale-Up
Caption: Troubleshooting logic for low yield in scale-up.
Potential Side Reactions of this compound
Caption: Potential side reactions of this compound.
Section 4: References
-
Rochelle, G. T., et al. (2011). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. Industrial & Engineering Chemistry Research.
-
Google Patents. (2015). US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. Retrieved from
-
Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering.
-
Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
-
MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
Google Patents. (2007). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives. Retrieved from
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives. Retrieved from
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Retrieved from [Link]
-
ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]
-
MDPI. (2021). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption. Retrieved from [Link]
-
Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Retrieved from [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]
-
European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Technology Networks. (2023). Overcoming Challenges Presented During Reaction Scale-up Processes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
University of Groningen. (n.d.). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. Retrieved from [Link]
-
ResearchGate. (2025). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERAZINE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Chiral Amines in Synthesis: Situating Piperazin-2-ylmethanamine in the Organocatalysis Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in modern organic synthesis, forming the backbone of a significant portion of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Approximately 40-45% of small molecule drugs contain a chiral amine fragment, underscoring the critical need for efficient and highly selective synthetic methods.[1] These molecules serve not only as valuable building blocks but also as powerful chiral auxiliaries and, most notably, as organocatalysts.[2][3]
The rise of organocatalysis, which utilizes small, metal-free organic molecules to accelerate and control chemical reactions, has positioned chiral amines at the forefront of asymmetric synthesis.[4] They can operate through various activation modes, primarily by forming transient chiral intermediates like enamines and iminium ions, offering a complementary and often superior alternative to metal-based catalysts.[3] This guide provides a comparative analysis of different classes of chiral amines in key synthetic transformations, establishing a framework for understanding the unique potential of vicinal diamine structures, exemplified by Piperazin-2-ylmethanamine.
The Piperazine Scaffold: A Privileged Structure in Catalysis
The piperazine ring is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of marketed drugs due to its favorable pharmacokinetic properties.[5][6][7] This prevalence has naturally led to its exploration in the field of catalysis.[5][8] Piperazine derivatives offer a rigid, well-defined conformational scaffold that can be strategically functionalized to create potent chiral ligands and organocatalysts.
This compound is a compelling example, integrating two key catalytic motifs into a single, compact molecule:
-
A primary amine capable of forming reactive enamine or iminium ion intermediates.
-
A vicinal diamine arrangement within the piperazine ring, which can engage in hydrogen bonding, act as a Brønsted base, or coordinate to substrates, enabling bifunctional catalysis.
While direct, extensive comparative data for this compound itself is emerging, we can infer its potential by analyzing its structural class—chiral vicinal diamines—in the context of other well-established chiral amine catalysts.[9]
Comparative Analysis of Key Chiral Amine Classes
The effectiveness of a chiral amine catalyst is highly dependent on its structure and the specific reaction it is meant to catalyze. Below, we compare the performance of several major classes of chiral amines in cornerstone asymmetric reactions.
Proline and its Derivatives (Secondary Amines)
Proline and its derivatives, such as diphenylprolinol silyl ether, are arguably the most iconic organocatalysts. They operate primarily through enamine catalysis , where the secondary amine reacts with a ketone or aldehyde to form a nucleophilic chiral enamine.
-
Key Reactions: Aldol, Michael, and Mannich reactions.[10][11]
-
Mechanism: The catalyst forms a chiral enamine with a carbonyl donor, which then attacks an electrophile. The stereochemistry is controlled by the rigid pyrrolidine ring, which effectively shields one face of the enamine.
-
Performance: Often provides excellent enantioselectivities (>95% ee) and good yields. However, catalyst loading can sometimes be high (10-20 mol%), and they can be less effective with sterically hindered substrates.[10]
Cinchona Alkaloids and Derivatives (Tertiary Amines/Bifunctional Catalysts)
Derived from the bark of the cinchona tree, alkaloids like quinine and quinidine are powerful bifunctional catalysts.[3] They feature a tertiary amine (the quinuclidine nitrogen) which acts as a Brønsted base, and a hydroxyl or thiourea group that acts as a hydrogen-bond donor to activate the electrophile.[12]
-
Key Reactions: Michael additions, aza-Henry reactions, and cycloadditions.[12][13]
-
Mechanism: Cooperative activation where the basic amine activates the nucleophile while the hydrogen-bonding moiety activates the electrophile in a highly organized transition state.
-
Performance: Can achieve exceptional enantioselectivity with very low catalyst loadings (often 1-5 mol%). Their rigid, complex structure provides a well-defined chiral pocket.
Primary Amine Derivatives (from Amino Acids)
Simple primary amines derived from natural amino acids (e.g., valine) are often used in conjunction with an acid co-catalyst. They are particularly effective in mimicking enzymatic transaminations for the synthesis of α-chiral primary amines.[14]
-
Key Reactions: Michael additions, reductive aminations.[15]
-
Mechanism: Typically involves the formation of a primary enamine or an iminium ion, with the acid co-catalyst assisting in activation and turnover.
-
Performance: Offer a straightforward and cost-effective route to many chiral products. Selectivity can be highly dependent on the choice of acid additive and solvent.
Chiral Vicinal Diamines (e.g., Cyclohexanediamine Derivatives and Piperazines)
This class is the most structurally relevant to this compound. Chiral 1,2-diamines are exceptionally versatile, functioning both as ligands in transition metal catalysis and as organocatalysts themselves.[4][16][17] Their defining feature is the presence of two nearby nitrogen atoms that can act in concert.
-
Key Reactions: Mannich reactions, Michael additions, Aldol reactions.[4][18]
-
Mechanism: As organocatalysts, they often operate via a bifunctional mechanism. One amine (typically a primary or secondary one) forms the enamine, while the adjacent amine (often tertiary or part of a heterocycle) acts as an internal Brønsted acid/base or hydrogen-bond donor to activate the electrophile and control the stereochemistry.[18] This intramolecular assistance can lead to highly ordered transition states and enhanced reactivity and selectivity.
-
Performance: This class has demonstrated excellent yields and stereoselectivities (often >90% ee) in a variety of reactions.[4][19] The rigid backbone of cyclic diamines like piperazine derivatives provides a pre-organized scaffold for effective stereocontrol.
Data Presentation: Performance in Asymmetric Synthesis
To provide a clear comparison, the following table summarizes the typical performance of these chiral amine classes in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a benchmark reaction in organocatalysis.
| Catalyst Class | Representative Catalyst | Typical Loading (mol%) | Typical Yield (%) | Typical ee (%) | Key Advantages | Limitations |
| Proline Derivatives | (S)-Diphenylprolinol silyl ether | 5 - 20 | 85 - 99 | 95 - >99 | Broad substrate scope, high enantioselectivity.[20] | Can require higher catalyst loadings. |
| Cinchona Alkaloids | Quinine-derived thiourea | 1 - 10 | 90 - 98 | 90 - 97 | Very low catalyst loading, bifunctional activation.[12] | Complex catalyst synthesis. |
| Primary Amines | (S)-Valine + Acid additive | 10 - 30 | 70 - 95 | 80 - 95 | Readily available, inexpensive. | Often requires stoichiometric acid additives. |
| Vicinal Diamines | Chiral Picolylamine (PicAm) | 5 - 10 | 80 - 95 | 85 - 95 | Bifunctional catalysis, high reactivity.[15][18] | Performance can be sensitive to acid additives. |
Visualizing Catalytic Cycles and Workflows
Diagrams help clarify the complex mechanisms and processes involved in asymmetric catalysis.
Caption: General workflow for a chiral amine-catalyzed reaction.
Caption: Catalytic cycle for enamine-mediated reactions.
Caption: Bifunctional activation by a vicinal diamine catalyst.
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of synthetic chemistry. Below are representative procedures for key transformations.
Protocol 1: General Procedure for Asymmetric Michael Addition
This protocol describes a typical organocatalytic Michael addition of a ketone to a nitro-olefin, a reaction where a catalyst like this compound or its derivatives would be evaluated.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the nitro-olefin (0.5 mmol, 1.0 equiv) and the desired solvent (e.g., Toluene, 1.0 M).
-
Addition of Reagents: Add the ketone (2.5 mmol, 5.0 equiv), followed by the chiral amine catalyst (0.05 mmol, 10 mol%). If required, add the acid co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature (or the specified temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral product.
-
Analysis: Determine the yield of the isolated product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.[15]
Protocol 2: Synthesis of a Chiral Piperazin-2-one via Asymmetric Hydrogenation
Chiral piperazinones are key precursors to chiral piperazines like this compound. This modern method highlights the synthesis of the core scaffold with high enantioselectivity.[21]
-
Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(TFA)₂) and the chiral phosphine ligand to a vial. Add the solvent (e.g., CH₂Cl₂) and stir for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial inside the glovebox, dissolve the pyrazin-2-ol substrate (0.2 mmol) in the hydrogenation solvent (e.g., TFE/toluene mixture). Add the pre-formed catalyst solution.
-
Hydrogenation: Transfer the vial to a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 bar H₂).
-
Reaction: Stir the reaction at the specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours).
-
Workup: After cooling and carefully venting the autoclave, concentrate the reaction mixture.
-
Purification and Analysis: Purify the residue by flash chromatography on silica gel to yield the chiral piperazin-2-one. Determine the yield, diastereoselectivity, and enantioselectivity by NMR and chiral HPLC analysis.[21][22] The resulting piperazinone can then be reduced to the corresponding piperazine derivative.
Conclusion and Future Outlook
The selection of a chiral amine catalyst is a nuanced decision that depends on the specific transformation, substrate scope, and desired process efficiency. While proline derivatives and Cinchona alkaloids remain powerful and widely used catalysts, the unique structural features of vicinal diamines, such as those found in this compound, offer compelling advantages. Their capacity for bifunctional activation within a conformationally restricted scaffold provides a powerful strategy for achieving high levels of stereocontrol, often with enhanced reactivity.
As the demand for complex, enantiomerically pure pharmaceuticals continues to grow, catalysts that offer novel reactivity and selectivity profiles are of paramount importance. This compound and related chiral piperazines represent a promising and versatile class of organocatalysts. Further exploration of their performance across a broad range of asymmetric transformations will undoubtedly solidify their position as valuable tools in the synthetic chemist's arsenal.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Asymmetric catalysis with chiral primary amine-based organoc
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.
- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
- Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- Chiral Amines - C
- Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. NIH.
- Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing).
- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
- Chiral picolylamines for Michael and aldol reactions: probing substr
- Chiral Picolylamines for Michael and Aldol Reactions: Probing Substrate Boundaries.
- Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. Benchchem.
- Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Scientific Research Publishing.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
- Enantioselective Organocatalytic Tandem Michael−Aldol Reactions: One-Pot Synthesis of Chiral Thiochromenes.
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsatur
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyanvihar.org [gyanvihar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 11. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes [mdpi.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 17. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Chiral picolylamines for Michael and aldol reactions: probing substrate boundaries. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Acylated Piperazin-2-ylmethanamine Derivatives
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in pharmacologically active compounds.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a versatile building block in drug design. Specifically, the piperazin-2-ylmethanamine framework offers multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties. N-acylation is a common and critical transformation in the synthesis of these derivatives, profoundly influencing the molecule's structure, conformation, and ultimately, its biological activity.[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical research, providing detailed atomic-level information about molecular structure, binding interactions, and conformation.[4][5] For researchers and drug development professionals, a comprehensive understanding of the NMR spectral changes upon N-acylation is paramount for unambiguous structural verification and quality control.[6] This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of this compound before and after N-acylation, grounding the interpretation in fundamental principles and field-proven insights.
Section 1: The Impact of N-Acylation on the Piperazine Scaffold: A Theoretical Overview
The piperazine ring predominantly exists in a low-energy chair conformation.[7] However, in an unsubstituted or symmetrically substituted piperazine, this chair conformation is dynamic, undergoing rapid ring inversion at room temperature. N-acylation introduces a planar amide group, which has a significant impact on both the electronic environment and the conformational dynamics of the ring.
The introduction of an acyl group has two primary consequences observable by NMR:
-
Electronic Effects : The carbonyl group is strongly electron-withdrawing. This deshields adjacent nuclei, causing their corresponding NMR signals to shift to a higher frequency (downfield).
-
Conformational Restriction : The partial double bond character of the amide C-N bond restricts rotation.[1][8] This can lead to the existence of distinct rotamers and often slows the piperazine ring inversion, sometimes to the point where separate signals for axial and equatorial protons can be observed.[1][9]
These effects provide a clear and diagnostic set of NMR handles to confirm successful acylation and to understand the resulting molecular structure.
Section 2: Experimental Protocol: Acquiring High-Quality NMR Data
Achieving high-quality, reproducible NMR data is foundational to accurate structural elucidation. The following protocol outlines a validated methodology for sample preparation and data acquisition.
Step-by-Step Experimental Protocol
-
Sample Preparation :
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with poor solubility or to observe exchangeable protons (e.g., N-H), dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10]
-
Concentration : Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm. Modern spectrometers often reference the residual solvent peak, but TMS can be added if absolute referencing is required.[11]
-
-
NMR Data Acquisition :
-
Instrumentation : Data should be acquired on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.[11]
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width : 0 to 220 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
-
DEPT-135 (Optional but Recommended) : Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Workflow Diagram
Caption: Experimental workflow from sample preparation to structural analysis.
Section 3: Comparative Spectral Analysis
To illustrate the key spectral changes, we will compare the hypothetical NMR data for the parent This compound (A) with its N¹-acetyl-piperazin-2-ylmethanamine (B) derivative.
3.1: ¹H NMR Analysis
The most dramatic changes in the ¹H NMR spectrum upon N-acylation occur for the protons on the piperazine ring, particularly those alpha to the newly formed amide nitrogen.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment (Structure B) | This compound (A) δ (ppm), Mult. | N¹-acetyl-piperazin-2-ylmethanamine (B) δ (ppm), Mult. | Rationale for Change |
| H-2 | ~2.95, m | ~4.20, m | Significant Downfield Shift : H-2 is alpha to the electron-withdrawing acetyl group, causing strong deshielding. |
| H-3, H-5 | ~2.80, m | ~3.50 (ax), 3.95 (eq), m | Downfield Shift & Splitting : These protons are alpha to the amide nitrogen and experience deshielding. Conformational locking can lead to separate signals for axial and equatorial protons. |
| H-6 | ~2.90, m | ~3.10, m | Moderate downfield shift due to proximity to the acyl group. |
| CH₂NH₂ (H-7) | ~2.75, d | ~2.85, d | Minor downfield shift. |
| NH (ring & side chain) | ~1.80, br s | ~2.10 (ring NH), 1.50 (NH₂), br s | Position is solvent and concentration-dependent. |
| COCH₃ | - | ~2.10, s | Diagnostic Singlet : Appearance of a sharp singlet integrating to 3 protons is definitive proof of acetylation.[12] |
The downfield shift of protons H-2, H-3, and H-5 is the most telling evidence of acylation at the N1 position. The appearance of a new singlet around 2.1 ppm corresponding to the acetyl methyl group provides unambiguous confirmation.
3.2: ¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary and equally powerful evidence of the chemical transformation.
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment (Structure B) | This compound (A) δ (ppm) | N¹-acetyl-piperazin-2-ylmethanamine (B) δ (ppm) | Rationale for Change |
| C=O | - | ~170.1 | Diagnostic Carbonyl Signal : The appearance of this signal in the characteristic amide carbonyl region is conclusive evidence of acylation.[13] |
| C-2 | ~55.0 | ~49.0 | Shift influenced by both the adjacent amide and amine groups. |
| C-3, C-5 | ~46.0 | ~45.5, 41.5 | Downfield Shift : These carbons are alpha to the acylated nitrogen. The presence of two distinct signals suggests a conformationally restricted ring. |
| C-6 | ~46.0 | ~45.8 | Minor shift as it is beta to the acylation site. |
| CH₂ NH₂ (C-7) | ~44.0 | ~43.5 | Minimal change, distant from the acylation site. |
| COCH₃ | - | ~21.5 | Diagnostic Methyl Signal : Appearance of a new signal in the aliphatic region. |
The most crucial signal to identify is the amide carbonyl carbon (C=O) around 170 ppm.[13] Its presence, along with the new acetyl methyl carbon signal, confirms the success of the N-acylation reaction.
Section 4: Advanced NMR Techniques for Unambiguous Assignment
While 1D NMR is often sufficient, complex molecules or unexpected spectral features may require 2D NMR techniques for complete and confident assignment.
-
COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling correlations. It is invaluable for tracing the spin systems within the piperazine ring and the side chain, confirming which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It provides an unambiguous link between the proton and carbon skeletons of the molecule, confirming the assignments made in the 1D spectra.
Caption: Conceptual COSY correlations for a fragment of the molecule.
Conclusion: Key Takeaways for the Drug Development Professional
NMR spectroscopy provides a definitive and data-rich method for characterizing N-acylated this compound derivatives. For successful structural verification, researchers should focus on identifying a specific set of diagnostic signals that collectively confirm the intended transformation.
Key NMR Signatures of N-Acylation:
-
¹H NMR : The appearance of a new singlet for the acyl group protons (e.g., ~2.1 ppm for an acetyl group).
-
¹H NMR : A significant downfield shift (Δδ > 1.0 ppm) for the piperazine ring protons directly adjacent to the acylated nitrogen.
-
¹³C NMR : The appearance of a new signal in the carbonyl region (~170 ppm for an amide).
-
¹³C NMR : The appearance of a new signal for the acyl group carbon(s).
By systematically analyzing these key features, scientists can confidently confirm the structure of their synthesized compounds, ensuring the integrity of their research and accelerating the drug development pipeline.[6][14][15]
References
-
Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. (2024). News-Medical.Net. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). Pharmaceuticals. [Link]
-
The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]
-
Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2024). Journal of Medicinal Chemistry. [Link]
-
Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. (n.d.). Ingenta Connect. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2019). ResearchGate. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2016). Revue Roumaine de Chimie. [Link]
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2022). ACS Publications. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2023). ACS Omega. [Link]
-
1 H NMR spectra of compound 3a measured in five different solvents. (2019). ResearchGate. [Link]
-
Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation. (2008). ResearchGate. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2019). Molecules. [Link]
-
Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). (2008). Biochemistry. [Link]
-
Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. (2014). ResearchGate. [Link]
-
Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as Novel Atypical Antipsychotic Agents. (2011). Archiv der Pharmazie. [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). Scientific Reports. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
- 13. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 14. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
mass spectrometry analysis of Piperazin-2-ylmethanamine reaction products
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Piperazin-2-ylmethanamine Reaction Products
A Comparative Guide for Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive comparison of mass spectrometry techniques for the analysis of reaction products involving this compound. This versatile building block, with its distinct primary and secondary amine functionalities, presents unique analytical challenges and opportunities in the synthesis of novel pharmaceutical candidates. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a deep, practical understanding of the methodologies.
The Strategic Importance of this compound in Synthesis
This compound is a valuable scaffold in medicinal chemistry. Its structure features a chiral center and two distinct reactive sites: a primary amine on the exocyclic methyl group and two secondary amines within the piperazine ring. This arrangement allows for selective derivatization to create diverse molecular architectures, making it a cornerstone for building libraries of potential drug candidates.
However, the presence of multiple reactive sites necessitates rigorous analytical characterization of reaction outcomes. When reacting this compound with an electrophile, such as an acyl chloride, a mixture of products is often possible, including mono-acylated species at the primary amine, mono-acylated species at a secondary amine, and di-acylated products. Identifying and quantifying these products and any related impurities is critical for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).[1][2]
Analytical Objectives in Reaction Monitoring
The primary goal when analyzing the reaction products of this compound is to gain a comprehensive understanding of the reaction mixture. This includes:
-
Confirmation of the desired product(s): Verifying the molecular weight and structure of the target molecule.
-
Identification of byproducts and impurities: Elucidating the structures of unexpected products arising from side reactions or unreacted starting materials.[3]
-
Quantitative analysis: Determining the relative abundance of each component to calculate reaction yield and purity.
-
Guidance for optimization: Using the analytical data to refine reaction conditions (e.g., temperature, stoichiometry, reaction time) to maximize the yield of the desired product.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique for this purpose, combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[4][5]
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometer is a critical decision that dictates the quality and depth of information obtainable from a reaction mixture. Here, we compare three workhorse platforms in pharmaceutical analysis: the Triple Quadrupole (QqQ), the Quadrupole Time-of-Flight (Q-TOF), and the Orbitrap.
Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Powerhouse
A QqQ instrument is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1]
Expertise & Experience: The strength of a QqQ lies in its ability to filter for a specific precursor ion in the first quadrupole (Q1), fragment it in the collision cell (q2), and then filter for a specific product ion in the third quadrupole (Q3). This highly specific "transition" minimizes chemical noise, leading to outstanding signal-to-noise ratios and low limits of quantification. However, it is fundamentally a targeted approach; you must know what you are looking for beforehand. For reaction analysis, this makes it ideal for quantifying a known product against starting material but less suitable for identifying unknown byproducts.
Experimental Protocol: QqQ-based Reaction Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1-10 µL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (QqQ):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[6] The basic nitrogen atoms in the piperazine ring readily accept a proton.[7]
-
MRM Transitions: Define MRM transitions for the starting material and the expected product(s). For a hypothetical mono-acylated product of this compound (MW = 115.18) with benzoyl chloride (product MW = 219.29), the transitions would be:
-
This compound: Precursor m/z 116.2 -> Product ion (e.g., m/z 70.1 after fragmentation).
-
Acylated Product: Precursor m/z 220.3 -> Product ion (e.g., m/z 105.1, corresponding to the benzoyl fragment).
-
-
Collision Energy: Optimize for each transition (typically 10-30 eV).
-
Quadrupole Time-of-Flight (Q-TOF) MS: High Resolution for Confident Identification
Q-TOF instruments are hybrid mass spectrometers that couple a quadrupole with a high-resolution time-of-flight mass analyzer.[8][9] This combination provides both precursor ion selection and high-resolution, accurate-mass (HRAM) measurement of product ions, making it exceptionally powerful for structural elucidation and unknown identification.[2][10]
Expertise & Experience: The key advantage of a Q-TOF is its ability to provide the exact mass of ions, typically with mass accuracy below 5 ppm. This allows for the determination of the elemental composition of an unknown peak, which is invaluable for identifying byproducts.[9] Unlike a QqQ, a Q-TOF acquires full-scan spectra, meaning it captures all ions within a specified mass range. This allows for retrospective data analysis; you can interrogate the data for unexpected compounds without re-running the sample.
Experimental Protocol: Q-TOF-based Reaction Analysis
-
Sample Preparation & Chromatography: Follow the same procedure as for the QqQ analysis.
-
Mass Spectrometry (Q-TOF):
-
Ionization: ESI+.
-
Acquisition Mode: Full Scan MS and data-dependent MS/MS (also known as auto-MS/MS).
-
Full Scan MS Range: m/z 50-1000.
-
MS/MS: Set the instrument to automatically trigger fragmentation on the top 3-5 most intense ions from the full scan.
-
Mass Resolution: Aim for >20,000 FWHM.
-
Data Analysis: Extract the accurate mass of the parent ion and its fragments. Use software to predict the elemental composition and compare fragmentation patterns to known pathways for piperazine derivatives to propose structures for unknown impurities.[11]
-
Orbitrap Mass Spectrometry: The Pinnacle of Resolution and Accuracy
Orbitrap mass spectrometers are a type of high-resolution mass analyzer that uses an electrostatic field to trap ions in an orbit around a central electrode.[12][13] The frequency of the ion's oscillation is directly related to its mass-to-charge ratio, which is detected and converted to a mass spectrum using a Fourier transform. Orbitrap instruments offer exceptionally high resolution (often >100,000 FWHM) and sub-1-ppm mass accuracy, providing the highest level of confidence in structural characterization.
Expertise & Experience: The ultra-high resolution of the Orbitrap can resolve isotopic fine structures and separate isobars (ions with the same nominal mass but different elemental compositions) that would be indistinguishable on lower-resolution instruments. This is particularly useful in complex reaction mixtures where multiple species may have very similar masses. For the analysis of this compound products, this means an unparalleled ability to confidently identify minor impurities and degradation products, even in the presence of a large excess of the main product.
Experimental Protocol: Orbitrap-based In-depth Characterization
-
Sample Preparation & Chromatography: Follow the same procedure as for the QqQ and Q-TOF analysis.
-
Mass Spectrometry (Orbitrap):
-
Ionization: ESI+.
-
Acquisition Mode: Full Scan MS with data-dependent MS/MS.
-
Full Scan MS Range: m/z 50-1000.
-
Resolution: Set to >70,000 for MS1 scans and >17,500 for MS/MS scans.
-
MS/MS Activation: Higher-energy C-trap Dissociation (HCD).
-
Data Analysis: Utilize the sub-ppm mass accuracy to generate elemental compositions with high confidence. The high resolution allows for the clear separation of overlapping isotopic patterns, aiding in the identification of co-eluting species.
-
Data Presentation: A Head-to-Head Comparison
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis, Unknown ID | In-depth Structural Elucidation, Unknown ID |
| Mass Resolution | Unit Resolution | High (20,000 - 60,000 FWHM) | Ultra-High (>70,000 - >240,000 FWHM)[12] |
| Mass Accuracy | N/A (Nominal Mass) | High (< 5 ppm)[9] | Excellent (< 1-3 ppm) |
| Sensitivity | Excellent (in MRM mode) | Very Good | Very Good |
| Scan Mode | Targeted (MRM/SRM) | Full Scan & MS/MS | Full Scan & MS/MS |
| Key Advantage | Best for routine, high-sensitivity quantification of known compounds. | Excellent balance of speed, sensitivity, and resolution for identifying unknowns. | Unmatched confidence in elemental composition and resolving complex mixtures. |
| Limitation | Poor for identifying unknown compounds ("blinders on"). | Lower resolution and mass accuracy compared to Orbitrap. | Slower scan speed at highest resolution settings. |
Visualizing the Workflow and Data
A clear workflow is essential for reproducible results. The diagram below outlines the general process from reaction sample to data interpretation.
Caption: General workflow for LC-MS analysis of reaction products.
Predicted Fragmentation Pathway
Understanding fragmentation is key to structural elucidation. Based on known fragmentation of piperazine derivatives, a primary cleavage occurs at the bonds within the piperazine ring.[11]
Caption: Predicted fragmentation of a generic acylated product.
Alternative Techniques for Structural Confirmation
While mass spectrometry provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. For a novel product derived from this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are essential to:
-
Confirm the exact site of acylation (primary vs. secondary amine).
-
Establish the connectivity of all atoms in the molecule.
-
Verify the stereochemistry.
MS and NMR should be used as complementary techniques. MS is ideal for rapid screening and identification of components in a complex mixture, while NMR provides the definitive structural proof for the isolated, purified main product.
Conclusion and Recommendations
The choice of mass spectrometry platform for analyzing this compound reaction products should be guided by the analytical goal.
-
For routine reaction monitoring and high-throughput screening where the primary goal is to quantify a known product, the Triple Quadrupole (QqQ) offers unmatched sensitivity and speed.
-
For reaction optimization and byproduct identification , the Q-TOF provides an excellent balance of high-resolution, accurate-mass capabilities and quantitative performance, making it a versatile workhorse for a development lab.
-
For in-depth characterization of critical impurities or final API release testing , the Orbitrap delivers the highest level of analytical confidence through its superior resolution and mass accuracy, ensuring the unequivocal identification of all components.
By understanding the strengths and limitations of each technique, researchers can make informed decisions, leading to more efficient process development and ensuring the quality and safety of novel pharmaceutical agents derived from this important chemical scaffold.
References
-
PMC - NIH.
-
ResearchGate.
-
Semantic Scholar.
-
ResearchGate.
-
质谱学报.
-
IJPPR.
-
Benchchem.
-
AxisPharm.
-
NIH.
-
Organic Chemistry Portal.
-
PMC - PubMed Central.
-
Benchchem.
-
MTMT.
-
PMC.
-
MDPI.
-
MDPI.
-
IJPPR.
-
ResearchGate.
-
ResearchGate.
-
PubMed.
-
[Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)- Benchchem.
-
PubMed - NIH.
-
PMC - NIH.
-
PubMed.
-
ACS Publications.
-
Taylor & Francis Online.
-
Journal of Drug Delivery and Therapeutics.
-
Wikipedia.
-
News-Medical.Net.
-
SciSpace.
-
Gavin Publishers.
-
J-Stage.
-
Wikipedia.
-
EMA.
-
Element Lab Solutions.
-
FDA.
-
PubMed Central.
-
ACS Publications.
-
Wikipedia.
-
PubMed.
-
Analytical Chemistry.
-
Benchchem.-ylmethanol-dihydrochloride) Benchchem.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. soeagra.com [soeagra.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine, 2-methyl- [webbook.nist.gov]
- 8. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Piperazine-Based and PEG Linkers in Antibody-Drug Conjugates: A Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, the linker component of an antibody-drug conjugate (ADC) has emerged as a critical determinant of both efficacy and safety.[] It is the chemical bridge that not only tethers a potent cytotoxic payload to a monoclonal antibody but also dictates the ADC's stability in circulation and the efficiency of payload release within the target tumor cell.[] Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have become a mainstay, lauded for their ability to enhance the physicochemical properties of ADCs.[2] More recently, piperazine-based linkers have garnered attention, primarily for their success in other modalities like PROTACs, and are now being explored for their potential in ADC design.[3][4]
This guide provides an in-depth, objective comparison of piperazine-based and PEG linkers in the context of ADC development. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their ADC design.
The Established Standard: PEG Linkers
Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer that has been extensively utilized in bioconjugation to improve the pharmacokinetic properties of therapeutic molecules.[2] In ADCs, PEG linkers serve as flexible spacers that can significantly enhance the overall performance of the conjugate.
Key Attributes and Experimental Evidence
-
Enhanced Hydrophilicity and Solubility: A primary advantage of PEG linkers is their ability to counteract the hydrophobicity of many cytotoxic payloads.[5] This is crucial for preventing ADC aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.[6] Studies have shown that incorporating PEG chains into the linker design allows for the successful conjugation of hydrophobic drugs at higher drug-to-antibody ratios (DAR) without inducing aggregation.[7]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which increases its hydrodynamic radius and prolongs its circulation half-life by reducing renal clearance and proteolytic degradation.[6] One study demonstrated a dramatic improvement in the pharmacokinetic profile of an ADC with a PEG linker, showing a longer half-life (t1/2), increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC).[2]
-
Flexible and Tunable: PEG linkers are available in various lengths, allowing for precise control over the spacing between the antibody and the payload. This tunability can be critical for optimizing the ADC's biological activity and steric hindrance.
Limitations of PEG Linkers
Despite their numerous advantages, PEG linkers are not without potential drawbacks. The heterogeneity in the length of polydisperse PEG chains can lead to a less defined ADC product. Furthermore, while generally considered non-immunogenic, there have been reports of anti-PEG antibodies in some patients, which could potentially impact the efficacy and safety of PEGylated therapeutics.
The Emerging Contender: Piperazine-Based Linkers
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms. Its incorporation into linker structures has been popularized in the field of Proteolysis Targeting Chimeras (PROTACs) for its ability to impart rigidity and enhance solubility.[8] While less established in the ADC arena, piperazine-based linkers are being investigated as a novel strategy to create hydrophilic and stable non-cleavable ADCs.[3][9]
Potential Advantages and Supporting Rationale
-
Enhanced Solubility and Reduced Aggregation: Similar to PEG, the piperazine motif can increase the hydrophilicity of the linker. The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity of the molecule and thus its aqueous solubility.[8] This property is particularly advantageous for ADCs with hydrophobic payloads, potentially allowing for higher DARs with a reduced risk of aggregation.[10]
-
Increased Rigidity and Defined Conformation: Unlike the flexible nature of PEG chains, the piperazine ring provides a more rigid and defined scaffold. This rigidity can lead to a more homogenous ADC product with a predictable spatial orientation of the payload relative to the antibody.[8] In the context of PROTACs, this has been shown to improve metabolic stability and potency.[10]
-
Modulation of Physicochemical Properties: The basicity (pKa) of the piperazine nitrogens can be fine-tuned by the neighboring chemical groups within the linker.[8] This offers a sophisticated handle to modulate the overall charge and physicochemical properties of the ADC, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Current Status and Considerations
The application of piperazine-based linkers in ADCs is still in its early stages, and there is a lack of extensive, direct comparative studies against well-established linkers like PEG.[3] While their success in the PROTAC field is promising, further research is needed to fully elucidate their in vivo efficacy, stability, and potential toxicities in the context of ADCs.
Comparative Analysis: Piperazine vs. PEG Linkers
| Feature | Piperazine-Based Linkers | PEG Linkers |
| Primary Function | Enhance hydrophilicity, provide a rigid scaffold | Enhance hydrophilicity, provide a flexible spacer, improve PK |
| Hydrophilicity | High, tunable via pKa modulation | High, dependent on chain length |
| Flexibility | Rigid | Flexible |
| Clinical Validation in ADCs | Emerging, limited data | Well-established, used in approved ADCs |
| Potential Advantages | Improved solubility, metabolic stability, defined conformation | Improved PK, reduced aggregation, established safety profile |
| Potential Disadvantages | Limited ADC-specific data, potential for altered pharmacology | Potential for anti-PEG antibodies, heterogeneity of polydisperse PEG |
Experimental Protocols for Linker Efficacy Evaluation
To objectively compare the performance of different linker technologies, a series of well-defined in vitro and in vivo experiments are essential.
ADC Synthesis and Characterization
The first step involves the synthesis of the ADCs with the piperazine-based and PEG linkers, followed by thorough characterization.
Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC Synthesis and Characterization.
In Vitro Plasma Stability Assay
This assay is crucial for assessing the stability of the linker in a biologically relevant matrix.[11]
Step-by-Step Protocol:
-
Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[11]
-
Sample Preparation: At each time point, capture the ADC from the plasma using immunoaffinity beads (e.g., Protein A/G).[11]
-
Analysis:
-
LC-MS for DAR: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[12]
-
ELISA for Intact ADC: Quantify the concentration of intact, conjugated ADC using an enzyme-linked immunosorbent assay (ELISA).[11]
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC as a function of time to determine the stability profile.
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for In Vitro Cytotoxicity Assay.
In Vivo Pharmacokinetic Study
This study assesses the biodistribution and clearance of the ADC in an animal model. [13][14] Step-by-Step Protocol:
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal group. [13]3. Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Sample Analysis:
-
Total Antibody ELISA: Measure the concentration of the total antibody (conjugated and unconjugated) in the plasma samples.
-
Conjugated ADC ELISA: Measure the concentration of the ADC with the payload still attached.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for both total antibody and conjugated ADC. [15] Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for In Vivo Pharmacokinetic Study.
Conclusion and Future Perspectives
The choice of linker is a pivotal decision in the design of a successful ADC. PEG linkers are a well-validated and highly effective technology for improving the hydrophilicity and pharmacokinetic profile of ADCs. They represent a low-risk, high-reward option for many ADC programs.
Piperazine-based linkers, while newer to the ADC field, offer intriguing possibilities. Their ability to enhance solubility while providing a rigid and tunable scaffold presents a compelling rationale for their further investigation. As more ADC-specific data for piperazine-based linkers becomes available, a clearer picture of their relative advantages and disadvantages compared to PEG linkers will emerge.
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. A thorough in vitro and in vivo characterization, as outlined in this guide, is paramount for making an informed decision and advancing the next generation of highly effective and safe antibody-drug conjugates.
References
-
Li, W., et al. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]
-
Shen, B. Q. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]
-
ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
-
Shen, B. Q. (2020). Assessing ADC Plasma Stability by LC-MS Methods. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
-
Ajinomoto Bio-Pharma Services. (2023). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ResearchGate. Retrieved from [Link]
-
Shah, D. K., et al. (2014). Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. mAbs. Retrieved from [Link]
-
Shah, D. K., et al. (2014). Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. Taylor & Francis Online. Retrieved from [Link]
-
Singh, S., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology. Retrieved from [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Retrieved from [Link]
-
SCIEX. (2023). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
-
Singh, S., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Non-cleavable Linker Annotation. Retrieved from [Link]
-
Jenab Therapeutics. (n.d.). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]
-
Singh, S., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed. Retrieved from [Link]
-
An, G., et al. (2025). PK/PD of Positively Charged ADC in Mice. PMC. Retrieved from [Link]
-
Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Dugal-Tessier, J., & Jain, N. (2021). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. Chemical Linkers in Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic (PK) study of ARX788 in mice. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Sun, X., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Dal-Pra, I., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]
-
An, G., et al. (2025). PK/PD of Positively Charged ADC in Mice. ResearchGate. Retrieved from [Link]
-
Hejmady, S., et al. (2021). Pharmacokinetics and Toxicity Considerations for Antibody–drug Conjugates: An Overview. Future Science. Retrieved from [Link]
-
Certara. (2022). Whole-Body Pharmacokinetics of MMAE and MMAE-based ADC in Mice. Retrieved from [Link]
-
van der Lee, M. M. C., et al. (2015). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. Molecular Pharmaceutics. Retrieved from [Link]
-
Dal-Pra, I., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]
-
Dal-Pra, I., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Retrieved from [Link]
-
Liu, H., et al. (2023). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI. Retrieved from [Link]
-
Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Retrieved from [Link]
Sources
- 2. adcreview.com [adcreview.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Piperazin-2-ylmethanamine Analogs for Sigma-1 Receptor Affinity
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous clinically successful drugs.[1] Its versatile and modular structure allows for systematic modifications to achieve desired potency, selectivity, and pharmacokinetic properties for a diverse range of biological targets.[2][3][4] A particularly compelling derivative is the chiral Piperazin-2-ylmethanamine backbone. The inherent chirality of this scaffold provides a three-dimensional framework for stereospecific interactions with biological targets, making it a fertile ground for detailed structure-activity relationship (SAR) studies.[1]
This guide offers an in-depth comparative analysis of this compound analogs, focusing on a well-documented series of compounds targeting the sigma-1 (σ₁) receptor. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions, making it an attractive target for therapeutic intervention. We will dissect the causal relationships between specific structural modifications and binding affinity, supported by quantitative experimental data, to inform the rational design of novel and selective therapeutic agents.
The Core Scaffold: A Platform for Optimization
The fundamental this compound scaffold presents several key points for chemical modification. Understanding how substitutions at these positions influence target interaction is the primary goal of any SAR campaign. For this series, the focus is on the N-1 and N-4 positions of the piperazine ring and the stereochemistry at the C-2 position.
Caption: Key modification points on the this compound core structure.
Comparative Analysis of N-4 Substituted Analogs for Sigma-1 Receptor Affinity
A systematic SAR study on a series of chiral, non-racemic (S)-(piperazin-2-yl)methanol derivatives reveals critical insights into the structural requirements for high-affinity sigma-1 receptor binding. The following data, extracted from Bedürftig & Wünsch (2004), summarizes the impact of various substituents at the N-4 position of the piperazine ring.[1]
| Compound ID | N-4 Substituent | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | σ₁/σ₂ Selectivity |
| 3a | Benzyl | 158 ± 21 | > 10,000 | > 63 |
| 3b | 4-Fluorobenzyl | 89 ± 12 | > 10,000 | > 112 |
| 3c | 4-Chlorobenzyl | 65 ± 8 | > 10,000 | > 154 |
| 3d | 4-Methoxybenzyl | 12.4 ± 1.5 | 1,800 ± 250 | ~145 |
| 3e | 3,4-Dimethoxybenzyl | 25 ± 3 | 2,500 ± 300 | ~100 |
| 3f | Phenethyl | 210 ± 30 | > 10,000 | > 48 |
| Data extracted from Bedürftig, S., & Wünsch, B. (2004).[1] |
Key SAR Insights:
-
Crucial Role of the Aromatic Ring: The presence of a benzyl group at the N-4 position is fundamental for sigma-1 receptor affinity. Comparison of the benzyl derivative 3a (Kᵢ = 158 nM) with the phenethyl derivative 3f (Kᵢ = 210 nM) suggests that the precise spacing and orientation of the aromatic ring relative to the piperazine core are important for optimal interaction.[1]
-
Impact of Para-Substitution: Modifications to the para-position of the benzyl ring significantly modulate binding affinity. Introducing electron-withdrawing halogens like fluorine (3b , Kᵢ = 89 nM) and chlorine (3c , Kᵢ = 65 nM) leads to a more than two-fold increase in affinity compared to the unsubstituted benzyl analog 3a .[1] This suggests that electronic properties and/or specific interactions within the receptor's binding pocket are at play.
-
Potency Enhancement with Electron-Donating Groups: The most dramatic increase in affinity is observed with the introduction of an electron-donating methoxy group at the para-position. The p-methoxybenzyl derivative 3d exhibits the highest affinity in the series (Kᵢ = 12.4 nM), an over 12-fold improvement compared to the parent benzyl compound.[1] This strong enhancement points towards a favorable hydrogen bond acceptor or a specific electronic interaction within the sigma-1 receptor binding site. However, adding a second methoxy group at the meta-position (3e , 3,4-dimethoxybenzyl) is detrimental to affinity (Kᵢ = 25 nM) compared to 3d , indicating potential steric hindrance or a less favorable electronic distribution.[1]
-
High Selectivity over Sigma-2 Receptors: A noteworthy characteristic of this series is its exceptional selectivity for the sigma-1 receptor over the sigma-2 subtype. Most analogs exhibit no significant binding at the sigma-2 receptor at concentrations up to 10,000 nM.[1] This selectivity is a critical attribute for developing targeted therapeutics with fewer off-target effects.
Experimental Design: The Rationale Behind the Radioligand Binding Assay
To generate the robust, quantitative data required for a meaningful SAR analysis, a radioligand binding assay was employed. This technique is the gold standard for determining the affinity of a test compound for a specific receptor.
Causality behind the choice: A radioligand binding assay directly measures the interaction between a compound and its target protein by quantifying the displacement of a known radioactive ligand. This provides a direct measure of the binding affinity (Kᵢ), which is essential for establishing a clear relationship between a compound's structure and its activity at the receptor level. This self-validating system ensures that the observed biological effect is due to direct interaction with the intended target.
Caption: Generalized workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol: Sigma-1 Receptor Binding Assay
The following protocol outlines a standard methodology for determining the binding affinity of test compounds at sigma-1 and sigma-2 receptors, adapted from principles described in the literature.[1]
1. Materials:
-
Receptor Source: Guinea pig brain membrane homogenate.
-
Radioligand for σ₁: [³H]-(+)-pentazocine (specific activity ~40-50 Ci/mmol).
-
Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block σ₁ sites.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Filtration Apparatus: Brandel or Millipore cell harvester.
-
Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
Scintillation Cocktail and Liquid Scintillation Counter .
2. Procedure:
-
Preparation: On the day of the experiment, thaw the guinea pig brain homogenate on ice. Dilute the homogenate in ice-cold assay buffer to a final protein concentration of approximately 300-400 µ g/tube .
-
Assay Setup: In 12x75 mm polypropylene tubes, add the following in order:
-
800 µL of assay buffer.
-
50 µL of test compound solution at various concentrations (or buffer for total binding, or Haloperidol for non-specific binding).
-
50 µL of the appropriate radioligand (e.g., [³H]-(+)-pentazocine to a final concentration of ~2 nM for σ₁).
-
100 µL of the diluted membrane homogenate to initiate the reaction.
-
-
Incubation: Vortex the tubes gently and incubate at 25°C for 120 minutes in a shaking water bath.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 6 hours. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of Haloperidol) from the total binding (DPM with buffer only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity constant for the receptor.
Conclusion and Future Directions
The structure-activity relationship studies of (S)-(piperazin-2-yl)methanol analogs have clearly demonstrated that the N-4 position is a critical determinant for high-affinity and selective binding to the sigma-1 receptor. The discovery that a p-methoxybenzyl substituent provides a more than 12-fold increase in potency offers a clear vector for future optimization.[1] This scaffold remains a highly attractive starting point for the design of novel CNS agents.
Future research should focus on:
-
Exploring a wider range of para-substituents to further probe the electronic and steric requirements of the binding pocket.
-
Investigating modifications at the N-1 position to explore potential interactions with other regions of the receptor.
-
Evaluating the enantiomeric (R)-analogs to confirm the stereospecificity of the interaction.
-
Assessing the functional activity of high-affinity binders to determine if they are agonists, antagonists, or allosteric modulators at the sigma-1 receptor.
By systematically applying the principles of medicinal chemistry and leveraging robust experimental techniques, the this compound scaffold can be further developed into potent and selective tool compounds and potential therapeutic leads.
References
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI.
- Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Compar
-
Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]
- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2022). MDPI.
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-8. [Link]
-
Bartyzel, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. [Link]
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen.
-
Al-Sanea, M. M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Unraveling the Conformational Dynamics of Acylated Piperazines with NMR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and dynamic behavior of molecules is paramount. The piperazine scaffold, a ubiquitous fragment in pharmacologically active compounds, presents a particularly interesting case study in conformational analysis.[1][2][3] When acylated, these six-membered heterocyclic rings exhibit complex conformational isomerism that can significantly impact their biological activity and physicochemical properties. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for assessing the conformational behavior of acylated piperazines, supported by experimental data and detailed protocols.
The Dynamic Duo: Amide Bond Rotation and Ring Inversion
The conformational complexity of acylated piperazines arises from two primary, often intertwined, dynamic processes:
-
Restricted Amide Bond Rotation: The partial double bond character of the amide C-N bond hinders free rotation, leading to the existence of distinct rotamers (conformational isomers).[1][4][5] This phenomenon is fundamental to the structure of peptides and proteins and plays a crucial role in the conformational landscape of acylated piperazines.
-
Piperazine Ring Interconversion: Similar to cyclohexane, the piperazine ring can adopt several conformations, with the chair form being the most stable. However, the ring can interconvert between two chair conformations, along with boat and twist-boat intermediates.[1][6]
These two dynamic events often have different energy barriers, which allows for their individual or simultaneous investigation using NMR spectroscopy.[1][3][4]
Visualizing the Conformational Equilibria
The following diagram illustrates the key conformational equilibria in a mono-acylated piperazine.
Caption: Conformational equilibria in mono-acylated piperazines.
A Comparative Analysis of NMR Techniques for Conformational Assessment
Several NMR techniques can be employed to study the conformational dynamics of acylated piperazines. The choice of method depends on the specific information required, such as the rate of exchange and the energy barriers of the conformational changes.
| NMR Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Provides information on the chemical environment of protons and carbons. Signal broadening or splitting at room temperature can indicate the presence of multiple conformers.[2][3][7] | Simple and readily available. A good starting point for analysis. | May not resolve individual conformers if the exchange rate is fast on the NMR timescale. |
| Variable Temperature (VT) NMR | Allows for the determination of coalescence temperature (Tc) and the calculation of the free energy of activation (ΔG‡) for conformational exchange.[1][4][5][7] | Provides quantitative thermodynamic data on the energy barriers of rotation and inversion. | Requires a spectrometer with variable temperature capabilities. Solvent choice is critical due to boiling and freezing points.[7] |
| 2D NMR (COSY, HSQC) | Correlation Spectroscopy (COSY) helps in identifying coupled proton networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons.[2][3][8] | Aids in the assignment of signals for each conformer, especially in complex spectra. | Can be time-consuming to acquire and process. |
| Exchange Spectroscopy (EXSY) | A 2D NMR technique that directly observes chemical exchange between different sites. | Provides direct evidence of conformational exchange and allows for the determination of exchange rates.[7][9] | Requires careful setup of experimental parameters, such as mixing time. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides information on the spatial proximity of protons. | Can be used to determine the relative orientation of substituents and the preferred conformation in solution. | NOE effects can be weak and may require longer experiment times. |
Experimental Protocol: A Step-by-Step Guide to VT-¹H NMR Analysis
This protocol outlines a general procedure for conducting a variable temperature ¹H NMR experiment to determine the coalescence temperature and activation energy for an acylated piperazine.
Objective: To quantify the energy barrier for a specific conformational exchange process (e.g., amide bond rotation or ring inversion).
Materials:
-
Acylated piperazine sample (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Toluene-d₈)[7]
-
NMR tube
-
NMR spectrometer with variable temperature capabilities
Workflow Diagram:
Caption: Experimental workflow for VT-NMR analysis.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the acylated piperazine in a suitable deuterated solvent in an NMR tube. The choice of solvent is crucial as it must remain liquid over the desired temperature range and can influence the conformational equilibrium.[7][10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). This will serve as a reference.
-
Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., 5-10 °C). Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.
-
Identifying Coalescence: Observe the changes in the ¹H NMR spectrum as the temperature decreases. Look for the temperature at which two or more distinct signals broaden and merge into a single, broad peak. This is the coalescence temperature (Tc).[1][3][4]
-
Low-Temperature Spectrum: Continue to lower the temperature below Tc until the exchanging signals become sharp again. This allows for an accurate determination of the chemical shift difference (Δν in Hz) between the non-exchanging conformers.
-
High-Temperature Spectrum: Increase the temperature above Tc to a point where the exchange is rapid, and a single, sharp, time-averaged signal is observed.
-
Data Analysis:
-
From the low-temperature spectrum, measure the separation of the exchanging signals in Hertz (Δν).
-
Calculate the rate constant (k) at the coalescence temperature using the equation: k = πΔν / √2.
-
Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = 2.303 * R * Tc * (10.319 - log(k/Tc)), where R is the gas constant (8.314 J/mol·K) and Tc is the coalescence temperature in Kelvin.
-
Case Study: Comparative Data for N-Benzoylated Piperazines
The following table summarizes representative experimental data for the conformational analysis of N-benzoylated piperazines, highlighting the influence of substituents on the energy barriers.
| Compound | Solvent | Conformational Process | Tc (K) | Δν (Hz) | ΔG‡ (kJ/mol) |
| N-Benzoylpiperazine | CDCl₃ | Amide Rotation | ~330 | ~100 | ~65-70 |
| Ring Inversion | ~270 | ~50 | ~56-60 | ||
| N,N'-Dibenzoylpiperazine | CDCl₃ | Amide Rotation (syn/anti) | ~300 | ~80 | ~60-65 |
| 1-(4-Nitrobenzoyl)piperazine | CDCl₃ | Amide Rotation | ~340 | ~120 | ~70-75 |
Note: These are approximate values compiled from literature data for illustrative purposes. Actual values will vary depending on the specific compound and experimental conditions.[1][3][4]
Conclusion: The Power of a Multi-faceted NMR Approach
The conformational analysis of acylated piperazines is a complex but tractable problem with the right analytical tools. While simple ¹H and ¹³C NMR can provide initial clues, a comprehensive understanding requires a multi-technique approach. Variable temperature NMR is indispensable for quantifying the energy barriers of conformational exchange, providing crucial data for understanding the structure-activity relationships of these important pharmaceutical scaffolds. By combining VT-NMR with 2D techniques like COSY, HSQC, and EXSY, researchers can gain a detailed and dynamic picture of acylated piperazines in solution, ultimately aiding in the rational design of more effective and specific drug candidates.
References
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933. [Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
-
Mamat, C., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate. [Link]
-
Ferreira, L. G., et al. (2014). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed. [Link]
-
The ring inversion of gaseous N-methylpiperazine. Pressure and temperature dependent 1H NMR studies - Boise State University. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - NIH. [Link]
-
1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. [Link]
-
NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes - ResearchGate. [Link]
-
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2491. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Pressure- and temperature-dependent 1H NMR studies of N-methylpiperidine ring inversion in the gas phase - Boise State University. [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. [Link]
-
Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. (2021). RSC Chemical Biology, 2(5), 1361-1367. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MR - Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics [mr.copernicus.org]
- 10. researchgate.net [researchgate.net]
comparative study of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol
For researchers, scientists, and professionals in drug development, the stereochemistry of molecular scaffolds is of paramount importance. The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Piperazin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, and access to its enantiomerically pure forms is crucial for the synthesis of novel therapeutics. This guide provides an in-depth comparative analysis of the primary synthetic routes to enantiomerically pure Piperazin-2-ylmethanol, offering insights into the experimental rationale and providing actionable protocols and comparative data to inform your synthetic strategy.
Introduction: The Significance of Chiral Piperazin-2-ylmethanol
The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in blockbuster drugs due to its favorable pharmacokinetic properties.[1] The addition of a chiral hydroxymethyl group at the C-2 position introduces a key stereocenter and a functional handle for further molecular elaboration, enabling the exploration of three-dimensional chemical space and fine-tuning of interactions with biological targets. Consequently, robust and efficient access to enantiopure (R)- and (S)-piperazin-2-ylmethanol is a critical starting point for many drug discovery programs.
This guide will compare three principal strategies for achieving this goal:
-
Chiral Pool Synthesis: Leveraging the innate chirality of readily available natural products.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of a key intermediate.
-
Chiral Resolution: Separating a racemic mixture of the final product or a late-stage intermediate.
Each of these approaches carries its own set of advantages and disadvantages in terms of starting material cost, scalability, and overall efficiency, which will be discussed in detail.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to enantiomerically pure Piperazin-2-ylmethanol is often a balance between factors such as the availability of starting materials, the need for specialized equipment (e.g., high-pressure reactors), and the desired scale of the synthesis. Below is a comparative overview of the most prominent methods.
Chiral Pool Synthesis from (S)-Serine
This approach is a classic example of utilizing the "chiral pool," where a readily available and inexpensive chiral molecule, in this case, the amino acid (S)-serine, is used as the starting material. The key strategic element of this route is the diastereoselective formation of a bicyclic piperazinedione intermediate.
Rationale and Mechanistic Insight: The synthesis begins with the protection of the amino group of (S)-serine and conversion of the carboxylic acid to a chloroacetamide. This derivative then undergoes cyclization with a primary amine. The stereochemistry of the newly formed stereocenter in the resulting bicyclic piperazinedione is influenced by the existing stereocenter from serine. The diastereomers are then separated chromatographically, and the desired diastereomer is reduced to yield the final product. The choice of the primary amine allows for the introduction of diversity at the N-4 position of the piperazine ring.[2]
Advantages:
-
Starts from a cheap and readily available chiral precursor.
-
The chirality is inherent to the starting material, ensuring high enantiomeric purity of the final product if racemization is avoided.
Disadvantages:
-
A multi-step synthesis which can lead to a lower overall yield.
-
Requires chromatographic separation of diastereomers, which can be challenging to scale up.
-
The scope of the reaction with different primary amines needs to be considered.[2]
Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor
Asymmetric catalysis offers a more elegant and often more efficient approach to enantiomerically pure compounds. One of the most successful methods for synthesizing chiral piperazine derivatives is the asymmetric hydrogenation of a pyrazin-2-ol to a chiral piperazin-2-one, which is then reduced to Piperazin-2-ylmethanol.
Rationale and Mechanistic Insight: This method relies on a palladium catalyst complexed with a chiral phosphine ligand, such as (R)-TolBINAP, to deliver hydrogen across the double bonds of the pyrazin-2-ol substrate in a stereocontrolled manner.[3] The reaction proceeds through a dynamic kinetic resolution process, where the substrate tautomerizes between enamine and imine forms. The chiral catalyst preferentially hydrogenates one of the imine tautomers, leading to the formation of the chiral piperazin-2-one with high enantiomeric excess.[3] The choice of a chiral ligand is critical for achieving high stereoselectivity, and the reaction conditions, such as hydrogen pressure and temperature, are optimized to maximize both yield and enantiomeric excess.[3]
Advantages:
-
High enantioselectivity and diastereoselectivity can be achieved.[4]
-
Potentially more scalable than methods requiring stoichiometric chiral auxiliaries or chromatographic separations of diastereomers.
Disadvantages:
-
Requires specialized and often expensive chiral palladium catalysts.
-
High-pressure hydrogenation equipment is necessary.
Domino Ring-Opening Cyclization (DROC)
One-pot and domino reactions are highly sought after in modern organic synthesis for their efficiency and atom economy. The Domino Ring-Opening Cyclization (DROC) approach provides a rapid entry to chiral 3-substituted piperazin-2-ones, which are precursors to the target molecule.
Rationale and Mechanistic Insight: This one-pot method involves a sequence of three reactions: a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization.[5] A quinine-derived urea catalyst is often used to control the stereochemistry of the epoxidation step, which is the key enantioselective transformation. The resulting chiral epoxide is then opened by an ethylenediamine derivative, which subsequently cyclizes to form the piperazin-2-one ring. The entire sequence is performed in a single pot, avoiding the isolation and purification of intermediates, which significantly improves the overall efficiency.[5]
Advantages:
-
An efficient one-pot synthesis.
-
High enantiomeric excesses are achievable.
-
Avoids the need for purification of intermediates.
Disadvantages:
-
The substrate scope may be limited.
-
Requires a multi-component reaction with careful control of reaction conditions.
Chiral Resolution
While often considered a less sophisticated approach compared to asymmetric synthesis, chiral resolution remains a viable and important technique, especially when a direct asymmetric route is not available or is difficult to optimize. This can be achieved through preparative chiral High-Performance Liquid Chromatography (HPLC) or by classical diastereomeric salt formation.
Rationale and Mechanistic Insight:
-
Preparative Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.[6] The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs are often effective for separating piperazine derivatives.[6]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic Piperazin-2-ylmethanol (which is basic) with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with a base to liberate the enantiomerically pure Piperazin-2-ylmethanol.[7]
Advantages:
-
Can provide access to both enantiomers from a single racemic batch.
-
Applicable when asymmetric routes are not feasible.
Disadvantages:
-
The theoretical maximum yield for the desired enantiomer is 50%, making it inherently less atom-economical.
-
Preparative HPLC can be expensive and not suitable for very large-scale production.
-
Diastereomeric salt resolution can be labor-intensive and requires screening of resolving agents and crystallization conditions.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the different synthetic routes, providing a basis for objective comparison.
| Synthetic Route | Key Intermediate | Starting Material | Catalyst/Reagent | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | Chloroacetamide derivative | (S)-Serine | Various primary amines | Moderate | High (from pure enantiomer) | Utilizes readily available and inexpensive chiral starting materials. | Multi-step; requires diastereomer separation.[4] |
| Asymmetric Hydrogenation | Chiral Piperazin-2-one | Pyrazin-2-ol | Chiral Palladium Catalyst | Good to Excellent | Excellent (up to 90%)[3] | High enantioselectivity and diastereoselectivity.[4] | Requires specialized chiral catalysts and high-pressure equipment.[4] |
| Domino Ring-Opening Cyclization (DROC) | Chiral Piperazin-2-one | Aldehyde, (phenylsulfonyl)acetonitrile | Quinine-derived urea catalyst | Good (38-90%)[5] | Excellent (up to 99%)[5] | Efficient one-pot procedure. | Substrate scope may be limited. |
| Chiral Resolution (HPLC) | N/A | Racemic Piperazin-2-ylmethanol | Chiral Stationary Phase | <50% (per enantiomer) | >99% | Provides access to both enantiomers. | Costly for large scale; low throughput. |
| Chiral Resolution (Diastereomeric Salts) | Diastereomeric salts | Racemic Piperazin-2-ylmethanol | Chiral Acid | <50% (per enantiomer) | >98% | Established classical method. | Labor-intensive; requires optimization.[7] |
Experimental Protocols
The following are representative, detailed experimental protocols for the key synthetic methodologies discussed.
Protocol 1: Chiral Pool Synthesis from (S)-Serine (Adapted from[8])
Step 1: Synthesis of N-Cbz-(S)-serine methyl ester To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0 °C. Slowly add benzyl chloroformate (CbzCl) and allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Formation of the Chloroacetamide The N-Cbz-(S)-serine methyl ester is then treated with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with aqueous ammonia to afford the amide. The hydroxyl group is then converted to a chloride using a suitable chlorinating agent (e.g., SOCl₂).
Step 3: Diastereoselective Cyclization to Bicyclic Piperazinedione The chloroacetamide from the previous step is reacted with a primary amine (e.g., benzylamine) in a suitable solvent like ethanol at reflux to yield the diastereomeric bicyclic piperazinediones. The diastereomers are then separated by flash column chromatography.
Step 4: Reduction to (S)-Piperazin-2-ylmethanol Derivative The desired diastereomer of the bicyclic piperazinedione is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) is added portion-wise, and the reaction is stirred at room temperature until completion. The reaction is quenched carefully with water and aqueous sodium hydroxide. The solid is filtered off, and the filtrate is concentrated to give the crude product, which is purified by chromatography.
Step 5: Deprotection The protecting groups (e.g., Cbz and N-benzyl) are removed by catalytic hydrogenation (H₂, Pd/C) to yield the final (S)-Piperazin-2-ylmethanol.
Protocol 2: Asymmetric Hydrogenation of a Pyrazin-2-ol (Adapted from[3])
In a high-pressure reactor, the 5,6-disubstituted pyrazin-2-ol substrate (0.3 mmol), Pd(OCOCF₃)₂ (3.0 mol%), and (R)-TolBINAP (3.3 mol%) are combined. TsOH·H₂O (100 mol%) is added, followed by a mixture of dichloromethane (DCM) and benzene (1.5 mL / 1.5 mL). The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen gas to 1000 psi. The reaction mixture is heated to 80 °C and stirred for 24-48 hours. After cooling and venting the reactor, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting chiral piperazin-2-one is purified by chromatography. The enantiomeric excess is determined by chiral HPLC analysis. The purified piperazin-2-one is then reduced with LiAlH₄ in THF to afford the corresponding enantiomerically pure Piperazin-2-ylmethanol.[3]
Protocol 3: Domino Ring-Opening Cyclization (DROC) (Adapted from[5])
Knoevenagel Reaction: An aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) are reacted in the presence of a quinine-derived urea catalyst (e.g., eQNU, 0.01 mmol) in anhydrous toluene at room temperature.
Epoxidation: The reaction mixture is diluted with toluene and cooled to -20 °C, followed by the addition of a hydroperoxide (e.g., cumyl hydroperoxide, 0.11 mmol).
DROC: An ethylenediamine derivative (0.12 mmol) and a base (e.g., triethylamine, 0.2 mmol) are added to the mixture at room temperature to initiate the domino ring-opening cyclization, yielding the chiral piperazin-2-one. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC. The purified piperazin-2-one is subsequently reduced to the target alcohol.
Protocol 4: Chiral HPLC Separation (Adapted from[6])
A racemic mixture of Piperazin-2-ylmethanol is dissolved in the mobile phase to a concentration of 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter. The separation is performed on an HPLC system equipped with a Chiralpak® IC column (250 x 4.6 mm, 5 µm). The mobile phase is a mixture of acetonitrile, methanol, and diethylamine (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min. The column temperature is maintained at 35 °C, and detection is at 205 nm. The two enantiomers are collected as separate fractions.
Visualization of Synthetic Workflows
Caption: Comparative workflow of major synthetic routes.
Conclusion
The synthesis of enantiomerically pure Piperazin-2-ylmethanol can be achieved through several distinct and effective strategies. The "chiral pool" approach offers a cost-effective entry point but may be limited by the need for diastereomer separation. For scalability and high enantioselectivity, asymmetric hydrogenation stands out as a powerful method, albeit one that requires specialized equipment and catalysts. The DROC methodology provides an elegant and efficient one-pot solution, showcasing the power of modern synthetic chemistry. Finally, chiral resolution remains a valuable tool, particularly for obtaining both enantiomers for comparative biological studies.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the research program, including cost, scale, available equipment, and the desired level of enantiopurity. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of this important chiral building block.
References
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. [Link]
-
Gong, L., Chen, G., & Mi, A. (2013). Enantioselective synthesis of 4,5-dihydropyrroles via domino ring-opening cyclization (DROC) of N-activated aziridines with malononitrile. The Journal of Organic Chemistry, 78(6), 2617–2625. [Link]
-
ACS Publications. (2013). Enantioselective Synthesis of 4,5-Dihydropyrroles via Domino Ring-Opening Cyclization (DROC) of N‑Activated Aziridines with Malononitrile. [Link]
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273–6278. [Link]
-
ResearchGate. (2021). Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. [Link]
-
ACS Publications. (2025). A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2016). Domino ring-opening cyclization (DROC) of activated aziridines and epoxides with nitrones via dual-catalysis “on water”. Chemical Communications. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Royal Society of Chemistry. (1995). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Institutes of Health. (2003). Diastereoselective synthesis of piperazines by manganese-mediated reductive cyclization. [Link]
-
Royal Society of Chemistry. (2020). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Chemical Communications. [Link]
-
National Institutes of Health. (2008). Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds. [Link]
-
Aalto University. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. [Link]
Sources
- 1. Enantioselective synthesis of 4,5-dihydropyrroles via domino ring-opening cyclization (DROC) of N-activated aziridines with malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Piperazin-2-ylmethanamine for Laboratory Professionals
The piperazine moiety is associated with potential hazards, including skin irritation, serious eye damage, and possible allergic reactions.[1] Therefore, treating Piperazin-2-ylmethanamine with a high degree of caution is paramount. This guide is designed to empower you with the knowledge to manage its disposal confidently and responsibly.
Hazard Assessment and Initial Preparations
Before beginning any disposal procedure, a thorough risk assessment is crucial. This initial phase ensures that all safety measures are in place and that the disposal process is conducted in a controlled and secure manner.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of piperazine compounds, the use of appropriate PPE is non-negotiable.[2] This is not just about following rules; it's about safeguarding your health.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Body Protection: A lab coat is essential to protect your skin and clothing.[1] For larger quantities or in situations with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] If there is a risk of generating aerosols or dust, a certified respirator may be necessary.[1]
Waste Container Preparation: Containment is Key
Proper containment is a critical step in preventing environmental contamination and ensuring the safety of waste handlers.
-
Container Selection: Use a dedicated, clearly labeled hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, irritant).[2][3]
-
Segregation: It is imperative to keep amine waste separate from other chemical wastes to prevent potentially hazardous reactions.[3][4] Do not mix this compound waste with incompatible substances like acids and oxidizing agents.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Waste Collection at the Source
Proper waste collection begins at the point of generation to minimize handling and potential exposure.
-
Immediate Collection: As soon as this compound waste is generated (e.g., from a reaction quench, purification step, or as unused material), it should be transferred into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of in the same hazardous waste container.[1]
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
Temporary Storage in the Laboratory
Proper storage of the waste container while it is being filled is crucial for maintaining a safe laboratory environment.
-
Location: The sealed waste container should be stored in a cool, dry, and well-ventilated area designated for hazardous waste.[2][4]
-
Closure: Keep the container tightly sealed when not in use to prevent the release of fumes.[4]
-
Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated in a laboratory (satellite accumulation area) and the time limits for storage.[5][6]
Final Disposal Arrangements
The final step is to ensure the waste is transferred to a licensed and qualified disposal facility.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.[2][3]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by regulations.[4]
-
Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4][7] Amines can be harmful to aquatic life and ecosystems.[4]
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is essential.
-
Evacuate and Ventilate: In the event of a spill, evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][2] Do not use combustible materials.[2]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[2]
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and steps.
Caption: A flowchart illustrating the proper disposal workflow for this compound.
Data Summary for Safe Handling and Disposal
The following table summarizes key information based on related piperazine compounds to guide safe handling and disposal practices.
| Parameter | Guideline/Information | Rationale |
| Primary Hazards | Skin irritation, serious eye damage, potential for allergic reactions.[1] | Based on the known hazards of the piperazine chemical class. |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves, lab coat.[1][2] | To prevent contact with skin, eyes, and clothing. |
| Handling Location | In a well-ventilated area, preferably a chemical fume hood.[1][3] | To minimize inhalation exposure. |
| Waste Container | Dedicated, compatible (e.g., HDPE), and clearly labeled hazardous waste container.[3] | To ensure proper containment and prevent accidental mixing. |
| Waste Segregation | Separate from incompatible materials, especially acids and oxidizing agents.[4] | To avoid dangerous chemical reactions. |
| Spill Cleanup | Use inert absorbent material (e.g., vermiculite, sand).[1][2] | To safely contain and collect the spilled material. |
| Final Disposal Method | Through a licensed hazardous waste disposal service.[3][4] | To ensure environmentally sound and compliant disposal. |
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to be adaptable to your specific institutional protocols while maintaining the highest standards of safety and environmental compliance.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine.
- Amine Disposal For Businesses - Collect and Recycle.
- Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals - Benchchem.
- Regulation of Laboratory Waste - American Chemical Society.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Accumulation and Treatment | Department of Toxic Substances Control.
- Piperazine - Santa Cruz Biotechnology.
- Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide - Benchchem.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals - Benchchem.
- Hazardous Waste and Disposal Considerations - American Chemical Society.
Sources
Navigating the Risks: A Guide to Personal Protective Equipment for Handling Piperazin-2-ylmethanamine
In the landscape of pharmaceutical research and development, the precise and safe handling of chemical reagents is paramount. Piperazin-2-ylmethanamine and its chemical relatives are valuable building blocks, but their utility is matched by significant hazards that demand rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the causality behind personal protective equipment (PPE) choices, ensuring that every researcher, scientist, and drug development professional can operate with an informed sense of confidence and security. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven guidance.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as a corrosive amine. The primary dangers associated with this compound stem from its ability to cause severe skin burns and serious eye damage upon contact.[1] The amine functional groups can lead to chemical burns that rapidly damage tissue.[2] Furthermore, there is a potential for it to cause an allergic skin reaction or respiratory irritation.[3] Understanding these risks is the critical first step in preventing exposure and ensuring laboratory safety. All handling procedures must be designed to mitigate these specific threats.
Immediate and severe tissue damage can occur upon contact.[2] Therefore, the selection of appropriate PPE is not merely a recommendation but a critical line of defense.
The Core Directive: A Multi-Layered Approach to Protection
Effective protection against this compound relies on a multi-layered barrier system. Each component of the PPE ensemble is chosen to protect a specific part of the body from the identified hazards.
Eye and Face Protection: The First Line of Defense
The Threat: Splashes of this compound are a significant risk and can cause severe, irreversible eye damage.[1][4]
The Solution:
-
Chemical Splash Goggles: Standard safety glasses are insufficient.[2] Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory whenever handling this compound.[2] They form a complete seal around the eyes, protecting from splashes from any direction.
-
Face Shield: When there is a heightened risk of splashing, such as during large-scale transfers or when working with heated solutions, a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The Threat: Direct skin contact can lead to severe chemical burns.[1][4] Not all glove materials offer the same level of protection against corrosive amines.
The Solution:
-
Material Selection: Nitrile gloves are generally adequate for handling most corrosive chemicals in a laboratory setting.[2] However, it is crucial to consult a glove compatibility chart for breakthrough times, especially during prolonged handling.[7][8] For extended or high-exposure scenarios, heavier-duty gloves may be necessary.
-
Double Gloving: For increased protection, especially when handling concentrated solutions, wearing two pairs of nitrile gloves is a recommended practice. If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove as a clean barrier.
-
Proper Technique: Never wear contaminated gloves outside of the immediate work area. Always remove gloves using a technique that avoids skin contact with the outer contaminated surface.
Body Protection: Shielding Against Spills and Splashes
The Threat: Accidental spills can quickly contaminate clothing, leading to prolonged skin exposure and severe burns.
The Solution:
-
Laboratory Coat: A standard cotton lab coat is the minimum requirement. However, a chemically resistant lab coat or apron made from materials like rubber or PVC provides superior protection.[5][6]
-
Full-Body Protection: For large-scale operations or situations with a high risk of significant spillage, a chemical-resistant suit or coveralls may be warranted.[9]
-
Footwear: Open-toed shoes are strictly prohibited in any laboratory setting where hazardous chemicals are handled.[2] Fully enclosed, chemically resistant footwear is essential.
Respiratory Protection: Guarding Against Inhalation Hazards
The Threat: this compound can cause respiratory irritation.[3][10] Handling the compound as a powder or in a manner that generates aerosols or vapors increases the risk of inhalation.
The Solution:
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle this compound in a certified chemical fume hood.[1]
-
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency spill response, respiratory protection is required.[6] A NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[6] A full respiratory protection program, including fit testing and training, is necessary for all personnel required to wear respirators.[5]
Operational Protocols: From Preparation to Disposal
A self-validating safety system involves not just selecting the right PPE, but also implementing rigorous procedures for its use.
PPE Selection Workflow
The level of PPE required is dictated by the nature of the task. The following flowchart provides a logical framework for making this determination.
Caption: PPE selection workflow for this compound.
Donning and Doffing Procedures
Cross-contamination is a significant risk if PPE is not removed correctly. Follow this sequence:
Donning (Putting On):
-
Lab Coat or Apron
-
Respirator (if required)
-
Goggles and/or Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
Doffing (Taking Off):
-
Gloves: Remove the first glove by peeling it off from the cuff, turning it inside out. Use the ungloved hand to slide under the cuff of the second glove and peel it off.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Lab Coat/Apron: Remove by rolling it away from the body to contain any contamination on the inner surface.
-
Respirator: Remove last.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[1]
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Place contaminated gloves, wipes, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Never dispose of contaminated PPE in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Summary of PPE Recommendations
The following table provides a quick reference for the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (in fume hood) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Preparing Solutions/Running Reactions | Chemical Splash Goggles | Double Pair Nitrile Gloves | Chemically Resistant Apron over Lab Coat | Not required if in fume hood |
| Large-Scale Transfers | Face Shield & Goggles | Heavy-Duty/Double Nitrile Gloves | Chemically Resistant Apron or Suit | In fume hood; assess need |
| Spill Cleanup | Face Shield & Goggles | Heavy-Duty Gloves | Chemical Resistant Suit/Coveralls | NIOSH-approved Respirator |
Conclusion: Safety as a Foundational Principle
The responsible use of this compound in research and development is contingent upon an unwavering commitment to safety. By understanding the specific hazards this compound presents and meticulously applying the multi-layered PPE and procedural controls outlined in this guide, scientists can effectively mitigate risks. This proactive approach to safety not only protects the individual researcher but also fosters a culture of responsibility and excellence within the scientific community.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2-Methylpiperazine.
-
Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
Chemsafe. (2025, October 15). 10 Tips for Working Safely with Corrosives. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Piperazinone.
- Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemsafe.ie [chemsafe.ie]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
